Lignoceric acid
Beschreibung
Eigenschaften
IUPAC Name |
tetracosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt) | |
| Record name | Lignoceric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021664 | |
| Record name | Tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Lignoceric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
557-59-5 | |
| Record name | Tetracosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lignoceric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracosanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracosanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIGNOCERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK3VCW5Y1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84.2 °C | |
| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to Lignoceric Acid in the Plant Kingdom: From Natural Sources to Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0), a saturated very-long-chain fatty acid (VLCFA), is a crucial component of various physiological processes in plants, contributing to the formation of protective barriers like cuticular waxes and suberin. Its presence in the human diet, primarily through the consumption of plant-based foods, has also garnered interest for its potential roles in nutrition and health. This technical guide provides a comprehensive overview of the natural plant sources of this compound, the intricate biosynthetic pathways leading to its formation, and detailed experimental protocols for its extraction and quantification.
I. Natural Plant Sources of this compound
This compound is found in a variety of plant-derived materials, most notably in certain vegetable oils, nuts, and seeds. The concentration of this compound can vary significantly depending on the plant species, cultivar, and growing conditions.
A. Vegetable Oils
Peanut oil stands out as one of the most significant dietary sources of this compound.[1] While present in smaller quantities in other common vegetable oils, its concentration in peanut oil is noteworthy for researchers studying VLCFA metabolism.
Table 1: this compound Content in Various Plant Oils
| Plant Oil | This compound Content (%) | Reference(s) |
| Peanut (Groundnut) Oil | 1.1 - 2.2 | [1] |
| Rapeseed (Canola) Oil | ~0.5 | |
| Shea Butter | Present | |
| Cocoa Butter | Present |
Note: Data for some oils are not consistently reported as specific percentages and are indicated as "Present". Further targeted quantitative analysis is recommended for precise quantification in these sources.
B. Nuts and Seeds
A diverse range of nuts and seeds contain this compound, often as a minor component of their total fatty acid profile. The data available suggests that peanuts and their products are a primary source among this category.
Table 2: this compound Content in Selected Nuts and Seeds
| Nut/Seed | This compound Content (mg/100g) | Reference(s) |
| Peanuts, Roasted | 690 | |
| Peanut Butter | Varies with formulation | |
| Almonds | Present | |
| Hazelnuts | Present | |
| Macadamia Nuts | Present | |
| Sunflower Seeds | Present | |
| Sesame Seeds | Present |
Note: "Present" indicates that this compound has been identified, but consistent quantitative data across multiple studies is limited. The values for roasted peanuts are provided as a reference point.
C. Legumes
While comprehensive quantitative data for this compound across a wide array of legumes is not as readily available as for oils and nuts, its presence has been noted in the fatty acid profiles of various beans and lentils. The overall lipid content in many legumes is lower compared to nuts and oilseeds, which may contribute to a lower absolute amount of this compound.
II. Biosynthesis of this compound in Plants
The synthesis of this compound and other VLCFAs in plants occurs through a multi-step process known as the fatty acid elongation (FAE) system. This process takes place in the endoplasmic reticulum and involves a cycle of four key enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain.
The precursor for VLCFA synthesis is typically an 18-carbon fatty acid, stearoyl-CoA (18:0-CoA). The elongation to lignoceryl-CoA (24:0-CoA) involves three successive cycles of the FAE system. The rate-limiting step in each cycle is the initial condensation reaction catalyzed by β-ketoacyl-CoA synthase (KCS). Plants possess a large family of KCS enzymes, with different isoforms exhibiting specificity for substrates of varying chain lengths. In the model plant Arabidopsis thaliana, the KCS9 enzyme has been identified as playing a crucial role in the elongation of behenoyl-CoA (C22:0-CoA) to lignoceryl-CoA (C24:0-CoA).
The expression of KCS genes can be influenced by various developmental cues and environmental factors, including abiotic stresses such as drought, cold, and salinity.[2][3][4][5][6] This regulation allows plants to modify the composition of their surface lipids in response to changing environmental conditions, thereby enhancing their resilience.
Signaling Pathway for this compound Biosynthesis
III. Experimental Protocols
The accurate extraction and quantification of this compound from plant tissues are fundamental for research in this area. The following protocols provide a general framework for these procedures, which may require optimization based on the specific plant material and research objectives.
A. Lipid Extraction from Plant Tissues
This protocol is a widely used method for the extraction of total lipids from plant tissues, such as leaves, seeds, or roots.
Materials:
-
Fresh or freeze-dried plant tissue
-
Mortar and pestle
-
Liquid nitrogen
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 1-2 g of fresh plant tissue. For dry seeds, grind to a fine powder.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue powder (e.g., 10 mL for 1 g of tissue).
-
Homogenize the mixture thoroughly using a vortex mixer or homogenizer.
-
Agitate the mixture for 1-2 hours at room temperature on a shaker.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant (lipid extract) to a new glass tube.
-
To the remaining pellet, add another portion of the chloroform:methanol mixture, vortex, and centrifuge again.
-
Combine the supernatants from both extractions.
-
Add 0.2 volumes of 0.9% NaCl solution to the combined supernatant, vortex well, and centrifuge to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting lipid residue can be stored under nitrogen at -20°C until further analysis.
B. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and reliable method for the quantification of individual fatty acids, including this compound. The method involves the conversion of fatty acids to their volatile methyl ester derivatives (FAMEs) prior to analysis.
Materials:
-
Extracted lipid sample
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
BF3-methanol or HCl-methanol solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column like DB-23 or equivalent)
Procedure:
-
Transesterification: To the dried lipid extract, add a known amount of internal standard. Add 2 mL of 5% HCl in methanol (or 14% BF3-methanol).
-
Incubate the mixture at 80°C for 1-2 hours in a sealed tube.
-
After cooling, add 1 mL of water and 2 mL of hexane. Vortex thoroughly.
-
Centrifuge to separate the phases. The upper hexane layer containing the FAMEs is transferred to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS.
-
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Column: e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Experimental Workflow Diagram
IV. Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for this compound in plants. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for exploring the potential applications of this compound and for accurately assessing its presence in various natural products. The provided tables, diagrams, and protocols serve as a foundational resource for further investigation into the fascinating world of plant-derived very-long-chain fatty acids.
References
- 1. A Comprehensive Characterisation of Volatile and Fatty Acid Profiles of Legume Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genome-wide identification and expression analysis of the KCS gene family in soybean (Glycine max) reveal their potential roles in response to abiotic stress [frontiersin.org]
- 3. Genome-wide analysis of the KCS gene family in Medicago truncatula and their expression profile under various abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genome-wide identification and expression analysis of the KCS gene family in soybean (Glycine max) reveal their potential roles in response to abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biosynthesis of Lignoceric Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid (VLCFA) crucial for various physiological processes in mammals, including myelination and skin barrier formation.[1] Its biosynthesis is a critical metabolic pathway, and dysregulation is associated with severe neurodegenerative disorders such as X-linked adrenoleukodystrophy.[1] This technical guide provides an in-depth overview of the this compound biosynthesis pathway in mammals, focusing on the core enzymatic machinery, subcellular localization, and regulatory networks. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the field.
The Core Biosynthesis Pathway
The synthesis of this compound occurs through a cyclical fatty acid elongation process located in the endoplasmic reticulum (ER).[2] This process involves four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA chain. The immediate precursor for this compound is behenyl-CoA (C22:0-CoA).
The four core reactions in each elongation cycle are:
-
Condensation: This is the initial and rate-limiting step, catalyzed by a fatty acid elongase (ELOVL). Specifically, ELOVL1 has been identified as the primary elongase responsible for the synthesis of saturated VLCFAs, including this compound.[3] This reaction involves the condensation of behenyl-CoA with malonyl-CoA to form 3-keto-lignoceroyl-CoA.
-
Reduction: The 3-ketoacyl-CoA intermediate is then reduced to 3-hydroxylignoceroyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reducing agent.
-
Dehydration: The 3-hydroxylignoceroyl-CoA is dehydrated to trans-2,3-enoyl-lignoceroyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: Finally, the trans-2,3-enoyl-lignoceroyl-CoA is reduced to lignoceroyl-CoA by a trans-2-enoyl-CoA reductase (TER), also using NADPH.
The newly synthesized lignoceroyl-CoA can then be incorporated into various complex lipids, such as sphingolipids and glycerophospholipids, or undergo further elongation.
Diagram of the this compound Biosynthesis Pathway
Quantitative Data
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| ELOVL1 | Behenyl-CoA (C22:0-CoA) | Data not available | Data not available | Human | [4] |
| Malonyl-CoA | Data not available | Data not available | Human | ||
| KAR | 3-Ketoacyl-CoAs | Data not available | Data not available | Mammalian | |
| HACD | 3-Hydroxyacyl-CoAs | Data not available | Data not available | Mammalian | |
| TER | trans-2-Enoyl-CoAs | Data not available | Data not available | Mammalian |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the activity of key transcription factors that respond to cellular lipid and energy status. The main regulators identified are Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptor (LXR), and Carbohydrate-Responsive Element-Binding Protein (ChREBP).
-
SREBP-1c: This transcription factor is a master regulator of fatty acid synthesis. In response to insulin (B600854) signaling, SREBP-1c is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including ELOVL1.[5][6]
-
LXR: LXRs are nuclear receptors that sense cellular oxysterol levels. Upon activation, LXR can directly bind to LXR response elements (LXREs) in the promoters of target genes. Additionally, LXR indirectly activates fatty acid synthesis by inducing the expression of SREBP-1c.[7][8]
-
ChREBP: This transcription factor is activated in response to high carbohydrate levels. ChREBP can work in concert with LXR and SREBP-1c to enhance the transcription of genes involved in lipogenesis.[9][10]
Diagram of the Regulatory Pathway
Experimental Protocols
Isolation of Microsomal Fractions for Elongase Assays
This protocol is adapted from methods for subcellular fractionation of rat liver.[11][12]
Materials:
-
Mammalian tissue (e.g., liver)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria, nuclei, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial supernatant).
-
Centrifuge the post-mitochondrial supernatant at 105,000 x g for 60 minutes at 4°C.
-
The resulting pellet is the microsomal fraction. Resuspend the pellet in a suitable buffer for the elongase assay (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).
-
Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford or BCA assay).
In Vitro Fatty Acid Elongation Assay
This protocol is a general method for measuring the incorporation of radiolabeled malonyl-CoA into fatty acids by microsomal preparations.[13]
Materials:
-
Isolated microsomal fraction
-
Assay buffer: 0.1 M potassium phosphate (pH 7.4)
-
NADPH solution
-
Behenyl-CoA (C22:0-CoA) substrate solution
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
Reaction termination solution: 6 M HCl
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation counter and scintillation fluid
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (50-100 µg)
-
Assay buffer to a final volume of 200 µL
-
NADPH (final concentration 0.5 mM)
-
Behenyl-CoA (final concentration 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA (final concentration 25 µM, specific activity ~1 µCi/µmol).
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 6 M HCl.
-
Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing, and centrifuging to separate the phases.
-
Transfer the upper hexane layer to a scintillation vial.
-
Repeat the extraction of the aqueous phase with another 500 µL of hexane and pool the organic layers.
-
Evaporate the hexane under a stream of nitrogen.
-
Add scintillation fluid to the vial and quantify the radioactivity using a scintillation counter.
-
The amount of incorporated [¹⁴C]malonyl-CoA is proportional to the elongase activity.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of total fatty acid content, including this compound, from biological samples.[14][15]
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standard (e.g., deuterated this compound)
-
Methanol
-
HCl
-
Organic solvent for extraction (e.g., iso-octane)
-
Derivatizing agent (e.g., methanolic HCl or BF₃-methanol)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Lipid Extraction:
-
Homogenize the sample in methanol.
-
Add the internal standard.
-
Acidify the mixture with HCl.
-
Extract the lipids with iso-octane.
-
-
Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Evaporate the organic solvent.
-
Add methanolic HCl or BF₃-methanol and heat to convert fatty acids to their methyl esters.
-
Neutralize the reaction and extract the FAMEs with an organic solvent.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
Separate the FAMEs on the capillary column using an appropriate temperature program.
-
Identify this compound methyl ester based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Diagram of an Experimental Workflow for this compound Analysis
Conclusion
The biosynthesis of this compound is a fundamental metabolic pathway with significant implications for human health. This guide has provided a detailed overview of the core enzymatic process, its subcellular localization, and the intricate regulatory networks that govern its activity. The provided experimental protocols offer a starting point for researchers aiming to investigate this pathway further. While significant progress has been made in identifying the key players, further research is needed to elucidate the precise kinetic parameters of the involved enzymes and to fully map the signaling cascades that fine-tune VLCFA synthesis. A deeper understanding of these aspects will be instrumental in developing effective therapeutic strategies for diseases associated with aberrant this compound metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. LXR is crucial in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELOVL1 ELOVL fatty acid elongase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct and indirect mechanisms for regulation of fatty acid synthase gene expression by liver X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LXRα Regulates ChREBPα Transactivity in a Target Gene-Specific Manner through an Agonist-Modulated LBD-LID Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. ANALYTICAL STUDY OF MICROSOMES AND ISOLATED SUBCELLULAR MEMBRANES FROM RAT LIVER: III. Subfractionation of the Microsomal Fraction by Isopycnic and Differential Centrifugation in Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular fractionation studies on the organization of fatty acid oxidation by liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elongation of fatty acids by microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. lipidmaps.org [lipidmaps.org]
Lignoceric Acid Accumulation in Adrenoleukodystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
X-linked Adrenoleukodystrophy (ALD) is a debilitating neurodegenerative disorder stemming from mutations in the ABCD1 gene. This genetic defect impairs the function of the adrenoleukodystrophy protein (ALDP), a vital transporter responsible for importing very-long-chain fatty acids (VLCFAs) into peroxisomes for their subsequent degradation. The resulting catabolic failure leads to the systemic accumulation of VLCFAs, most notably lignoceric acid (C24:0) and hexacosanoic acid (C26:0). This accumulation is cytotoxic, precipitating a cascade of pathological events including demyelination, neuroinflammation, and adrenal insufficiency. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound accumulation in ALD, presenting quantitative data, detailed experimental methodologies, and visual representations of the core biological processes to support ongoing research and therapeutic development.
The Central Role of ABCD1 Dysfunction in VLCFA Accumulation
ALD is a monogenic disorder with a clear biochemical phenotype: the accumulation of VLCFAs. The ABCD1 gene, located on the X chromosome, encodes ALDP, a peroxisomal half-transporter protein. ALDP is a member of the ATP-binding cassette (ABC) transporter superfamily and is integral to the transport of VLCFA-CoA esters from the cytosol into the peroxisome, the exclusive site of VLCFA β-oxidation.[1] Mutations in ABCD1 lead to a non-functional or absent ALDP, disrupting this critical transport step.[2] Consequently, VLCFAs, including this compound, are not degraded and accumulate in various tissues and bodily fluids.[3]
The primary source of these accumulating VLCFAs is endogenous synthesis through the action of ELOVL fatty acid elongase enzymes, rather than dietary intake.[1] The failure to catabolize these fatty acids leads to their incorporation into more complex lipids, which is believed to contribute to the pathology of ALD.[4]
Quantitative Analysis of this compound Accumulation
The hallmark of ALD is the significant elevation of VLCFAs in patient tissues and plasma. The following tables summarize the quantitative data on this compound (C24:0) and other key VLCFA levels in ALD patients and relevant animal models compared to controls.
Table 1: Very-Long-Chain Fatty Acid Levels in Plasma of ALD Patients vs. Controls
| Fatty Acid | ALD Hemizygotes (% of total fatty acids) | Control Subjects (% of total fatty acids) | Fold Increase (approx.) |
| This compound (C24:0) | 0.796 ± 0.082 | 0.679 ± 0.062 | ~1.2x |
| Hexacosanoic Acid (C26:0) | 0.081 ± 0.0066 | 0.015 ± 0.0032 | ~5.4x |
| C26:0/C22:0 Ratio | Significantly Increased | Normal Range | - |
| C24:0/C22:0 Ratio | Significantly Increased | Normal Range | - |
Data adapted from Moser et al. (1981).[5] Values are presented as mean ± SEM.
Table 2: this compound and Hexacosanoic Acid Levels in Brain and Adrenal Gland of an ALD Mouse Model
| Tissue | Genotype | C24:0 (µg/g tissue) | C26:0 (µg/g tissue) |
| Brain | Wild-type | Undisclosed | Undisclosed |
| ALD Mouse | Undisclosed | ~5-fold increase | |
| Adrenal Gland | Wild-type | Undisclosed | Undisclosed |
| ALD Mouse | Undisclosed | ~2 to 4-fold increase |
Data derived from Lu et al. (1997).[6] The study reported fold increases for C26:0 but did not provide absolute concentrations for C24:0 and C26:0 in this format. In the plaque and inflammatory areas of the cerebral ALD brain, VLCFA levels were found to be 2.5- and 3.8-fold greater, respectively, compared to histologically normal-appearing areas in the same brains.[2]
Pathophysiological Consequences of this compound Accumulation
The accumulation of this compound and other VLCFAs is not a benign biochemical anomaly. It instigates a multi-faceted pathological cascade that ultimately leads to the clinical manifestations of ALD.
Oxidative Stress
The excess of VLCFAs has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[7] This is characterized by:
-
Mitochondrial Dysfunction: VLCFAs can lead to depolarization of the mitochondrial inner membrane and disrupt the electron transport chain, leading to increased ROS production.[8][9]
-
Lipid Peroxidation and Protein Carbonylation: The overproduction of ROS leads to damage of cellular macromolecules, including lipids and proteins.[7]
-
Impaired Antioxidant Defenses: A decrease in catalase activity and glutathione (B108866) levels has been observed in response to VLCFA accumulation.[7]
Neuroinflammation
A key feature of the cerebral forms of ALD is a pronounced inflammatory response in the central nervous system. The accumulation of VLCFAs is a primary trigger for this inflammation.
-
Glial Cell Activation: VLCFAs activate microglia and astrocytes, the resident immune cells of the central nervous system.[10]
-
Pro-inflammatory Cytokine and Chemokine Production: Activated glial cells release a barrage of pro-inflammatory mediators, including interleukins (IL-1α, IL-6), tumor necrosis factor-alpha (TNF-α), and various chemokines.[10] This inflammatory milieu contributes to the breakdown of the blood-brain barrier and the recruitment of peripheral immune cells into the CNS, exacerbating tissue damage.
-
JNK Signaling Pathway: VLCFAs can provoke pro-inflammatory responses through the activation of the JNK signaling pathway.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows central to the study of ALD.
Signaling Pathways
Caption: Pathophysiological cascade in Adrenoleukodystrophy.
Experimental Workflows
Caption: Workflow for VLCFA quantification by GC-MS.
Key Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of VLCFAs, including this compound, from biological samples.
1. Sample Preparation:
- Lipid Extraction: Total lipids are extracted from plasma, tissue homogenates, or cultured cells using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
- Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids. The fatty acids are then converted to their fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., HCl in methanol or BF3-methanol). This derivatization step increases the volatility of the fatty acids for GC analysis.
2. GC-MS Analysis:
- Injection: A small volume of the FAMEs solution is injected into the gas chromatograph.
- Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar capillary column is typically used.
- Detection and Quantification: As the FAMEs elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the FAMEs and separates the resulting ions based on their mass-to-charge ratio. Specific ions characteristic of this compound methyl ester are monitored for quantification. An internal standard (e.g., a deuterated version of a VLCFA) is added at the beginning of the procedure for accurate quantification.
3. Data Analysis:
- The peak areas of the this compound methyl ester and the internal standard are determined from the chromatogram.
- The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
ABCD1 Transporter Activity Assay (ATPase Assay)
The function of ABCD1 as an ABC transporter is intrinsically linked to its ability to bind and hydrolyze ATP. Therefore, measuring its ATPase activity can serve as a proxy for its transport function.
1. Preparation of ABCD1-containing Membranes:
- ABCD1 can be overexpressed in a suitable cell line (e.g., insect cells or HEK293 cells).
- The cell membranes containing the overexpressed ABCD1 are isolated through differential centrifugation.
2. ATPase Assay:
- The membrane preparation is incubated in a reaction buffer containing ATP and Mg2+.
- The reaction is initiated by the addition of the substrate, VLCFA-CoA (e.g., lignoceroyl-CoA).
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., molybdate-based assay).
3. Data Analysis:
- The ATPase activity is calculated as the amount of Pi released per unit of time per amount of protein.
- The specific activity of ABCD1 is determined by comparing the ATPase activity in the presence and absence of a known inhibitor (e.g., vanadate) or by subtracting the basal ATPase activity of control membranes lacking ABCD1. An increase in ATPase activity in the presence of the VLCFA-CoA substrate is indicative of transporter activity.[12]
Conclusion and Future Directions
The accumulation of this compound and other VLCFAs is the central biochemical abnormality in Adrenoleukodystrophy, directly resulting from mutations in the ABCD1 gene and subsequent dysfunction of the ALDP transporter. This accumulation triggers a cascade of detrimental cellular events, including oxidative stress and neuroinflammation, which drive the devastating pathology of the disease. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular mechanisms of ALD and to develop and evaluate novel therapeutic strategies. Future research should focus on elucidating the precise molecular links between VLCFA accumulation and the downstream pathological events, as well as on the development of high-throughput screening assays to identify compounds that can either reduce VLCFA levels or mitigate their toxic effects. A deeper understanding of these processes is paramount to the development of effective treatments for this challenging disease.
References
- 1. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathomechanisms Underlying X‐Adrenoleukodystrophy: A Three‐Hit Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients | MDPI [mdpi.com]
- 5. neurology.org [neurology.org]
- 6. A mouse model for X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Correlation of very long chain fatty acid accumulation and inflammatory disease progression in childhood X-ALD: implications for potential therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Pivotal World of Very Long-Chain Fatty Acids: A Technical Guide to Their Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing multifaceted roles in maintaining cellular structure and function.[1][2] While essential for normal physiology, their dysregulation is implicated in several severe inherited disorders.[3] This technical guide provides an in-depth exploration of the physiological functions of VLCFAs, their metabolic pathways, and the experimental methodologies used to investigate them. We delve into their integral roles in the integrity of cell membranes, the formation of the skin's protective barrier, the myelination of nerve fibers, retinal function, and their emerging role in inflammatory processes.[1][2][3] Furthermore, this guide details the molecular machinery responsible for VLCFA homeostasis, including the ELOVL family of elongases and the peroxisomal β-oxidation pathway.[3][4] A comprehensive overview of analytical techniques for VLCFA quantification and functional assays is provided to equip researchers with the necessary tools to advance our understanding of these vital lipids and develop therapeutic strategies for VLCFA-related pathologies.
Introduction to Very Long-Chain Fatty Acids
Very long-chain fatty acids are a class of fatty acids characterized by an aliphatic tail of 22 or more carbons.[3] They can be saturated (VLC-SFA) or unsaturated (VLC-PUFA).[2] Unlike their shorter-chain counterparts, which are primarily sources of energy, VLCFAs have specialized structural and signaling functions.[2][5] They are integral components of various complex lipids, including sphingolipids and glycerophospholipids, which are essential constituents of cellular membranes.[1][5] The unique biophysical properties conferred by their extended acyl chains are critical for the organization and function of these membranes.[6]
The synthesis and degradation of VLCFAs are tightly regulated processes. Elongation of shorter fatty acid precursors occurs in the endoplasmic reticulum, catalyzed by a family of seven fatty acid elongases (ELOVL1-7), with each enzyme exhibiting specificity for the chain length and degree of saturation of its substrate.[3][7] Conversely, the degradation of VLCFAs is primarily carried out in peroxisomes via a specialized β-oxidation pathway, as mitochondria are unable to efficiently catabolize these long acyl chains.[4][8][9]
Dysregulation of VLCFA metabolism, either through genetic defects in their synthesis or degradation, leads to their accumulation or deficiency, resulting in a spectrum of severe human diseases. These disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, are often characterized by severe neurological symptoms, highlighting the critical role of VLCFAs in the nervous system.[10][11]
Core Physiological Functions of VLCFAs
Structural Integrity of Cell Membranes
VLCFAs are fundamental to the structure and function of cellular membranes.[1] Incorporated into sphingolipids, particularly ceramides (B1148491), they contribute to the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[6] The extended length of VLCFAs allows for interdigitation between the two leaflets of the lipid bilayer, which significantly influences membrane thickness, fluidity, and permeability.[2] This structural role is crucial for the proper functioning of membrane-embedded proteins and for maintaining the overall integrity of the cell.[12]
Epidermal Barrier Function
The skin serves as a vital barrier against water loss and external insults. This function is largely attributed to the lipid-rich extracellular matrix in the stratum corneum, of which VLCFA-containing ceramides are a major component.[1][13] Specifically, ω-O-acylceramides, which contain an ultra-long-chain fatty acid (≥C28) esterified to a ω-hydroxy fatty acid, are indispensable for the formation of a competent epidermal water barrier.[13] Deficiencies in VLCFA synthesis, due to mutations in genes like ELOVL4, lead to severe skin barrier defects, as seen in some forms of ichthyosis.[13]
Myelination
The myelin sheath, a multi-layered membrane that insulates nerve axons, is crucial for rapid nerve impulse conduction. Myelin is exceptionally rich in lipids, with VLCFAs being prominent components of its sphingolipids and glycerophospholipids.[1] The proper incorporation of VLCFAs is essential for the stability and compaction of the myelin sheath. In X-linked adrenoleukodystrophy, the accumulation of VLCFAs due to a defect in their peroxisomal degradation leads to demyelination and severe neurological deficits, underscoring their importance in maintaining myelin integrity.[10][14]
Retinal Function
The retina, particularly the photoreceptor outer segments, has a unique lipid composition with a high concentration of very long-chain polyunsaturated fatty acids (VLC-PUFAs).[2][15] These specialized lipids are synthesized by the elongase ELOVL4 and are thought to be critical for the function and survival of photoreceptor cells.[16][17] Mutations in ELOVL4 are associated with Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration characterized by progressive vision loss.[15][16][18] While the precise role of VLC-PUFAs in the retina is still under investigation, they are believed to contribute to the structural integrity and fluidity of photoreceptor membranes, which are essential for the visual cycle.[15]
Role in Inflammation and Cell Death
Emerging evidence suggests that VLCFAs are also involved in inflammatory processes and programmed cell death. Specifically, the accumulation of saturated VLCFAs has been linked to necroptosis, a form of regulated necrosis that contributes to inflammation.[19][20] During necroptosis, VLCFAs are incorporated into cellular membranes, leading to increased membrane permeabilization.[21] Furthermore, protein acylation with VLCFAs has been shown to be involved in the recruitment of key signaling proteins to the plasma membrane during necroptosis.[19][22] The accumulation of VLCFAs can also induce lipotoxicity, characterized by oxidative stress and mitochondrial dysfunction, contributing to cellular damage in diseases like X-ALD.[23][24][25]
Metabolism and Signaling Pathways
VLCFA Elongation Pathway
The synthesis of VLCFAs occurs through a four-step elongation cycle in the endoplasmic reticulum. This process sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The initial and rate-limiting step is the condensation of malonyl-CoA with the acyl-CoA, catalyzed by one of the seven ELOVL enzymes.[3][7]
Peroxisomal β-Oxidation of VLCFAs
VLCFAs are exclusively degraded in peroxisomes through a β-oxidation pathway that differs from the mitochondrial pathway.[4][8] The process involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. The shortened fatty acids can then be transported to the mitochondria for complete oxidation.[9] The initial step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[8]
Disorders of VLCFA Metabolism
Defects in the genes responsible for VLCFA metabolism lead to a group of inherited metabolic disorders with often devastating consequences.
| Disorder | Gene | Protein Function | Key Clinical Features | VLCFA Profile |
| X-linked Adrenoleukodystrophy (X-ALD) [10][14][26][27][28] | ABCD1 | Peroxisomal VLCFA transporter | Cerebral demyelination, adrenal insufficiency, myelopathy | Elevated saturated VLCFAs (C24:0, C26:0) in plasma and tissues |
| Zellweger Spectrum Disorders (ZSD) [11][29][30] | PEX genes (e.g., PEX1, PEX6) | Peroxisome biogenesis | Severe neurological dysfunction, liver disease, craniofacial abnormalities | Elevated VLCFAs, phytanic acid, and pristanic acid in plasma |
| Sjögren-Larsson Syndrome (SLS) | ALDH3A2 | Fatty aldehyde dehydrogenase | Ichthyosis, intellectual disability, spasticity | Normal plasma VLCFAs, but accumulation of fatty aldehydes |
| Stargardt-like Macular Dystrophy (STGD3) [15][16][17][18] | ELOVL4 | VLCFA elongase | Juvenile macular degeneration, progressive vision loss | Reduced levels of VLC-PUFAs in the retina |
Experimental Protocols
VLCFA Extraction from Tissues and Cells
A robust method for the extraction of total lipids is essential for the accurate quantification of VLCFAs. The Folch method is a widely used protocol.[8]
Materials:
-
Tissue or cell pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenize tissue or resuspend cell pellet in a known volume of water.
-
Add a known amount of internal standard to the homogenate.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 4 volumes of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for downstream analysis.
Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the quantification of VLCFAs. It requires the derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs).[1][8][14][16][31]
Materials:
-
Dried lipid extract
-
BF3-methanol or HCl-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-1ms)
Procedure:
-
Derivatization: Add 1 mL of 14% BF3-methanol to the dried lipid extract. Heat at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS.
-
GC conditions:
-
Injector temperature: 280°C
-
Oven program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 10 min.
-
Carrier gas: Helium at 1.0 mL/min.
-
-
MS conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) for target analytes or full scan mode.
-
-
-
Quantify VLCFAs by comparing the peak areas of the analytes to that of the internal standard.
Assay for Peroxisomal β-Oxidation Activity
This assay measures the rate of VLCFA degradation in cultured cells using a stable isotope-labeled substrate.[2][11][26][27]
Materials:
-
Cultured fibroblasts or other cell types
-
[D3]-C22:0 (deuterated docosanoic acid)
-
Cell culture medium
-
Reagents and equipment for lipid extraction and GC-MS analysis
Procedure:
-
Culture cells to near confluency in appropriate growth medium.
-
Incubate cells with medium containing a known concentration of [D3]-C22:0 for a defined period (e.g., 24-48 hours).
-
Wash the cells with PBS and harvest.
-
Extract total lipids from the cell pellet as described in section 5.1.
-
Prepare FAMEs and analyze by GC-MS as described in section 5.2.
-
Measure the amount of the chain-shortened product, [D3]-C16:0.
-
Calculate the β-oxidation activity as the ratio of the product ([D3]-C16:0) to the initial substrate ([D3]-C22:0).
Measurement of Fatty Acid Elongase (ELOVL) Activity
This in vitro assay measures the activity of ELOVL enzymes in microsomal preparations.[23]
Materials:
-
Tissue homogenate or cultured cells
-
Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Ultracentrifuge
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, containing cofactors)
-
[14C]-Malonyl-CoA
-
Fatty acyl-CoA substrate (e.g., C22:0-CoA)
-
Scintillation counter
Procedure:
-
Microsome Preparation: Homogenize tissue or cells in isolation buffer. Centrifuge at low speed to remove debris, then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomes.
-
Resuspend the microsomal pellet in reaction buffer.
-
Elongation Reaction: Incubate a known amount of microsomal protein with the fatty acyl-CoA substrate and [14C]-Malonyl-CoA in the reaction buffer.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.
-
Acidify the reaction mixture and extract the fatty acids with hexane.
-
Measure the incorporation of radioactivity into the fatty acid fraction using a scintillation counter.
-
Calculate the elongase activity as nmol of malonyl-CoA incorporated per mg of protein per minute.
Summary and Future Directions
Very long-chain fatty acids are indispensable for a wide range of physiological processes, from maintaining the structural integrity of cellular membranes to ensuring the proper function of highly specialized tissues like the skin, nervous system, and retina. The intricate balance of their synthesis by ELOVL elongases and degradation via peroxisomal β-oxidation is paramount for cellular homeostasis. Disruptions in this balance lead to a class of severe genetic disorders, underscoring the critical importance of VLCFA metabolism.
The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted roles of VLCFAs. Continued research in this field is crucial for a deeper understanding of the molecular mechanisms underlying VLCFA-related diseases. Future investigations should focus on elucidating the precise functions of specific VLCFAs in different cellular contexts, identifying novel protein-lipid interactions, and exploring the therapeutic potential of modulating VLCFA metabolism. The development of more sophisticated analytical techniques and disease models will be instrumental in advancing these efforts and paving the way for novel therapeutic interventions for patients with VLCFA disorders.
References
- 1. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid | Springer Nature Experiments [experiments.springernature.com]
- 3. Immunohistochemical Analysis of Myelin Structures | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fast Diffusion of Very Long Chain Saturated Fatty Acids across a Bilayer Membrane and Their Rapid Extraction by Cyclodextrins: IMPLICATIONS FOR ADRENOLEUKODYSTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. mdpi.com [mdpi.com]
- 13. Animal models of leukodystrophy: a new perspective for the development of therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioradiations.com [bioradiations.com]
- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Obesity Impairs Skin Barrier Function and Facilitates Allergic Sensitization in Mice [asoi.info]
- 19. Immunohistochemical Analysis of Myelin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. researchgate.net [researchgate.net]
- 30. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 31. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignoceric Acid as a Biomarker for Metabolic Disorders: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lignoceric acid (C24:0), a very-long-chain saturated fatty acid, has emerged as a critical biomarker for a class of severe metabolic disorders, primarily peroxisomal biogenesis disorders and X-linked adrenoleukodystrophy (X-ALD). The accumulation of this compound and other very-long-chain fatty acids (VLCFAs) in plasma and tissues is a direct consequence of impaired peroxisomal β-oxidation. This guide provides a comprehensive technical overview of the role of this compound as a biomarker, including quantitative data, detailed experimental protocols for its detection, and an exploration of the underlying metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to diagnose, understand, and develop therapeutic interventions for these debilitating metabolic diseases.
Introduction to this compound and its Metabolic Significance
This compound is a saturated fatty acid with a 24-carbon backbone. In healthy individuals, it is a minor component of most natural fats and is involved in various biological processes, including the composition of cerebrosides in the myelin sheath of nerves.[1] The catabolism of this compound, and other VLCFAs, occurs predominantly within the peroxisomes through a process of β-oxidation.[2][3] This pathway is distinct from the mitochondrial β-oxidation that handles shorter-chain fatty acids.
Defects in the peroxisomal β-oxidation pathway, due to genetic mutations affecting peroxisomal enzymes or transporter proteins, lead to the accumulation of VLCFAs, including this compound, in bodily fluids and tissues.[2] This accumulation is the hallmark of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).[2][3] Consequently, the quantification of this compound in plasma has become an indispensable tool for the diagnosis and monitoring of these conditions.
This compound as a Biomarker in Metabolic Disorders
The elevation of this compound, often in conjunction with other VLCFAs like hexacosanoic acid (C26:0), serves as a primary biochemical indicator for specific metabolic disorders.
X-linked Adrenoleukodystrophy (X-ALD)
X-ALD is an X-linked genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter protein (ALDP). This protein is responsible for transporting VLCFAs into the peroxisome for degradation.[4][5] A defect in ALDP leads to the accumulation of VLCFAs, including this compound, in the plasma and tissues, particularly affecting the brain's white matter and the adrenal cortex.[4] The measurement of plasma VLCFA levels is a sensitive and specific diagnostic test for males with X-ALD.[6]
Zellweger Spectrum Disorders (ZSD)
ZSD are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis.[7] This leads to a deficiency of multiple peroxisomal enzymes and a subsequent accumulation of various metabolites, including VLCFAs, phytanic acid, and pipecolic acid in the plasma.[7][8] The elevation of this compound is a key diagnostic feature of ZSD.[9]
Quantitative Data Presentation
The following tables summarize the typical plasma concentrations of this compound in healthy individuals and patients with X-ALD and ZSD. These values can vary slightly between laboratories and methodologies.
Table 1: Plasma this compound (C24:0) and Hexacosanoic Acid (C26:0) Levels in Healthy Controls and X-ALD Patients
| Analyte | Healthy Controls (µg/mL) | X-ALD Hemizygotes (µg/mL) | X-ALD Heterozygotes (µg/mL) |
| This compound (C24:0) | 0.84 ± 0.10 | 1.46 ± 0.32 | ~1.0 - 1.2 |
| Hexacosanoic Acid (C26:0) | 0.23 ± 0.09 | 1.65 ± 0.88 | ~0.5 - 1.0 |
| Ratio C24:0 / C22:0 | < 1.0 | > 1.0 | Often elevated |
| Ratio C26:0 / C22:0 | < 0.02 | > 0.05 | Often elevated |
Data compiled from multiple sources.[9][10] Values are presented as mean ± standard deviation where available. Ratios are often considered more diagnostic than absolute concentrations.
Table 2: Plasma this compound (C24:0) and Hexacosanoic Acid (C26:0) Levels in Zellweger Spectrum Disorders (ZSD)
| Analyte | Healthy Controls (µg/mL) | Mild to Intermediate PBD-ZSD (µg/mL) | Severe PBD-ZSD (µg/mL) |
| This compound (C24:0) | 0.84 ± 0.10 | Elevated | Markedly Elevated |
| Hexacosanoic Acid (C26:0) | 0.23 ± 0.09 | 1.65 ± 0.88 | > 2.0 |
| Ratio C24:0 / C22:0 | 0.84 ± 0.10 | 1.46 ± 0.32 | Significantly > 1.5 |
| Ratio C26:0 / C22:0 | < 0.02 | 0.50 ± 0.16 | Significantly > 0.5 |
Data compiled from a study on PBD-ZSD.[9] PBD-ZSD refers to Peroxisome Biogenesis Disorders-Zellweger Spectrum Disorders.
Signaling Pathways and Metabolic Relationships
While this compound itself is not a classical signaling molecule that binds to specific receptors to initiate a signaling cascade, its accumulation has profound downstream effects on cellular function and can indirectly influence various signaling pathways. The primary "signaling" aspect of this compound is as an indicator of a dysfunctional metabolic pathway, namely peroxisomal β-oxidation.
The diagram below illustrates the peroxisomal β-oxidation of very-long-chain fatty acids and highlights the points of defect in X-ALD and ZSD.
Experimental Protocols
The gold standard for the quantification of this compound and other VLCFAs in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
This protocol outlines the key steps for the analysis of this compound in plasma samples.
5.1.1. Sample Preparation and Lipid Extraction
-
Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Addition: Thaw plasma samples on ice. To a known volume of plasma (e.g., 100 µL), add an internal standard, typically a deuterated form of a VLCFA (e.g., C24:0-d4), to correct for extraction losses and variations in derivatization and injection.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v) or hexane (B92381):isopropanol (3:2, v/v) to isolate the total lipid fraction from the plasma. Vortex the mixture and centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Drying: Evaporate the organic solvent under a stream of nitrogen gas to obtain the dried lipid extract.
5.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs) Free fatty acids are not volatile enough for GC analysis. Therefore, they must be converted to their more volatile methyl ester derivatives.
-
Acid-Catalyzed Methylation: Add a reagent such as 14% boron trifluoride in methanol (BF3-methanol) or 5% acetyl chloride in methanol to the dried lipid extract.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 100°C) for a specific time (e.g., 1 hour) to ensure complete methylation.
-
Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane or heptane (B126788) to extract the FAMEs. Vortex and centrifuge to separate the phases. The upper organic layer containing the FAMEs is collected.
-
Drying: The extracted FAMEs can be dried over anhydrous sodium sulfate (B86663) and then concentrated under a stream of nitrogen if necessary.
5.1.3. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a capillary column suitable for FAME analysis, such as a DB-23 or a similar polar column.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and specificity by monitoring characteristic ions for this compound methyl ester and the internal standard.
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The following diagram illustrates the general workflow for GC-MS analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no widely available, specific commercial ELISA kits for the direct quantification of this compound. While general free fatty acid ELISA kits exist, they lack the specificity required for the accurate measurement of individual VLCFAs like this compound. Therefore, GC-MS remains the method of choice for reliable and accurate quantification in a clinical and research setting.
Conclusion and Future Directions
This compound is a well-established and indispensable biomarker for the diagnosis of peroxisomal disorders, particularly X-ALD and Zellweger spectrum disorders. Its accumulation in plasma directly reflects the underlying genetic and metabolic defects in peroxisomal β-oxidation. The accurate quantification of this compound, primarily through GC-MS, is crucial for early diagnosis, which is critical for initiating therapeutic interventions and improving patient outcomes.
Future research should focus on further elucidating the downstream pathological consequences of this compound accumulation and its potential role in modulating cellular processes beyond being an inert storage lipid. While not a classical signaling molecule, understanding how elevated levels of this compound contribute to inflammation, demyelination, and adrenal dysfunction is paramount for the development of targeted therapies. Furthermore, the development of more rapid and high-throughput analytical methods for VLCFA analysis would be beneficial for newborn screening programs and for monitoring therapeutic efficacy in clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 8. Normal very long-chain fatty acids level in a patient with peroxisome biogenesis disorders: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic patterns of very-long-chain fatty acids in plasma of patients with X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Lignoceric Acid from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of lignoceric acid from brain tissue. The methodologies described are foundational for research into the roles of very-long-chain fatty acids in neurological health and disease, and for the development of novel therapeutics.
Introduction
This compound (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that is a key component of sphingolipids, particularly in the myelin sheath of the nervous system. Its metabolism is crucial for proper neuronal function, and alterations in its levels are associated with severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD). Accurate and efficient extraction of this compound from brain tissue is therefore essential for studying its physiological and pathological roles.
This document outlines a robust protocol for the extraction of total lipids from brain tissue using a modified Folch method, followed by the isolation and quantification of this compound using chromatographic techniques.
Overview of the Extraction and Analysis Workflow
The overall process for extracting and analyzing this compound from brain tissue can be summarized in the following logical workflow:
Quantitative Data Summary
The following table summarizes the expected distribution of major fatty acids, including this compound, in different regions of the bovine brain. This data can serve as a reference for expected yields. Actual concentrations may vary depending on the species, age, and health status of the subject.
| Brain Region | Palmitic Acid (C16:0) (%) | Stearic Acid (C18:0) (%) | Oleic Acid (C18:1n-9) (%) | Arachidonic Acid (C20:4n-6) (%) | This compound (C24:0) (%) | Nervonic Acid (C24:1) (%) | Other Fatty Acids (%) |
| Cerebellum | 20.1 | 22.3 | 25.8 | 6.1 | 1.8 | 2.5 | 21.4 |
| Cortex | 19.5 | 21.8 | 26.1 | 6.5 | 1.5 | 2.1 | 22.5 |
| Midbrain | 18.9 | 20.9 | 27.3 | 5.9 | 1.9 | 2.8 | 22.3 |
| Hippocampus | 20.5 | 22.8 | 25.5 | 6.8 | 1.4 | 2.0 | 21.0 |
Data is presented as a percentage of total fatty acids and is adapted from published values for bovine brain tissue[1].
Experimental Protocols
Protocol 1: Total Lipid Extraction from Brain Tissue (Modified Folch Method)
This protocol describes the extraction of total lipids from brain tissue using a chloroform-methanol solvent system, which is effective for a broad range of lipids, including those containing this compound.[2][3][4]
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform (B151607) (analytical grade)
-
Methanol (analytical grade)
-
0.9% NaCl solution (w/v)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials for storage
Procedure:
-
Tissue Preparation: Weigh the brain tissue (e.g., 1 gram). If frozen, thaw on ice. Mince the tissue into small pieces using a clean scalpel.
-
Homogenization: Transfer the minced tissue to a homogenizer. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture (e.g., 20 mL for 1 g of tissue). Homogenize until a uniform suspension is achieved.[2]
-
Agitation: Transfer the homogenate to a glass centrifuge tube. Agitate on an orbital shaker for 15-20 minutes at room temperature to ensure thorough lipid extraction.[2]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of homogenate). Vortex the mixture for 30 seconds.[3]
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the layers. Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.[3]
-
Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask. Be cautious not to disturb the protein interface.
-
Re-extraction (Optional but Recommended): To maximize yield, add a small volume of the chloroform:methanol (2:1) mixture to the remaining upper phase and protein pellet, vortex, centrifuge, and collect the lower phase again. Combine this with the first extract.
-
Drying the Extract: Evaporate the solvent from the collected chloroform phase using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.
-
Storage: Once the solvent is completely evaporated, the lipid extract will appear as a film or residue. Record the dry weight of the lipid extract. For storage, dissolve the lipid extract in a small volume of chloroform, transfer to a glass vial, flush with nitrogen, seal tightly, and store at -20°C or -80°C.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
To analyze the fatty acid composition, the extracted lipids must be hydrolyzed to release the fatty acids, which are then derivatized to their methyl esters (FAMEs) for gas chromatography analysis.
Materials:
-
Dried total lipid extract
-
Methanolic HCl (e.g., 1.25 M) or BF3-Methanol
-
Hexane (B92381) (analytical grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Glass reaction vials with Teflon-lined caps
-
GC vials
Procedure:
-
Reaction Setup: Transfer a known amount of the dried lipid extract (e.g., 5-10 mg) to a glass reaction vial.
-
Methanolysis: Add 2 mL of methanolic HCl to the vial. Seal the vial tightly with a Teflon-lined cap.
-
Incubation: Heat the mixture at 80-100°C for 1-2 hours in a heating block or water bath. This step simultaneously hydrolyzes the ester linkages and methylates the free fatty acids.[5]
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge briefly (e.g., 1,000 x g for 2 minutes) to separate the phases. The upper hexane layer contains the FAMEs.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for GC-MS: Transfer the dried hexane solution containing the FAMEs to a GC vial for analysis.
Protocol 3: Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the separation and quantification of FAMEs.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient is crucial for separating a wide range of fatty acids. An example program: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: this compound methyl ester is identified based on its retention time and mass spectrum compared to a known standard. Quantification is performed by creating a calibration curve using a certified this compound methyl ester standard. An internal standard (e.g., heptadecanoic acid methyl ester) should be used to correct for variations in extraction and injection.
Signaling and Metabolic Pathways
This compound plays a significant role in the brain, primarily as a precursor for the synthesis of other important lipids and as a structural component of myelin.
This compound Biosynthesis and Metabolism
This compound is synthesized in the endoplasmic reticulum through the elongation of shorter-chain fatty acids, primarily behenic acid (C22:0), via the fatty acid elongation pathway. It can then be further metabolized, for instance, by α-hydroxylation to form cerebronic acid, a key component of cerebrosides. Peroxisomes are the primary site for the degradation of very-long-chain fatty acids like this compound through β-oxidation.[2][6][7]
References
- 1. Dietary Fatty Acid Composition Impacts the Fatty Acid Profiles of Different Regions of the Bovine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha hydroxylation of this compound to cerebronic acid during brain development. Diminished hydroxylase activity in myelin-deficient mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular oxidation of this compound is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further characterization of the heat-stable factor in the alpha-hydroxylation and oxidation of this compound in brain: effect of acidic amino acids and hexose-phosphates on brain fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lignoceric Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid that plays a significant role in various biological processes and is implicated in several metabolic disorders, including adrenoleukodystrophy (ALD). Accurate and robust quantification of this compound in biological matrices is crucial for clinical diagnostics, disease monitoring, and the development of therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the sensitive and specific quantification of fatty acids.[1] Due to their low volatility, fatty acids like this compound are typically derivatized to more volatile forms, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, instrument parameters, and data analysis.
Principle
The quantitative analysis of this compound by GC-MS involves a multi-step process. First, lipids are extracted from the sample matrix. The extracted fatty acids, including this compound, are then chemically modified through derivatization to increase their volatility. The most common derivatization method is esterification to form FAMEs.[1] The resulting FAME mixture is injected into the gas chromatograph, where individual FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification. For enhanced sensitivity and selectivity, quantification is often performed in Selected Ion Monitoring (SIM) mode, where only characteristic ions of the target analyte are monitored.[3]
Experimental Protocols
Lipid Extraction from Biological Samples
A common and effective method for lipid extraction from biological samples like plasma, tissues, or cells is a modified Folch or Bligh and Dyer method.[4]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Internal Standard (IS): A suitable internal standard, such as a stable isotope-labeled this compound (e.g., this compound-d4) or a fatty acid not naturally present in the sample (e.g., heptadecanoic acid, C17:0), should be added at the beginning of the extraction process to correct for sample loss during preparation and analysis.
Procedure:
-
Homogenization: For tissue samples, weigh a precise amount (e.g., 20-50 mg) and homogenize in a chloroform/methanol mixture (2:1, v/v). For liquid samples like plasma, use a specific volume (e.g., 100-500 µL).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample homogenate.
-
Extraction: Add a sufficient volume of chloroform/methanol (2:1, v/v) to the sample to achieve a final solvent-to-sample ratio of approximately 20:1. Vortex vigorously for 2-5 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again for 1 minute. Centrifuge at low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid extract is now ready for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Acid-catalyzed esterification is a robust and widely used method for preparing FAMEs from the lipid extract.
Materials:
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v) or methanolic HCl (5% v/v)
-
n-Hexane or n-Heptane
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene (B28343) or methanol.
-
Methylation: Add 1-2 mL of 14% BF₃-methanol or 5% methanolic HCl to the reconstituted lipid extract.
-
Incubation: Cap the tube tightly and heat at 60-100°C for 10-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Extraction: After cooling to room temperature, add 1-2 mL of n-hexane (or n-heptane) and 1-2 mL of saturated NaCl solution to the reaction mixture.
-
Phase Separation: Vortex the tube vigorously for 1 minute and then allow the layers to separate.
-
Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC-MS analysis. For very low concentrations, this extract can be concentrated under a stream of nitrogen.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound methyl ester. These may need to be optimized for specific instruments and applications.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent, Shimadzu, Thermo Fisher Scientific, or equivalent |
| GC Column | A polar capillary column such as a DB-23, HP-88, or a similar cyanopropyl-based phase is recommended for good separation of FAMEs. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Injector | Split/splitless injector. Splitless mode is often used for trace analysis. |
| Injector Temperature | 250 - 280 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 100-150°C, hold for 1-2 minutes. Ramp at 5-10°C/min to 240-260°C, and hold for 5-10 minutes. This program should be optimized to ensure baseline separation of this compound methyl ester from other FAMEs. |
| Mass Spectrometer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan for qualitative analysis and peak identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound Methyl Ester (C24:0-ME) | The molecular ion (m/z 382) and characteristic fragment ions (e.g., m/z 74, 87, 143) should be monitored. The most abundant and specific ion is typically used for quantification. |
Data Presentation
Quantitative data for this compound analysis should be summarized for clarity and comparison. The following table presents typical performance characteristics for the GC-MS analysis of this compound.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.076 µg/mL | Berry Seed Extract | [3] |
| Limit of Quantification (LOQ) | 0.114 µg/mL | Berry Seed Extract | [3] |
| Linearity (R²) | > 0.99 | Not Specified | [5] |
| Recovery | 87% | Biological Sample | [6] |
Note: These values are examples and may vary depending on the specific method, matrix, and instrumentation.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis by GC-MS.
Derivatization Process: Acid-Catalyzed Esterification
The chemical transformation of this compound into its methyl ester is a critical step. The following diagram illustrates this acid-catalyzed reaction.
Caption: Acid-catalyzed esterification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in various biological samples using GC-MS. The described methods for lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis offer high sensitivity and specificity. By following these protocols and optimizing the parameters for specific instrumentation and matrices, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound, which is essential for advancing research and development in related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids, as fundamental components of lipids, play crucial roles in numerous biological processes, including energy storage, membrane structure, and cellular signaling.[1][2] Accurate and robust analytical methods for the comprehensive profiling of fatty acids are therefore essential in various scientific disciplines, from food science and clinical diagnostics to drug development and metabolic research.[2][3] While gas chromatography (GC) has traditionally been a primary technique for fatty acid analysis, high-performance liquid chromatography (HPLC) offers significant advantages, particularly for the analysis of less volatile, heat-sensitive, or unusual fatty acids, and for preparative-scale separations.[2][4]
This document provides detailed application notes and experimental protocols for the profiling of fatty acids using HPLC. It covers common derivatization techniques to enhance detection, various HPLC separation modes, and detection methodologies including UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD).
Principle of Separation
Reversed-phase HPLC is the most widely employed technique for fatty acid analysis.[2] The separation is based on the partitioning of analytes between a non-polar stationary phase (commonly C8 or C18) and a polar mobile phase.[2][4][5] The elution order is primarily determined by the chain length and the degree of unsaturation of the fatty acids. Longer saturated fatty acid chains exhibit stronger hydrophobic interactions with the stationary phase, resulting in longer retention times.[2] The presence of double bonds (unsaturation) decreases the hydrophobicity, leading to earlier elution.[2][4] For instance, an 18:1 fatty acid will elute before an 18:0 fatty acid.
Derivatization of Fatty Acids
Due to the lack of a strong chromophore in their native structure, derivatization is often necessary to improve the detection sensitivity of fatty acids, especially for UV detection.[1][4] Common derivatization strategies involve converting the carboxylic acid group into an ester with a UV-absorbing or fluorescent tag.
Common Derivatizing Agents:
-
Phenacyl and Bromophenacyl Esters: Reagents like 2,4'-dibromoacetophenone (B128361) or p-bromophenacyl bromide react with fatty acids to form phenacyl esters, which have high molar absorptivity at longer UV wavelengths (>240 nm), enhancing detection sensitivity.[6]
-
Naphthacyl Esters: These derivatives offer high sensitivity and allow for the separation of a wide range of fatty acids.[7]
-
Methyl Esters (FAMEs): While more commonly associated with GC analysis, fatty acid methyl esters can also be analyzed by HPLC.[8][9]
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Phenacyl Esters
This protocol is adapted from a method using 2,4'-dibromoacetophenone.[6]
Materials:
-
Fatty acid sample
-
2,4'-dibromoacetophenone solution (concentrated in acetone)
-
Triethylamine
-
Acetic acid solution (2 g/L in acetone)
Procedure:
-
Dissolve the fatty acid sample in acetone.
-
Add a concentrated solution of 2,4'-dibromoacetophenone in acetone and triethylamine.
-
Incubate the reaction mixture at 40°C for 30 minutes to form the phenacyl ester derivatives.[6] To minimize degradation and isomerization of unsaturated fatty acids, a lower temperature and shorter reaction time are recommended.[6]
-
Stop the reaction by adding 100 µL of acetic acid solution.
-
The resulting solution is ready for HPLC injection.
Protocol 2: HPLC-UV Analysis of Fatty Acid Phenacyl Esters
This protocol is based on a reversed-phase HPLC-UV method.[6]
HPLC System:
-
Column: Two Nova-Pak C18 columns (4 µm, 250 x 4.6 mm I.D.) in series, with a C18 guard column.[6]
-
Mobile Phase A: Acetonitrile[6]
-
Mobile Phase B: Water[6]
-
Gradient Elution: A binary gradient program should be optimized to achieve the desired separation.
-
Column Temperature: 37°C[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL[6]
-
Detection: UV detector set at an appropriate wavelength for phenacyl esters (e.g., 254 nm).
Protocol 3: LC-MS/MS Analysis of Free Fatty Acids
This protocol describes a method for the analysis of underivatized long-chain and very-long-chain fatty acids.[5][10]
Sample Preparation:
-
Extract lipids from the biological sample using a suitable solvent mixture (e.g., chloroform/methanol).
-
Saponify the lipid extract using potassium hydroxide (B78521) in methanol (B129727) to release free fatty acids.[10]
-
Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the fatty acid residue in the initial mobile phase.
LC-MS System:
-
Mobile Phase: A water-methanol gradient containing an ion-pairing agent like tributylamine.[5][10]
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.[5][10]
-
Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole for targeted analysis.[5][10][11]
Data Presentation
Quantitative data from various studies are summarized in the tables below to facilitate comparison.
Table 1: HPLC-UV Method Performance for Fatty Acid Analysis
| Fatty Acid | Derivatizing Agent | Column | Mobile Phase | Detection Wavelength (nm) | LOD/LOQ | Linearity (r²) | Reference |
| Various FAMEs | - | C18 | Acetonitrile (isocratic) | 205 | Not specified | > 0.99 | [8][9] |
| 17 Fatty Acids | - | C8 | Water/Methanol with Tributylamine | MS | 5 ng/mL (median) | 100-fold dynamic range | [5][10] |
| Various FFAs | - | C18 | Acetonitrile/Methanol/n-Hexane with Acetic Acid | 208 | 0.0005 - 0.232 mg/mL | Not specified | [12] |
| 11 FFAs | CDI + 4-(dimethylamino)-benzenemethanamine | Not specified | Not specified | MS/MS | 3.0-14.0 ng/mL (LOD), 8.0-45.0 ng/mL (LOQ) | Not specified | [13] |
Table 2: Comparison of HPLC and GC-FID for Fatty Acid Methyl Esters (FAMEs) Analysis in Biodiesel [8][9]
| Fatty Acid Methyl Ester | HPLC-UV (Method B) - Relative Area % | GC-FID (AOCS Method) - Relative Area % |
| Palmitate (C16:0) | 10.5 | 10.8 |
| Stearate (C18:0) | 3.9 | 4.1 |
| Oleate (C18:1) | 23.6 | 23.1 |
| Linoleate (C18:2) | 54.2 | 53.9 |
| Linolenate (C18:3) | 7.8 | 8.1 |
| Data presented as an example from a study comparing the two methods. |
Visualization of Workflows
Conclusion
HPLC offers a versatile and powerful platform for the analysis of fatty acids, complementing traditional GC methods. The choice of derivatization reagent, chromatographic conditions, and detector is critical and should be tailored to the specific fatty acids of interest and the research question. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize HPLC-based methods for fatty acid profiling in their laboratories.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. aocs.org [aocs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jafs.com.pl [jafs.com.pl]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 9. scielo.br [scielo.br]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Synthesis of Lignoceric Acid for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid, a 24-carbon saturated fatty acid (C24:0), is a critical very-long-chain fatty acid (VLCFA) involved in various biological processes and is implicated in several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1] Its synthesis in a laboratory setting is essential for research into the pathophysiology of these diseases, for the development of therapeutic interventions, and for use as an analytical standard. This document provides detailed protocols for three distinct methods for the synthesis of this compound for research purposes: oxidation of lignoceric alcohol, Grignard synthesis, and malonic ester synthesis.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Oxidation of Lignoceric Alcohol | Grignard Synthesis | Malonic Ester Synthesis |
| Starting Materials | Lignoceric alcohol, Hydrogen peroxide, Quaternary ammonium (B1175870) peroxotungstophosphate | 23-Bromotricosane, Magnesium, Carbon dioxide | Diethyl malonate, 1-Bromodocosane (B1265600), Sodium ethoxide |
| Typical Reaction Yield | ~78%[2] | 50-90% (estimated for similar reactions) | 50-60% (estimated for similar reactions)[3] |
| Purity | >92%[2] | High, requires purification | High, requires purification |
| Key Advantages | High selectivity, Relatively high yield[2] | Versatile for chain elongation | Well-established for carboxylic acid synthesis |
| Key Disadvantages | Requires specialized catalyst | Moisture-sensitive reagents | Potential for dialkylation by-products[3] |
Experimental Protocols
Method 1: Oxidation of Lignoceric Alcohol
This method relies on the selective oxidation of the primary alcohol group of lignoceric alcohol to a carboxylic acid using a phase-transfer catalyst system.[2]
Materials:
-
Lignoceric alcohol (Tetracosanol)
-
Hydrogen peroxide (30% w/w)
-
Quaternary ammonium peroxotungstophosphate catalyst
-
Sulfuric Acid (50%)
-
Water (deionized)
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Separatory funnel
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Drying oven
Protocol:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, add lignoceric alcohol and the quaternary ammonium peroxotungstophosphate catalyst in a mass ratio of approximately 100:1. Add toluene to dissolve the mixture.
-
Oxidation: Heat the mixture to 95°C with vigorous stirring. Slowly add a 30% aqueous solution of hydrogen peroxide to the reactor over a period of 2-3 hours. The total molar ratio of hydrogen peroxide to lignoceric alcohol should be approximately 10:1.
-
Phase Separation: After the addition of hydrogen peroxide is complete, continue stirring for an additional hour. Stop the heating and stirring and allow the mixture to cool to room temperature, which will result in the separation of the organic and aqueous phases.
-
Work-up: Transfer the reaction mixture to a separatory funnel and separate the lower aqueous phase. Wash the organic phase with warm deionized water (60°C) three times to remove any residual hydrogen peroxide and catalyst.
-
Acidification and Precipitation: Add a 50% sulfuric acid solution to the organic phase to precipitate the this compound. Cool the mixture to 35°C and filter the resulting white solid using a Büchner funnel.
-
Purification: Wash the filtered solid with fresh toluene to remove any unreacted lignoceric alcohol. Dry the purified this compound in a vacuum oven at 60°C overnight. A white, waxy solid should be obtained with a purity of over 92%.[2]
Method 2: Grignard Synthesis
This classic organometallic reaction involves the formation of a Grignard reagent from a long-chain alkyl halide, followed by carboxylation with carbon dioxide to yield the carboxylic acid.
Materials:
-
23-Bromotricosane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Grignard Reagent Formation: Under an inert atmosphere, place magnesium turnings in a dry three-neck flask. Add a small crystal of iodine to activate the magnesium. Dissolve 23-bromotricosane in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the alkyl bromide solution to the magnesium and gently heat to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining alkyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent to 0°C in an ice bath. Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A white precipitate will form. Continue adding dry ice until the reaction subsides.
-
Work-up: Slowly quench the reaction by adding 1 M hydrochloric acid until the solid dissolves and the aqueous layer is acidic. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the ether layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetone (B3395972) or ethanol (B145695) to obtain pure this compound.
Method 3: Malonic Ester Synthesis
This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to produce the desired carboxylic acid with a two-carbon extension.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromodocosane
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Distillation apparatus
Protocol:
-
Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise with stirring.
-
Alkylation: Add 1-bromodocosane to the reaction mixture and reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Saponification: After cooling to room temperature, add a solution of sodium hydroxide and reflux the mixture for another 2-3 hours to hydrolyze the ester groups.
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the acidic solution to reflux for several hours to effect decarboxylation, which will result in the formation of this compound.
-
Isolation: Cool the mixture, which should cause the this compound to precipitate. Collect the solid by filtration.
-
Purification: Wash the crude product with cold water and then purify by recrystallization from a suitable solvent like ethanol or acetone.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for Grignard synthesis of this compound.
Caption: Logical steps in the malonic ester synthesis of this compound.
References
Protocol for the Quantification of Lignoceric Acid in Human Plasma Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid. Its quantification in plasma is crucial for the diagnosis and monitoring of several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders. Elevated levels of this compound are indicative of impaired peroxisomal β-oxidation. This document provides detailed protocols for the quantification of this compound in human plasma using two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in plasma from healthy adult individuals. These values can serve as a reference for comparison.
| Population/Study Cohort | Analytical Method | Mean Concentration (µmol/L) | Concentration Range (µmol/L) | Reference |
| Healthy Chinese Adults | LC-MS/MS | Not specified | 0.20 - 0.71 | [1] |
| Healthy Young Canadian Adults | GC | Not specified | Not specified, but data available for C22:0 and ratios | [2][3][4][5] |
| Healthy Older Adults (Cardiovascular Health Study) | Not specified | Not specified, reported as % of total fatty acids | Median: 1.37% (1.21% - 1.56%) | [6] |
Experimental Protocols
Two primary methodologies for the quantification of this compound in plasma are presented: LC-MS/MS and GC-MS.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound without the need for derivatization, offering a simpler and faster sample preparation workflow. Due to the limited fragmentation of saturated fatty acids, quantification is often performed using Selected Ion Monitoring (SIM) of the deprotonated molecule.
-
Plasma Samples: Collected in EDTA- or heparin-containing tubes.
-
This compound Standard: High purity (>99%).
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d4).
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Additives: Formic acid or ammonium (B1175870) acetate.
-
Equipment: Vortex mixer, centrifuge, LC-MS/MS system with an electrospray ionization (ESI) source.
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of d4-lignoceric acid internal standard solution to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start at 70% B, increase to 100% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | This compound: m/z 367.3 (deprotonated molecule [M-H]⁻)d4-Lignoceric Acid: m/z 371.3 (deprotonated molecule [M-H]⁻) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: The optimal collision energy for fragmentation of this compound is often low and may not produce a stable, intense product ion. Therefore, SIM is recommended for robust quantification. If an MRM transition is preferred, a product ion resulting from the neutral loss of water ([M-H-H₂O]⁻) at m/z 349.3 could be monitored, though sensitivity may be lower.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This classic and robust method requires derivatization of this compound to its more volatile fatty acid methyl ester (FAME) prior to analysis.
-
Plasma Samples: Collected in EDTA- or heparin-containing tubes.
-
This compound Standard: High purity (>99%).
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d4).
-
Solvents: Hexane, methanol (anhydrous), chloroform.
-
Reagents: Boron trifluoride-methanol (BF₃-Methanol) solution (14%), sodium hydroxide, hydrochloric acid.
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator, GC-MS system with an electron ionization (EI) source.
-
Aliquoting and IS Spiking: To 100 µL of plasma, add the d4-lignoceric acid internal standard.
-
Hydrolysis: Add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes to release esterified fatty acids.
-
Derivatization: Cool the sample and add 2 mL of 14% BF₃-methanol solution. Heat at 100°C for 30 minutes.
-
Extraction: Cool the sample and add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Drying and Reconstitution: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute the dried residue in 50 µL of hexane for GC-MS analysis.
| Parameter | Setting |
| Gas Chromatography | |
| Column | Polar capillary column (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min; ramp at 10°C/min to 200°C; ramp at 5°C/min to 250°C, hold for 10 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | This compound Methyl Ester: m/z 74, 87d4-Lignoceric Acid Methyl Ester: m/z 74, 91 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Note: The ion m/z 74 corresponds to the McLafferty rearrangement product of the methyl ester, and m/z 87 is a characteristic fragment of saturated FAMEs. For the deuterated standard, the m/z 87 fragment will be shifted depending on the position of the deuterium (B1214612) atoms.[7][8][9]
Data Analysis and Quantification
For both methods, quantification is achieved by constructing a calibration curve.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the this compound analyte to the peak area of the internal standard against the known concentration of the calibrators.
-
Quantification: Determine the concentration of this compound in the unknown plasma samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The analytical process follows a logical progression from sample acquisition to final data interpretation. The choice between LC-MS/MS and GC-MS depends on available instrumentation, desired sample throughput, and the need for derivatization.
References
- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasma phospholipid very-long-chain saturated fatty acids and incident diabetes in older adults: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled Lignoceric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in the composition of sphingolipids, particularly in the myelin sheath of the nervous system.[1] Its metabolism is primarily carried out through peroxisomal β-oxidation.[2][3] Dysregulation of this compound metabolism is implicated in severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[4][5] The study of this compound metabolism is therefore crucial for understanding the pathophysiology of these diseases and for the development of therapeutic interventions.
Stable isotope-labeled this compound serves as a powerful tool for tracing its metabolic fate in both in vivo and in vitro systems. By introducing a "heavy" version of the molecule, researchers can distinguish it from the endogenous pool and accurately quantify its flux through various metabolic pathways, including its incorporation into complex lipids and its degradation via β-oxidation.[4][6] This document provides detailed application notes and protocols for conducting metabolic studies using stable isotope-labeled this compound.
Key Metabolic Pathways Involving this compound
This compound is a central molecule in two major metabolic pathways: sphingolipid synthesis and peroxisomal β-oxidation. Understanding these pathways is essential for designing and interpreting metabolic studies.
Sphingolipid Biosynthesis
This compound is a key component of ceramides (B1148491), the backbone of most sphingolipids. The synthesis of this compound-containing ceramides is crucial for the production of sphingomyelin (B164518) and galactosylceramides, which are abundant in the myelin sheath.
Peroxisomal β-Oxidation
The breakdown of this compound occurs exclusively in peroxisomes. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and shorter-chain fatty acids that can then be further metabolized in the mitochondria.[2][7][8]
Experimental Protocols
The following protocols are generalized frameworks that can be adapted for specific research questions and experimental systems. It is recommended to optimize parameters such as incubation times and tracer concentrations for each specific application.
In Vitro Metabolism of Deuterium-Labeled this compound in Cultured Fibroblasts
This protocol is designed to trace the metabolism of this compound in cultured human skin fibroblasts, a common model for studying VLCFA metabolism disorders.
Materials:
-
Deuterium-labeled this compound (e.g., D4-lignoceric acid)
-
Human skin fibroblasts (control and patient-derived lines)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Internal standards for mass spectrometry (e.g., deuterated fatty acids of different chain lengths)[9][10]
-
Solvents for lipid extraction (e.g., methanol, chloroform, iso-octane)[9][11]
Procedure:
-
Cell Culture: Culture fibroblasts to approximately 80% confluency in standard culture medium.
-
Labeling: Prepare a labeling medium by dissolving D4-lignoceric acid in a suitable solvent (e.g., ethanol) and adding it to the culture medium to a final concentration of 10-50 µM. Remove the standard medium from the cells, wash with PBS, and add the labeling medium.
-
Incubation: Incubate the cells with the labeling medium for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the progression of metabolism.
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS and harvest them by scraping.
-
Perform lipid extraction using a modified Folch method or a similar protocol.[11] Add internal standards to the samples before extraction for accurate quantification.
-
-
Derivatization: Derivatize the extracted fatty acids to enhance their volatility and ionization efficiency for mass spectrometry analysis.[9][10]
-
Mass Spectrometry Analysis: Analyze the derivatized samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled this compound and its metabolites (e.g., D4-behenic acid, D4-arachidic acid).[4]
-
Data Analysis: Calculate the fractional abundance of the labeled species and determine the rates of this compound oxidation and its incorporation into other lipid classes.
In Vivo Administration and Tissue Analysis of Deuterium-Labeled this compound in a Rat Model
This protocol outlines a procedure for studying the whole-body metabolism of this compound in a rat model.
Materials:
-
Deuterium-labeled this compound (e.g., D4-lignoceric acid)
-
Sprague-Dawley rats
-
Vehicle for oral gavage (e.g., corn oil)
-
Anesthesia
-
Surgical tools for tissue collection
-
Internal standards for mass spectrometry
-
Solvents and reagents for lipid extraction and derivatization
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Tracer Administration: Administer a single oral dose of D4-lignoceric acid (e.g., 10 mg/kg body weight) dissolved in the vehicle.
-
Sample Collection: At various time points post-administration (e.g., 0, 4, 8, 24, 48, 72 hours), collect blood samples via tail vein or cardiac puncture under anesthesia. At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, brain, adipose tissue, plasma).[4]
-
Sample Processing:
-
Separate plasma from blood by centrifugation.
-
Homogenize tissue samples in an appropriate buffer.
-
-
Lipid Extraction and Derivatization: Extract lipids from plasma and tissue homogenates and derivatize the fatty acids as described in the in vitro protocol.[9][10]
-
Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS to determine the concentration and isotopic enrichment of D4-lignoceric acid and its metabolites in different tissues and plasma over time.[4]
-
Pharmacokinetic and Metabolic Analysis: Analyze the data to determine the pharmacokinetic parameters of labeled this compound and its metabolites, and to calculate turnover rates and flux into different metabolic pathways in various tissues.
Data Presentation
Quantitative data from stable isotope tracing studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to structure such data.
Table 1: In Vitro Metabolism of D4-Lignoceric Acid in Human Fibroblasts
| Time (hours) | D4-Lignoceric Acid (nmol/mg protein) | D4-Behenic Acid (C22:0) (nmol/mg protein) | D4-Arachidic Acid (C20:0) (nmol/mg protein) |
| Control Fibroblasts | |||
| 0 | 5.2 ± 0.4 | < LOD | < LOD |
| 12 | 3.1 ± 0.3 | 0.8 ± 0.1 | 0.3 ± 0.05 |
| 24 | 1.5 ± 0.2 | 1.5 ± 0.2 | 0.7 ± 0.1 |
| 48 | 0.6 ± 0.1 | 1.9 ± 0.3 | 1.1 ± 0.2 |
| X-ALD Fibroblasts | |||
| 0 | 5.4 ± 0.5 | < LOD | < LOD |
| 12 | 5.1 ± 0.4 | 0.1 ± 0.02 | < LOD |
| 24 | 4.9 ± 0.5 | 0.2 ± 0.03 | 0.05 ± 0.01 |
| 48 | 4.7 ± 0.4 | 0.3 ± 0.04 | 0.08 ± 0.02 |
| Data are presented as mean ± SD. LOD: Limit of Detection. |
Table 2: In Vivo Distribution of D4-Lignoceric Acid and its Metabolites in Rats (24 hours post-administration)
| Tissue | D4-Lignoceric Acid (µg/g tissue) | D4-Behenic Acid (C22:0) (µg/g tissue) | D4-Arachidic Acid (C20:0) (µg/g tissue) |
| Plasma | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.04 |
| Liver | 8.5 ± 1.1 | 3.2 ± 0.5 | 1.5 ± 0.3 |
| Brain | 0.3 ± 0.05 | < LOD | < LOD |
| Adipose Tissue | 4.1 ± 0.6 | 0.8 ± 0.1 | 0.3 ± 0.06 |
| Data are presented as mean ± SD. LOD: Limit of Detection. |
Conclusion
The use of stable isotope-labeled this compound is an invaluable technique for elucidating the dynamics of VLCFA metabolism. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute robust metabolic studies. By carefully tracing the fate of labeled this compound, scientists can gain deeper insights into the mechanisms of related metabolic disorders and accelerate the development of novel therapeutic strategies.
References
- 1. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Metabolism of trideuterated iso-lignoceric acid in rats in vivo and in human fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermogenic flux induced by this compound in peroxisomes isolated from HepG2 cells and from X-adrenoleukodystrophy and control fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
Lignoceric Acid as a Substrate for In Vitro Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid (VLCFA) implicated in various physiological and pathological processes, including the neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD). The metabolism of this compound primarily occurs in peroxisomes, making it a critical substrate for studying the function of peroxisomal enzymes and for the development of therapeutics targeting VLCFA metabolism. These application notes provide detailed protocols for using this compound in in vitro enzyme assays, focusing on the key enzymes involved in its activation and subsequent degradation.
Key Enzymes in this compound Metabolism
The initial and rate-limiting step in the metabolism of this compound is its activation to lignoceroyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an enzyme found in peroxisomes and the endoplasmic reticulum.[1] Once activated, lignoceroyl-CoA enters the peroxisomal β-oxidation pathway, a series of reactions that shorten the fatty acyl chain.
Data Presentation: Enzyme Activities with this compound
The following table summarizes quantitative data on the enzymatic activity related to this compound metabolism.
| Enzyme/Process | Organelle | Species/Cell Type | Specific Activity | Reference |
| Lignoceroyl-CoA Ligase | Mitochondria | Human Fibroblasts | 0.32 ± 0.12 nmol/h/mg protein | [1] |
| Lignoceroyl-CoA Ligase | Peroxisomes | Human Fibroblasts | 0.86 ± 0.12 nmol/h/mg protein | [1] |
| Lignoceroyl-CoA Ligase | Endoplasmic Reticulum | Human Fibroblasts | 0.78 ± 0.07 nmol/h/mg protein | [1] |
| This compound Oxidation | Peroxisomes | Human Fibroblasts | 0.17 nmol/h/mg protein | [1] |
Experimental Protocols
Protocol 1: In Vitro Assay for Lignoceroyl-CoA Synthetase Activity
This protocol measures the activity of very-long-chain acyl-CoA synthetase by quantifying the formation of radiolabeled lignoceroyl-CoA from [1-¹⁴C]this compound.
Materials:
-
[1-¹⁴C]this compound
-
This compound, unlabeled
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
HEPES buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Peroxisome-enriched fraction or purified enzyme
-
Scintillation cocktail
-
Scintillation counter
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of [1-¹⁴C]this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare a stock solution of unlabeled this compound.
-
To solubilize the this compound, it can be complexed with fatty acid-free BSA. Mix the this compound (radiolabeled and unlabeled) with BSA in a molar ratio of 2:1 in HEPES buffer and incubate at 37°C for 30 minutes.
-
-
Reaction Mixture Preparation (per reaction):
-
50 mM HEPES buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM CoA
-
1 mM DTT
-
0.1% Triton X-100
-
50 µM [1-¹⁴C]this compound complexed with BSA (specific activity ~10,000 dpm/nmol)
-
Enzyme preparation (e.g., 10-50 µg of peroxisomal protein)
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture (without the enzyme) to 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for 15-60 minutes (ensure the reaction is in the linear range).
-
Stop the reaction by adding 2.5 ml of Dole's reagent.
-
-
Extraction and Quantification:
-
Add 1.5 ml of heptane and 1.5 ml of deionized water to the reaction tube.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper heptane phase (containing unreacted this compound) to a new tube.
-
Wash the lower aqueous phase twice more with 1.5 ml of heptane.
-
The lower aqueous phase now contains the radiolabeled lignoceroyl-CoA.
-
Transfer a known volume of the aqueous phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of lignoceroyl-CoA formed based on the specific activity of the [1-¹⁴C]this compound.
-
Express the enzyme activity as nmol of lignoceroyl-CoA formed per minute per mg of protein.
-
Protocol 2: In Vitro Assay for Peroxisomal β-Oxidation of this compound
This protocol measures the rate of peroxisomal β-oxidation by quantifying the production of acetyl-CoA from [1-¹⁴C]this compound.
Materials:
-
[1-¹⁴C]this compound
-
Peroxisome-enriched fraction
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
NAD⁺
-
FAD
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Potassium cyanide (KCN) to inhibit mitochondrial β-oxidation
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of [1-¹⁴C]this compound complexed with BSA as described in Protocol 1.
-
-
Reaction Mixture Preparation (per reaction):
-
50 mM Tris-HCl buffer (pH 8.0)
-
2 mM NAD⁺
-
0.1 mM FAD
-
0.5 mM CoA
-
5 mM ATP
-
5 mM MgCl₂
-
1 mM DTT
-
1 mM KCN
-
50 µM [1-¹⁴C]this compound complexed with BSA
-
Peroxisome-enriched fraction (e.g., 50-100 µg of protein)
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture (without the peroxisomes) to 37°C for 5 minutes.
-
Initiate the reaction by adding the peroxisome-enriched fraction.
-
Incubate at 37°C for 30-120 minutes.
-
Stop the reaction by adding an equal volume of cold 1 M perchloric acid.
-
-
Separation of Products:
-
Centrifuge the reaction mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
The supernatant contains the acid-soluble products of β-oxidation, including [¹⁴C]acetyl-CoA.
-
-
Quantification:
-
Transfer a known volume of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculation of β-Oxidation Rate:
-
Calculate the amount of acid-soluble radiolabeled products formed based on the specific activity of the [1-¹⁴C]this compound.
-
Express the rate of β-oxidation as nmol of acetyl-CoA produced per minute per mg of protein.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism Pathway
The metabolism of this compound begins with its activation to lignoceroyl-CoA, which then undergoes β-oxidation within the peroxisome.
Caption: Metabolic pathway of this compound activation and peroxisomal β-oxidation.
Experimental Workflow for In Vitro Enzyme Assay
The general workflow for conducting an in vitro enzyme assay with this compound as a substrate involves several key steps from substrate preparation to data analysis.
Caption: General experimental workflow for in vitro assays using this compound.
References
Application Notes and Protocols for Studying Lignoceric Acid Metabolism in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the composition of myelin and other cellular membranes. The metabolism of this compound primarily occurs through β-oxidation within peroxisomes. Dysfunctional this compound metabolism leads to its accumulation, a key pathological hallmark of several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2] Understanding the cellular and molecular mechanisms governing this compound metabolism is therefore of paramount importance for developing therapeutic strategies for these devastating diseases.
This document provides detailed application notes and experimental protocols for utilizing cell culture models to study this compound metabolism. The focus is on providing reproducible methodologies for researchers in academia and the pharmaceutical industry.
Featured Cell Culture Models
The most relevant and widely used cell culture models for investigating this compound metabolism are primary human skin fibroblasts and lymphoblastoid cell lines derived from both healthy donors and patients with peroxisomal disorders.
-
Human Skin Fibroblasts: These cells are a cornerstone for studying VLCFA metabolism. They are readily obtained from skin biopsies and can be cultured for numerous passages.[3] Fibroblasts from patients with X-ALD or Zellweger syndrome exhibit the characteristic biochemical defects of impaired this compound oxidation, making them invaluable for disease modeling and drug screening.[1][4]
-
Lymphoblastoid Cell Lines (LCLs): Established by Epstein-Barr virus (EBV) transformation of peripheral blood B-lymphocytes, LCLs offer a less invasive alternative to skin biopsies for obtaining patient-derived cells. They grow in suspension, which allows for easy scaling of cultures.[5][6] LCLs from patients with peroxisomal biogenesis disorders have been shown to be suitable for diagnostic and research purposes.
Key Experimental Approaches
Several key experimental approaches are employed to investigate this compound metabolism in these cell culture models:
-
Measurement of this compound β-Oxidation: This is a direct functional assay to assess the peroxisomal capacity to degrade this compound. It typically involves incubating cultured cells with radiolabeled this compound and measuring the production of radiolabeled water-soluble products.
-
Acyl-CoA Synthetase Activity Assay: The first step in this compound metabolism is its activation to lignoceroyl-CoA by a specific acyl-CoA synthetase (ligase). Measuring the activity of this enzyme is crucial, as its deficiency is implicated in some forms of X-ALD.[2][3]
-
Quantitative Analysis of this compound Levels: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for accurately quantifying the levels of this compound and other VLCFAs in cultured cells. This allows for the assessment of VLCFA accumulation, a key biomarker in peroxisomal disorders.[7]
Data Presentation
The following tables summarize quantitative data on this compound metabolism from studies utilizing the described cell culture models.
Table 1: this compound (C24:0) β-Oxidation Rates in Human Skin Fibroblasts
| Cell Type | Condition | This compound Oxidation Rate (% of Control) | Reference(s) |
| Human Skin Fibroblasts | Control | 100% | [2][3] |
| Human Skin Fibroblasts | X-linked Adrenoleukodystrophy (X-ALD) | 36-43% | [2][3] |
| Human Skin Fibroblasts | Zellweger Syndrome | <12% | [8] |
Table 2: Lignoceroyl-CoA Ligase Activity in Subcellular Fractions of Human Skin Fibroblasts
| Subcellular Fraction | Cell Line | Lignoceroyl-CoA Ligase Activity (nmol/h per mg protein) | Reference(s) |
| Peroxisomes | Control | 0.86 ± 0.12 | [9] |
| Mitochondria | Control | 0.32 ± 0.12 | [9] |
| Endoplasmic Reticulum | Control | 0.78 ± 0.07 | [9] |
| Peroxisomes | X-linked Adrenoleukodystrophy (X-ALD) | Deficient | [3][10] |
Table 3: Very-Long-Chain Fatty Acid (VLCFA) Levels in Immune Cells from X-ALD Patients
| Cell Type | Analyte | Fold Increase in X-ALD Patients vs. Controls | Reference(s) |
| Monocytes | C26:0/C16:0 Ratio | ~7-fold | [7] |
| Monocytes | C26:0/C22:0 Ratio | ~7-fold | [7] |
| Activated Macrophages | C26:0/C16:0 Ratio | ~10-12-fold | [7] |
| Activated Macrophages | C26:0/C22:0 Ratio | ~10-14-fold | [7] |
| T Cells | C26:0 | <2-fold | [5][11] |
| B Cells | C26:0 | No significant accumulation | [5][11] |
Signaling Pathways and Experimental Workflows
dot
Caption: Peroxisomal β-oxidation of this compound.
dot
Caption: Workflow for studying this compound metabolism.
Experimental Protocols
Protocol 1: Culture of Human Skin Fibroblasts
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture flasks, plates, and pipettes
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of fibroblasts in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Cell Plating: Centrifuge the cells at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium. Transfer the cell suspension to a T-25 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, wash the cell monolayer with PBS and add 1 mL of Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 4 mL of complete growth medium and transfer the cell suspension to a new flask at a split ratio of 1:3 to 1:5.
Protocol 2: Measurement of this compound β-Oxidation
Materials:
-
[1-¹⁴C]-Lignoceric acid
-
Cultured fibroblasts in 6-well plates
-
Serum-free culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]-lignoceric acid complexed to BSA in serum-free medium.
-
Cell Treatment: Wash the confluent fibroblast monolayers twice with PBS. Add 1 mL of the radiolabeled substrate solution to each well.
-
Incubation: Incubate the cells at 37°C for 2 hours.
-
Stop Reaction: Stop the reaction by adding 0.5 mL of ice-cold 10% TCA to each well.
-
Separate Products: Transfer the medium to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein and cell debris.
-
Quantify Radioactivity: Transfer the supernatant, which contains the water-soluble radiolabeled β-oxidation products, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Wash the remaining cell pellet in the wells with PBS, lyse the cells, and determine the protein concentration for normalization.
-
Calculate Oxidation Rate: Express the results as pmol of [1-¹⁴C]-lignoceric acid oxidized per hour per mg of cell protein.
Protocol 3: Acyl-CoA Synthetase (ACS) Activity Assay
Materials:
-
Cultured fibroblasts
-
Cell lysis buffer (e.g., RIPA buffer)
-
ACS assay buffer (containing ATP, Coenzyme A, and MgCl2)
-
Radiolabeled or fluorescently tagged this compound
-
Method for detecting acyl-CoA formation (e.g., TLC, HPLC, or a coupled enzymatic assay)
Procedure:
-
Cell Lysate Preparation: Harvest cultured fibroblasts and lyse them in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate with the ACS assay buffer and the labeled this compound substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., an acidic solution).
-
Detection of Acyl-CoA: Separate the labeled lignoceroyl-CoA product from the unreacted this compound using a suitable method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Alternatively, use a commercially available kit with a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Quantification: Quantify the amount of product formed and calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
Protocol 4: Quantitative Analysis of this compound by GC-MS
Materials:
-
Cultured fibroblasts
-
Internal standard (e.g., deuterated this compound)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Derivatizing agent (e.g., BF3-methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Lipid Extraction: Harvest a known number of cells. Add a known amount of the internal standard. Extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
FAME Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. The FAMEs will be separated based on their volatility and chain length in the gas chromatograph and then detected and identified by the mass spectrometer.
-
Quantification: Quantify the amount of this compound methyl ester by comparing its peak area to that of the internal standard. Calculate the concentration of this compound per cell number or per mg of protein.
References
- 1. Beta-oxidation of very-long-chain fatty acids and their coenzyme A derivatives by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoleukodystrophy: impaired oxidation of fatty acids due to peroxisomal lignoceroyl-CoA ligase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired plasticity of macrophages in X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of stearic and this compound oxidation by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular oxidation of this compound is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Lignoceric Acid Oxidation Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that is primarily metabolized through peroxisomal β-oxidation.[1][2] Deficiencies in this metabolic pathway lead to the accumulation of VLCFAs, which is characteristic of several severe genetic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1][3] Consequently, the accurate measurement of this compound oxidation rates is crucial for diagnosing these diseases, understanding their pathophysiology, and developing therapeutic interventions.
These application notes provide detailed protocols for the principal methods used to quantify this compound oxidation rates in various biological samples, including cultured cells (e.g., fibroblasts) and subcellular fractions. The methodologies described herein are essential tools for researchers in the fields of metabolic disorders, neurodegenerative diseases, and drug discovery.
Key Experimental Techniques
Several robust methods are available for measuring the rate of this compound oxidation. The choice of technique often depends on the specific research question, the biological material available, and the instrumentation at hand. The most common approaches include:
-
Radiometric Assays: These classic and reliable assays utilize radiolabeled this compound (e.g., [1-¹⁴C]this compound) to trace its catabolism. The rate of oxidation is determined by quantifying the production of radiolabeled water-soluble products (e.g., ¹⁴C-acetate) or ¹⁴CO₂.[1][4]
-
Stable Isotope-Labeled Substrate with Mass Spectrometry: This modern and highly sensitive method employs stable isotope-labeled this compound (e.g., D₃-C22:0 which is elongated to D₃-C24:0 and then oxidized) and measures the appearance of its shorter-chain fatty acid products using gas chromatography-mass spectrometry (GC-MS).[3][5][6]
-
Fluorescent Fatty Acid Analogs: This technique uses fluorescently tagged fatty acid analogs, such as 12-(1-pyrene)dodecanoic acid (pyrene-C12:0), which are processed by the β-oxidation machinery. The appearance of fluorescently labeled breakdown products can be monitored to assess enzymatic activity.[7]
-
Real-Time Metabolic Flux Analysis (Seahorse XF Analyzer): This technology measures the oxygen consumption rate (OCR) in live cells, providing a real-time readout of mitochondrial and peroxisomal respiration. While standard protocols often use palmitate, the assay can be adapted to assess the oxidation of other fatty acids, including this compound.[8][9]
Data Presentation: Quantitative Comparison of this compound Oxidation Rates
The following table summarizes representative quantitative data for this compound oxidation rates obtained using various techniques in different cell types and conditions. This allows for a direct comparison of the methods and highlights the metabolic consequences of diseases affecting peroxisomal β-oxidation.
| Cell Type/Condition | Technique | Measured Parameter | Oxidation Rate (Control) | Oxidation Rate (Diseased) | Reference |
| Human Skin Fibroblasts | Radiometric Assay ([1-¹⁴C]this compound) | Water-soluble acetate (B1210297) production | ~100% | X-ALD: ~38-50% of control; Zellweger Syndrome: ~1.8-15% of control | [2][4][8] |
| Rat Liver Subcellular Fractions | Radiometric Assay ([1-¹⁴C]this compound) | Water-soluble acetate production | Peroxisomal fraction: 2-3 fold higher than mitochondrial fraction | N/A | [1] |
| Human Skin Fibroblasts | Fluorescent Fatty Acid Analog (pyrene-C12:0) | β-oxidation products (pyrene-C10:0, pyrene-C8:0) | ~100% | X-ALD: ~40% of control | [7] |
| Human Skin Fibroblasts | Stable Isotope Labeling (D₃-C22:0) | D₃-C16:0/D₃-C22:0 ratio | ~100% | X-ALD: Significantly reduced ratio | [6] |
| Isolated Peroxisomes | Lignoceroyl-CoA Ligase Activity | Lignoceroyl-CoA formation | 0.86 ± 0.12 nmol/h per mg protein | N/A | [2] |
| Isolated Mitochondria | Lignoceroyl-CoA Ligase Activity | Lignoceroyl-CoA formation | 0.32 ± 0.12 nmol/h per mg protein | N/A | [2] |
Experimental Protocols
Protocol 1: Radiometric Assay for this compound Oxidation in Cultured Fibroblasts
This protocol details the measurement of [1-¹⁴C]this compound oxidation by quantifying the production of ¹⁴C-labeled water-soluble metabolites.
Materials:
-
Cultured human skin fibroblasts (control and experimental lines)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
[1-¹⁴C]this compound (specific activity ~50 mCi/mmol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium cyanide (KCN) (optional, to inhibit mitochondrial oxidation)
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenization buffer (e.g., sucrose-Tris-EDTA)
Procedure:
-
Cell Culture: Culture fibroblasts to confluency in DMEM supplemented with 10% FBS.
-
Cell Harvest and Homogenization:
-
Wash the confluent cell monolayer twice with PBS.
-
Harvest cells by trypsinization.
-
Wash the cell pellet with PBS and resuspend in homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of [1-¹⁴C]this compound complexed with BSA.
-
The final concentration in the assay should be optimized but is typically in the range of 10-50 µM.
-
-
Oxidation Reaction:
-
In a microcentrifuge tube, combine the following:
-
Cell homogenate (typically 50-100 µg of protein)
-
Reaction buffer (containing cofactors such as ATP, CoA, NAD+, and FAD)
-
[1-¹⁴C]this compound-BSA complex
-
(Optional) KCN to a final concentration of 1-2 mM to inhibit mitochondrial β-oxidation.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination of Reaction and Separation of Products:
-
Stop the reaction by adding a final concentration of 0.6 M perchloric acid.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein and unoxidized fatty acids.
-
-
Quantification of Radiolabeled Products:
-
Carefully collect the supernatant, which contains the ¹⁴C-labeled water-soluble metabolites (acid-soluble metabolites, ASMs).
-
Add the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of this compound oxidation as nanomoles of [1-¹⁴C]this compound converted to water-soluble products per hour per milligram of protein.
-
Protocol 2: Stable Isotope-Labeling and GC-MS Analysis
This protocol describes a method to measure peroxisomal β-oxidation by tracking the conversion of a stable isotope-labeled VLCFA precursor to its shorter-chain products.
Materials:
-
Cultured human skin fibroblasts
-
Stable isotope-labeled docosanoic acid (D₃-C22:0)
-
Internal standards (e.g., deuterated fatty acids of various chain lengths)
-
Solvents for extraction (e.g., hexane, methanol, chloroform)
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture fibroblasts to near confluency.
-
Incubate the cells with medium containing D₃-C22:0 for a specified period (e.g., 48-72 hours). D₃-C22:0 will be taken up by the cells and elongated to D₃-C24:0 (this compound), which then undergoes peroxisomal β-oxidation.
-
-
Lipid Extraction:
-
Harvest the cells and wash the pellet with PBS.
-
Add internal standards to the cell pellet.
-
Extract total lipids from the cells using a suitable solvent mixture (e.g., chloroform:methanol).
-
-
Saponification and Derivatization:
-
Saponify the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to make them volatile for GC-MS analysis (e.g., convert to pentafluorobenzyl esters).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature program to separate the fatty acid esters based on their chain length and degree of saturation.
-
Monitor the specific ions corresponding to the deuterated substrate (D₃-C22:0), its elongated product (D₃-C24:0), and its β-oxidation products (e.g., D₃-C20:0, D₃-C18:0, D₃-C16:0).
-
-
Data Analysis:
-
Quantify the amount of each deuterated fatty acid by comparing its peak area to that of the corresponding internal standard.
-
Calculate the peroxisomal β-oxidation activity as a ratio of the product to the substrate (e.g., D₃-C16:0 / D₃-C22:0 ratio).[6]
-
Visualizations
Peroxisomal β-Oxidation Pathway
Caption: Simplified pathway of peroxisomal β-oxidation of this compound.
Experimental Workflow for Radiometric Assay
References
- 1. This compound is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular oxidation of this compound is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. researchgate.net [researchgate.net]
- 7. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lignoceric Acid Derivatization for Improved Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0), a saturated very-long-chain fatty acid, is implicated in various physiological and pathological processes, including its accumulation in certain peroxisomal disorders like X-linked adrenoleukodystrophy. Accurate quantification of this compound in biological matrices is crucial for diagnostics, disease monitoring, and drug development.
Gas chromatography (GC) is a powerful technique for the analysis of fatty acids. However, the direct analysis of free fatty acids like this compound is challenging due to their low volatility and the tendency of the polar carboxyl group to interact with the GC column's stationary phase. This interaction can lead to poor peak shape, including tailing, and inaccurate quantification.[1] To overcome these limitations, derivatization is a critical sample preparation step that converts the carboxylic acid into a more volatile and less polar derivative, making it amenable to GC analysis.
This document provides detailed application notes and protocols for two common derivatization methods for this compound:
-
Esterification: Conversion to its fatty acid methyl ester (FAME), specifically this compound methyl ester.
-
Silylation: Conversion to its trimethylsilyl (B98337) (TMS) ester.
Derivatization Methods: A Comparative Overview
Both esterification and silylation effectively enhance the volatility of this compound for GC analysis. The choice between the two methods may depend on the specific analytical requirements, the complexity of the sample matrix, and the availability of reagents.
-
Fatty Acid Methyl Ester (FAME) Synthesis: This is a widely used and robust method for fatty acid analysis.[2][3] Acid-catalyzed esterification using boron trifluoride (BF₃) in methanol (B129727) is a common and effective approach.
-
Trimethylsilyl (TMS) Ester Synthesis: Silylation is another effective method that replaces the active hydrogen in the carboxylic acid group with a TMS group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating agent, often with a catalyst like trimethylchlorosilane (TMCS).
Quantitative Data Summary
The following table summarizes the available retention index data for this compound derivatives. It is important to note that the data is compiled from different sources using different GC columns and conditions, which will affect the retention times. A direct comparison on the same instrument and column would provide a more definitive differentiation.
| Derivative | GC Column | Retention Index (RI) | Reference |
| This compound methyl ester | DB-5 | 2731 | [4] |
| This compound TMS derivative | HP-5 MS | 2835 | [5] |
| This compound TMS derivative | RTX-5 Sil MS | 2838 | [5] |
Note: The retention index is a method of converting retention times into system-independent constants. Higher retention indices generally indicate longer retention times on a given column. The data suggests that the TMS derivative of this compound is likely to have a longer retention time than the methyl ester derivative on a similar non-polar column.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification to this compound Methyl Ester
This protocol describes the conversion of this compound to its methyl ester using boron trifluoride-methanol.
Materials:
-
This compound standard or extracted lipid sample
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the lipid extract or this compound standard into a glass reaction vial. If the sample is in solution, evaporate the solvent under a stream of nitrogen.
-
Derivatization:
-
Add 1 mL of 14% BF₃-methanol solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Cap the vial and vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
The sample is now ready for GC analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.
-
Protocol 2: Silylation to this compound TMS Ester
This protocol details the formation of the trimethylsilyl ester of this compound using BSTFA.
Materials:
-
This compound standard or extracted lipid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the lipid extract or this compound standard into a glass reaction vial. Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or water bath.
-
-
Sample Dilution:
-
Allow the vial to cool to room temperature.
-
Add 800 µL of hexane to the vial and vortex to mix.
-
-
Analysis: The sample is now ready for GC analysis.
Visualizations
Chemical Derivatization Reactions
Experimental Workflow for this compound GC Analysis
Conclusion
Derivatization of this compound to either its methyl ester or TMS ester is essential for accurate and reliable quantification by gas chromatography. The choice of derivatization method can be guided by the specific requirements of the analytical workflow and the nature of the sample. The protocols provided herein offer robust procedures for preparing this compound derivatives for GC analysis, facilitating research in clinical diagnostics and drug development.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, TMS derivative [webbook.nist.gov]
Solid-Phase Extraction for the Purification of Lignoceric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes. It is a key component of sphingolipids, which are essential constituents of cell membranes, particularly in the nervous system. Elevated levels of this compound in plasma and tissues are a biochemical marker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1] The accurate quantification of this compound in biological matrices is therefore critical for disease diagnosis, monitoring, and for research into the pathophysiology of these conditions.
Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of analytes from complex biological samples prior to downstream analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological samples.
Principles of Solid-Phase Extraction for this compound
Due to its long alkyl chain, this compound is a highly nonpolar molecule. However, the presence of a carboxylic acid group allows for its purification using both reversed-phase and anion-exchange SPE.
-
Reversed-Phase (RP) SPE: This is the most common approach for fatty acid purification. A nonpolar stationary phase (e.g., C18) retains the hydrophobic carbon chain of this compound, while polar contaminants are washed away. The analyte is then eluted with a nonpolar organic solvent.[2]
-
Anion-Exchange (AX) SPE: This method utilizes a positively charged stationary phase. At a pH above its pKa, the carboxylic acid group of this compound is deprotonated and carries a negative charge, allowing it to bind to the anion-exchange sorbent. Neutral and cationic impurities are washed away. The retained this compound is then eluted by a solvent that neutralizes the charge on the fatty acid or the sorbent.[2]
-
Aminopropyl-Bonded Silica SPE: This sorbent can act as a weak anion exchanger or a polar normal-phase sorbent. For fatty acid separation, it is often used to fractionate different lipid classes. Free fatty acids can be selectively eluted.[4][5][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the recovery of fatty acids using different SPE methods. It is important to note that recovery rates can vary depending on the specific matrix, SPE sorbent, and elution conditions. Method validation is crucial for accurate quantification of this compound.
Table 1: Representative Recovery of Fatty Acids using Reversed-Phase SPE (C18)
| Fatty Acid | Matrix | Average Recovery (%) | Reference |
| Palmitic acid (C16:0) | Plasma | 92 | [2] |
| Stearic acid (C18:0) | Plasma | 95 | [2] |
| Oleic acid (C18:1) | Plasma | 93 | [2] |
| Linoleic acid (C18:2) | Plasma | 91 | [2] |
| Arachidonic acid (C20:4) | Plasma | 88 | [2] |
Table 2: Representative Recovery of Fatty Acids using Anion-Exchange SPE
| Fatty Acid | Matrix | Average Recovery (%) | Reference |
| Palmitic acid (C16:0) | Plasma | 98 | [2] |
| Stearic acid (C18:0) | Plasma | 97 | [2] |
| Oleic acid (C18:1) | Plasma | 96 | [2] |
| Linoleic acid (C18:2) | Plasma | 94 | [2] |
| Arachidonic acid (C20:4) | Plasma | 92 | [2] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE (C18) for this compound Purification
This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma. Optimization may be required for different sample types.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 3 mL)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated this compound)
-
Water, HPLC grade
-
Elution solvent (e.g., Acetonitrile (B52724) or Ethyl Acetate)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample on ice.
-
Add a known amount of internal standard.
-
For plasma/serum: Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For tissue homogenates: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to extract total lipids. Evaporate the organic phase and reconstitute the lipid extract in a small volume of the loading solvent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of the elution solvent (e.g., acetonitrile) through it.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 5 mL of 50% methanol in water to remove more polar lipids.
-
For enhanced removal of less nonpolar lipids, an optional wash with 2 mL of hexane can be performed.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of the elution solvent (e.g., acetonitrile or ethyl acetate).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS after derivatization, or mobile phase for LC-MS).
-
Protocol 2: Anion-Exchange SPE for this compound Purification
This protocol is suitable for the selective isolation of free fatty acids, including this compound.
Materials:
-
Strong Anion Exchange (SAX) SPE Cartridge (e.g., 500 mg, 3 mL)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated this compound)
-
Methanol
-
Water, HPLC grade
-
Dilute ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Elution solvent (e.g., 2% formic acid in methanol)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Follow the same sample pre-treatment steps as in Protocol 1 to obtain a protein-free supernatant or a total lipid extract.
-
Adjust the pH of the sample to > 8.0 with dilute ammonium hydroxide to ensure the carboxylic acid group of this compound is deprotonated.
-
-
SPE Cartridge Conditioning:
-
Place the SAX SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge with 5 mL of HPLC-grade water (pH adjusted to > 8.0).
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water (pH > 8.0) to remove polar, non-ionic interferences.
-
Wash the cartridge with 5 mL of methanol to remove non-polar, non-ionic interferences.
-
-
Elution:
-
Elute the this compound with 5 mL of 2% formic acid in methanol. This will protonate the fatty acid, disrupting its ionic interaction with the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Follow the same dry-down and reconstitution steps as in Protocol 1.
-
Visualizations
Caption: General workflow for reversed-phase solid-phase extraction of this compound.
Caption: Incorporation of this compound into the sphingolipid metabolism pathway.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid separation of serum lipids for fatty acid analysis by a single aminopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
Application of Lignoceric Acid in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in various biological processes and is a key molecule of interest in lipidomics research. It is a significant component of sphingolipids, which are essential for the structure and function of cell membranes, particularly in the nervous system. The metabolism of this compound is primarily carried out in peroxisomes, and defects in this process can lead to the accumulation of VLCFAs, resulting in severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (ALD). In the field of lipidomics, the analysis of this compound serves as a crucial diagnostic and research tool to understand the pathophysiology of metabolic diseases and to explore potential therapeutic interventions.
Application 1: Biomarker for X-linked Adrenoleukodystrophy (ALD)
The accumulation of this compound in plasma and tissues is a hallmark biochemical abnormality in patients with X-linked adrenoleukodystrophy (ALD), a genetic disorder caused by mutations in the ABCD1 gene. This gene encodes a peroxisomal transporter protein essential for the degradation of VLCFAs. Consequently, lipidomic analysis of this compound is a primary method for the diagnosis of ALD.
Quantitative Data
The following table summarizes the plasma concentrations of this compound in healthy controls versus individuals with ALD.
| Analyte | Healthy Controls (μg/mL) | ALD Patients (μg/mL) | Fold Change | Reference |
| This compound (C24:0) | 0.93 ± 0.34 | 4.47 ± 1.57 | ~4.8 | [1] |
| Hexacosanoic Acid (C26:0) | 0.015 ± 0.0032 (% of total fatty acids) | 0.081 ± 0.0066 (% of total fatty acids) | ~5.4 | [1] |
| C24:0/C22:0 Ratio | Not specified | Elevated | - | [2] |
| C26:0/C22:0 Ratio | Not specified | Elevated | - | [2] |
Application 2: Investigation of Peroxisomal Disorders
The study of this compound metabolism provides insights into the function and dysfunction of peroxisomes. Research indicates that this compound is predominantly, if not exclusively, oxidized within these organelles.[3] Therefore, analyzing the flux and accumulation of this compound can help in understanding the pathophysiology of various peroxisomal biogenesis disorders, such as Zellweger syndrome.
Peroxisomal β-Oxidation of this compound
The breakdown of this compound occurs through a β-oxidation pathway within the peroxisomes. A simplified representation of this process is depicted below.
Caption: Peroxisomal β-oxidation of this compound.
Application 3: Association with Cardiovascular Disease
Recent lipidomics studies have explored the association between circulating levels of VLCFAs and cardiovascular health. Some studies suggest that higher levels of this compound may be associated with a lower risk of certain cardiovascular events, although the mechanisms are not yet fully understood. One study found that a lower proportion of this compound in plasma phospholipids (B1166683) was associated with an increased risk of cardioembolic stroke.[4][5]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for this compound Analysis
This protocol is a modification of the Folch and Bligh & Dyer methods for the extraction of total lipids from plasma samples.[6][7]
Materials:
-
Plasma sample
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard (e.g., deuterated this compound)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization and analysis.
Protocol 2: Derivatization and GC-MS Analysis of this compound
This protocol describes the preparation of fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., SP-2560)
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC-MS.
GC-MS Parameters (Example):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 15 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
Experimental Workflow
The following diagram illustrates a typical workflow for the lipidomic analysis of this compound from biological samples.
Caption: Lipidomics workflow for this compound analysis.
Conclusion
This compound is a vital molecule in lipidomics research, offering significant insights into the diagnosis and pathophysiology of metabolic disorders, particularly X-linked adrenoleukodystrophy. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers and clinicians in the field, enabling standardized and reproducible analysis of this important very-long-chain fatty acid. Further research into the broader roles of this compound in health and disease is warranted and will be greatly facilitated by robust lipidomic methodologies.
References
- 1. Adrenoleukodystrophy: increased plasma content of saturated very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. pnas.org [pnas.org]
- 4. Plasma phospholipid arachidonic acid and this compound are associated with the risk of cardioembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
In Vivo Administration of Lignoceric Acid in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid that plays a significant role in various biological processes and is implicated in the pathophysiology of several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). Research into the in vivo effects of this compound is crucial for understanding its metabolic fate, toxicity, and potential therapeutic applications. However, studies involving the direct in vivo administration of pure this compound in mouse models are scarce in the published literature.
The majority of in vivo research on modulating very-long-chain fatty acid (VLCFA) levels in mice has been conducted using "Lorenzo's oil," a 4:1 mixture of glyceryl trioleate (the triacylglycerol form of oleic acid, C18:1) and glyceryl trierucate (the triacylglycerol form of erucic acid, C22:1).[1][2] Lorenzo's oil is used as an experimental treatment for X-ALD to reduce the accumulation of VLCFAs.[1][2]
Therefore, these application notes will focus on the protocols and available data from studies administering Lorenzo's oil in mouse models as a surrogate to provide insights into the in vivo handling of VLCFAs. The information presented is intended to guide researchers in designing experiments to investigate the effects of VLCFAs.
Data Presentation: In Vivo Administration of Lorenzo's Oil in Mouse Models
The following tables summarize quantitative data from key studies on the administration of Lorenzo's oil to mice.
Table 1: Effects of Lorenzo's Oil on Serum Fatty Acid Levels in abcd1-Deficient Mice [3]
| Fatty Acid | Control (Wild-Type) | Control (abcd1-deficient) | Lorenzo's Oil (abcd1-deficient) |
| C24:0 (this compound) | Normal | Elevated | Reduced |
| C26:0 (Hexacosanoic acid) | Normal | Elevated | Reduced to near wild-type levels |
| C26:0/C22:0 Ratio | Normal | Elevated | Reduced to near wild-type levels |
| C18:1 (Oleic acid) | Normal | Normal | Increased |
| C22:1 (Erucic acid) | Not detected | Not detected | Increased |
Table 2: Effects of Lorenzo's Oil on Hepatic Gene Expression in Mice [3][4]
| Gene | Function | Effect of Lorenzo's Oil |
| Peroxisomal Enzymes | ||
| Dbp (D-bifunctional protein) | Peroxisomal β-oxidation | Upregulated |
| Scp2 (Sterol carrier protein 2) | Peroxisomal β-oxidation | Upregulated |
| Microsomal Enzymes | ||
| Elovl1 | Fatty acid elongation | Upregulated |
| Elovl2 | Fatty acid elongation | Upregulated |
| Elovl3 | Fatty acid elongation | Upregulated |
Table 3: Effects of Lorenzo's Oil on Peroxisomal Parameters in Healthy Mice [5]
| Parameter | 10% Lorenzo's Oil (21 days) | 20% Lorenzo's Oil (21 days) |
| Hepatic Erucic Acid Levels | 2.2-fold increase | 2.6-fold increase |
| Hepatic Catalase Activity | No significant change | No significant change |
| Lauroyl-CoA Oxidase Activity | No significant change | No significant change |
| Myocardial Catalase Activity | Increased | Increased |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of Lorenzo's oil in mouse models.
Protocol 1: Dietary Administration of Lorenzo's Oil to Wild-Type and abcd1-Deficient Mice[3]
Objective: To investigate the effect of Lorenzo's oil on serum fatty acid levels and hepatic gene expression.
Animal Model:
-
Wild-type mice
-
abcd1-deficient mice (a model for X-linked adrenoleukodystrophy)
Materials:
-
Standard mouse chow
-
Lorenzo's oil (4:1 mixture of glyceryl trioleate and glyceryl trierucate)
-
Food processing equipment to create a homogenous diet mixture
Procedure:
-
Diet Preparation:
-
Prepare a diet containing 20% (w/w) Lorenzo's oil mixed with standard powdered mouse chow.
-
Ensure a homogenous mixture of the oil and chow.
-
Prepare a control diet with the same composition but without Lorenzo's oil.
-
-
Animal Acclimation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water for at least one week before the experiment.
-
-
Treatment:
-
Divide the mice into experimental and control groups.
-
Provide the experimental group with the Lorenzo's oil-containing diet. The daily intake of Lorenzo's oil should average approximately 26 g/kg of body weight.[3]
-
Provide the control group with the standard diet.
-
Ensure free access to food and water throughout the study period.
-
-
Treatment Duration:
-
Maintain the mice on their respective diets for a predetermined period (e.g., 4 weeks).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood samples for serum fatty acid analysis via gas chromatography-mass spectrometry (GC-MS).
-
Collect liver tissue for gene expression analysis via quantitative real-time PCR (qRT-PCR).
-
Protocol 2: Investigation of Peroxisomal Alterations Following Lorenzo's Oil Treatment in Healthy Mice[5]
Objective: To determine the effect of different doses of Lorenzo's oil on peroxisomal parameters in healthy mice.
Animal Model:
-
Healthy male mice
Materials:
-
Standard mouse chow
-
Lorenzo's oil
-
Equipment for diet preparation
Procedure:
-
Diet Preparation:
-
Prepare two experimental diets containing 10% and 20% Lorenzo's oil mixed with standard chow.
-
Prepare a control diet.
-
-
Animal Acclimation:
-
Acclimate mice as described in Protocol 1.
-
-
Treatment:
-
Divide mice into three groups: control, 10% Lorenzo's oil, and 20% Lorenzo's oil.
-
Provide the respective diets to each group.
-
-
Treatment Duration:
-
Maintain the diets for up to 100 days, with subgroups analyzed at various time points (e.g., 21 days).
-
-
Sample Collection and Analysis:
-
At specified time points, euthanize the mice.
-
Collect liver, myocardium, and kidney tissues.
-
Analyze hepatic erucic acid levels.
-
Measure the activity of peroxisomal enzymes such as catalase, lauroyl-CoA oxidase, and glycolate (B3277807) oxidase in liver and kidney homogenates.
-
Assess for lipidosis in the collected tissues.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Lorenzo's Oil
Lorenzo's oil is believed to reduce the levels of very-long-chain fatty acids by competitively inhibiting the enzymes responsible for their synthesis.[1][6][7] Specifically, oleic acid and erucic acid compete with saturated fatty acids for the active sites of fatty acid elongase enzymes (ELOVL).[7]
Experimental Workflow for In Vivo Lorenzo's Oil Administration
The following diagram illustrates a typical experimental workflow for studying the effects of Lorenzo's oil in a mouse model.
Concluding Remarks and Future Directions
The administration of Lorenzo's oil in mouse models provides valuable, albeit indirect, information on the in vivo metabolism and effects of very-long-chain fatty acids. The data suggest that dietary intervention can modulate the levels of VLCFAs and influence the expression of genes involved in their metabolism. However, it is crucial to note that Lorenzo's oil does not contain this compound, and its effects are primarily attributed to the competitive inhibition of VLCFA synthesis by oleic and erucic acids.
Future research should aim to conduct studies involving the direct administration of this compound to mouse models. This would provide a more precise understanding of its specific physiological and pathological effects, toxicity profile, and potential therapeutic relevance. Such studies would be instrumental in developing targeted therapies for peroxisomal disorders and other conditions where VLCFA metabolism is dysregulated.
References
- 1. Lorenzo's oil - Wikipedia [en.wikipedia.org]
- 2. ulf.org [ulf.org]
- 3. Effect of Lorenzo’s Oil on Hepatic Gene Expression and the Serum Fatty Acid Level in abcd1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Lorenzo's Oil on Hepatic Gene Expression and the Serum Fatty Acid Level in abcd1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Lorenzo's Oil on peroxisomes in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve lignoceric acid solubility in aqueous solutions?
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and detailed protocols for overcoming challenges related to the low aqueous solubility of lignoceric acid (also known as tetracosanoic acid).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound (C24:0) is a very long-chain saturated fatty acid. Its long, 24-carbon hydrocarbon tail is extremely nonpolar and hydrophobic, making it practically insoluble in water and aqueous buffers. Its high melting point (84.2 °C) and crystalline solid form at room temperature further contribute to its poor solubility.[1][2] The estimated solubility in water is exceptionally low, in the range of micrograms per liter.
Q2: My this compound precipitated out of solution. What are the immediate troubleshooting steps?
A2: Precipitation indicates the solubility limit has been exceeded. Here are three immediate strategies to try:
-
pH Adjustment: The carboxylic acid group of this compound has an estimated pKa around 4.8. Increasing the pH of your solution to >6.8 will deprotonate this group, forming a negatively charged carboxylate salt (tetracosanoate). This ionized form is significantly more water-soluble. Add a base like NaOH or KOH dropwise while monitoring the pH.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for the fatty acid's hydrocarbon chain. Ethanol (B145695), DMSO, or THF are common choices. Start by adding a small percentage (e.g., 1-10% v/v) of a co-solvent to your aqueous solution.
-
Gentle Heating and Sonication: Heating the solution (e.g., to 37-50°C) can help overcome the energy barrier for dissolution.[3] Sonication can aid in dispersing the fatty acid and breaking down solid aggregates, which is particularly effective when using co-solvents or preparing stock solutions.[3]
Q3: How can I prepare a stable, concentrated stock solution of this compound?
A3: Due to its extremely low aqueous solubility, it is standard practice to first dissolve this compound in an organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. See Experimental Protocol 1 for a detailed methodology using DMSO or THF.
Q4: I need to deliver this compound to cells in culture. What is the best method?
A4: Simply diluting an organic stock solution into cell culture media can lead to precipitation and cytotoxicity from the solvent. The standard and highly recommended method is to complex the fatty acid with fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a physiological carrier, sequestering the fatty acid and delivering it to cells in a non-toxic, bioavailable manner.[4] See Experimental Protocol 2 for a detailed guide on preparing this compound-BSA complexes.
Q5: For drug formulation, what are more advanced methods to improve aqueous solubility and bioavailability?
A5: For in vivo applications and drug development, several advanced strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic tail of this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[1][5] Alpha-cyclodextrin, in particular, has been shown to be effective for this compound.[1]
-
Lipid-Based Formulations: Leveraging the body's natural lipid absorption pathways is a highly effective strategy.[6][7] Formulating this compound within digestible lipids, such as medium or long-chain triglycerides, can create self-emulsifying drug delivery systems (SEDDS).[8] During digestion, these lipids form mixed micelles with bile salts, which effectively solubilize the this compound for absorption through the intestinal wall.[7]
-
Use of Surfactants: Non-ionic surfactants can be used to create stable micelles or emulsions, effectively dispersing the this compound in an aqueous medium.
Data Presentation: Properties & Solubility
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Tetracosanoic Acid, C24:0 | [9] |
| CAS Number | 557-59-5 | [10] |
| Molecular Formula | C₂₄H₄₈O₂ | [10] |
| Molecular Weight | 368.6 g/mol | [9] |
| Melting Point | 82 - 86 °C | [11] |
| Appearance | White to light yellow crystalline solid | [11] |
| pKa (estimated) | ~4.8 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Reference |
| Water | ~5.9 x 10⁻⁶ mg/mL (practically insoluble) | 25 °C | |
| Chloroform | ~2 mg/mL | [10] | |
| Tetrahydrofuran (THF) | ~5 mg/mL (up to 25 mg/mL with ultrasound) | [3][10] | |
| Dimethyl Sulfoxide (DMSO) | ~3.7 mg/mL | Sonication recommended | |
| Ethanol | ~1 mg/mL | Sonication and heating to 50°C recommended | |
| 0.1M NaOH | < 1 mg/mL (slightly soluble/insoluble) | ||
| α-Cyclodextrin (1-8 mM) | Soluble in aqueous solution | Forms inclusion complex | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Sterile glass vial with a PTFE-lined cap
-
Analytical balance
-
Water bath or heating block
-
Sonicator (optional, but recommended)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it into a sterile glass vial. For example, to make a 10 mM stock solution, weigh 3.69 mg of this compound for every 1 mL of solvent.
-
Solvent Addition: Under a chemical hood, add the appropriate volume of anhydrous DMSO or THF to the vial.
-
Dissolution:
-
Tightly cap the vial.
-
Gently warm the mixture to 37-50°C using a water bath or heating block. Caution: Do not overheat, especially with THF which is highly flammable.
-
Vortex the vial intermittently.
-
If dissolution is slow, place the vial in a sonicator bath for 5-10 minute intervals until the solution is clear.
-
-
Storage: Once fully dissolved, the stock solution can be stored at -20°C or -80°C. Before use, thaw the solution and warm it to 37°C to ensure the fatty acid is fully re-dissolved.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol provides a method for complexing this compound with fatty-acid-free BSA for delivery to cultured cells. This example prepares a 5 mM this compound stock bound to BSA at a 5:1 molar ratio.
Materials:
-
This compound stock solution in ethanol (e.g., 150 mM, prepared similarly to Protocol 1 but using 100% ethanol).
-
Fatty-acid-free Bovine Serum Albumin (BSA) powder.
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium without serum.
-
Sterile 50 mL conical tubes.
-
37°C water bath.
-
Sterile 0.22 µm filter.
Methodology:
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) BSA solution by dissolving fatty-acid-free BSA in sterile PBS or serum-free medium. For example, dissolve 1 g of BSA in a final volume of 10 mL.
-
Stir gently at 37°C until fully dissolved (can take 30-60 minutes). Do not vortex vigorously as this can denature the protein.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
-
Prepare this compound Stock:
-
Prepare a 150 mM stock of this compound in 100% ethanol. This requires heating to ~65°C to dissolve.
-
-
Complexation:
-
In a sterile 50 mL conical tube, add the required volume of the 10% BSA solution.
-
Place the tube in a 37°C water bath for 10-15 minutes to pre-warm.
-
While gently swirling the BSA solution, add the ethanolic this compound stock solution dropwise. For a 5:1 molar ratio, you would add the fatty acid stock to the BSA solution.
-
Example Calculation: To make 10 mL of a 5 mM FA-BSA solution (at a 5:1 ratio), you would typically mix a specific volume of your FA stock into a pre-calculated volume of ~1mM BSA solution.
-
-
Incubation:
-
Cap the tube and incubate in the 37°C water bath for at least 1 hour with gentle, continuous agitation (e.g., on a shaking platform) to allow for complexation.
-
-
Final Use:
-
The resulting FA-BSA complex solution can now be diluted to the final desired concentration in your cell culture medium.
-
Always prepare a "vehicle control" using the same concentration of BSA and ethanol without the fatty acid.
-
Visualizations: Workflows and Pathways
Troubleshooting Workflow for this compound Solubility
Caption: A decision-making workflow for researchers facing this compound solubility issues.
Overview of Solubilization Strategies
Caption: Key strategies to enhance the aqueous solubility of this compound.
Metabolic Context: Peroxisomal β-Oxidation of VLCFAs
Caption: Simplified pathway of Very Long-Chain Fatty Acid (VLCFA) metabolism.
References
- 1. Effect of cyclodextrins on the solubilization of this compound, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Tetracosanoic acid (this compound), Long chain saturated fatty acid (CAS 557-59-5) | Abcam [abcam.com]
Technical Support Center: Lignoceric Acid Detection by GC-MS
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate detection and quantification of lignoceric acid (C24:0).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of this compound?
A1: this compound, a very long-chain saturated fatty acid, has low volatility and high polarity due to its carboxylic acid group.[1] Direct analysis by GC is challenging, leading to poor peak shape (tailing) and potential interaction with the GC column's stationary phase.[2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a Fatty Acid Methyl Ester (FAME), making it suitable for GC analysis.[3][4][5] This process increases thermal stability and improves chromatographic performance.[5]
Q2: What are the most common derivatization methods for converting this compound to its FAME derivative?
A2: Common and effective methods include:
-
Acid-catalyzed esterification: Using reagents like Boron Trifluoride in methanol (B129727) (BF3-MeOH) or methanolic HCl.[6] The BF3-Methanol method is widely used for its efficiency in methylating fatty acids.[6]
-
Base-catalyzed transesterification: Using sodium methoxide (B1231860) (CH3NaO) in methanol is a rapid method, particularly if the this compound is part of a complex lipid (e.g., a glycerolipid).[5][7]
-
Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamide) can also be used to create trimethylsilyl (B98337) (TMS) esters, which are volatile. However, this method is less specific as it also derivatizes other active hydrogen groups like hydroxyls.[2][5]
Q3: Which type of GC column is optimal for separating this compound methyl ester (LAME)?
A3: For the analysis of FAMEs, including this compound methyl ester, moderately polar to high-polarity columns are recommended.
-
Highly Polar Columns: Columns with a high cyanopropyl content (e.g., CP-Sil 88, HP-88, SP-2560) are excellent for separating FAMEs, including positional and geometric isomers of unsaturated fatty acids, and provide good resolution for very long-chain saturated fatty acids.[3][8]
-
Mid-Polarity Columns: Wax-type columns (e.g., DB-WAX, HP-INNOWax) are also frequently used and offer good performance for FAME analysis.[3][8]
-
Low-Bleed MS Columns: For GC-MS applications, it is crucial to select a low-bleed ("-MS" designated) version of the chosen column to minimize baseline noise and ensure high sensitivity.[8][9]
Troubleshooting Guide
Q4: I'm observing significant peak tailing for my this compound methyl ester peak. What are the potential causes and solutions?
A4: Peak tailing is often caused by active sites within the GC system that interact with the analyte.
-
Cause A: Active Sites in the Injector: The glass inlet liner can accumulate non-volatile residues or have active silanol (B1196071) groups.
-
Cause B: Column Contamination or Degradation: The front end of the column can become contaminated or lose its deactivation over time after many injections.
-
Solution: Trim the first 15-30 cm from the front of the column and reinstall it. If the problem persists, the column may need to be replaced.[10]
-
-
Cause C: Incomplete Derivatization: Residual underivatized this compound will tail significantly.
-
Solution: Review and optimize your derivatization protocol. Ensure reagents are fresh and reaction times and temperatures are adequate for complete conversion to FAMEs.
-
Q5: The sensitivity for this compound is very low, and I'm struggling to detect it in my samples. How can I improve the signal?
A5: Low sensitivity can stem from issues in sample preparation, the GC-MS system, or the method parameters.
-
Cause A: Sample Loss During Extraction: The extraction procedure may not be efficient for very long-chain fatty acids.
-
Cause B: Leaks in the GC-MS System: Air leaks, particularly around the injector septum or column fittings, can severely impact sensitivity, especially for MS detectors.
-
Solution: Perform a leak check of the system. Replace the injector septum and ensure all column and transfer line ferrules are properly tightened.[13]
-
-
Cause C: Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for your target analyte.
-
Solution: Operate the MS in Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitor characteristic ions for this compound methyl ester (e.g., m/z 74, 87, and the molecular ion). This significantly increases sensitivity. Also, optimize the ion source and quadrupole temperatures.[9]
-
Q6: The retention time for my this compound peak is shifting between runs. What could be the cause?
A6: Retention time instability points to a lack of consistency in the chromatographic conditions.
-
Cause A: Unstable Carrier Gas Flow: Fluctuations in the carrier gas flow rate or head pressure will directly impact retention times.
-
Solution: Check the gas supply and regulators to ensure a consistent pressure. Verify that the electronic pneumatic control (EPC) on the GC is functioning correctly and there are no leaks.[10]
-
-
Cause B: Column Issues: Contamination build-up or changes in the stationary phase can alter retention characteristics.
-
Solution: Bake out the column at its maximum recommended isothermal temperature to remove contaminants. If shifts persist, the column may be degraded and require replacement.[10]
-
-
Cause C: Inconsistent Oven Temperature Profile: Variations in the oven's temperature programming can cause shifts.
-
Solution: Verify that the oven temperature program is accurate and reproducible.
-
Experimental Protocols & Data
Protocol 1: Derivatization of this compound using BF3-Methanol
This protocol describes the conversion of free fatty acids to their corresponding FAMEs.
-
Sample Preparation: Place a dried lipid extract or a known amount of this compound standard into a screw-capped glass tube.
-
Reagent Addition: Add 1-2 mL of 12-14% Boron Trifluoride-Methanol (BF3-MeOH) solution to the tube.[2][6]
-
Reaction: Tightly cap the tube and heat at 60-70°C for 30-60 minutes to ensure complete methylation.[2][6]
-
Extraction: After cooling to room temperature, add 1 mL of water and 1-2 mL of a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane).[6][7]
-
Separation: Vortex the mixture for 1 minute and allow the layers to separate.
-
Collection: Carefully transfer the upper organic layer, which contains the FAMEs, to a clean vial. For quantitative analysis, it's recommended to repeat the extraction step.
-
Drying: Dry the collected organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[7]
-
Analysis: The sample is now ready for injection into the GC-MS.
Optimized GC-MS Parameters
The following tables summarize recommended starting parameters for the GC-MS analysis of this compound methyl ester. These should be optimized for your specific instrument and application.
Table 1: Recommended GC Columns for this compound Methyl Ester (LAME) Analysis
| Parameter | High-Polarity Column | Mid-Polarity (WAX) Column | Notes |
| Stationary Phase | Biscyanopropyl Polysiloxane (e.g., HP-88, SP-2560) | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | High-polarity columns offer excellent resolution for FAMEs.[3][8] |
| Length | 30 m - 100 m | 30 m | Longer columns provide better resolution but increase analysis time.[14] |
| Internal Diameter | 0.25 mm | 0.25 mm | Standard ID for high-resolution capillary GC. |
| Film Thickness | 0.20 µm - 0.25 µm | 0.25 µm | Standard film thickness for FAME analysis. |
Table 2: Suggested GC-MS Method Parameters for LAME Analysis
| Parameter | Setting | Rationale |
| Injector | ||
| Mode | Split/Splitless | Use splitless for trace analysis to maximize sensitivity.[15] |
| Temperature | 250 - 280 °C | Ensures complete vaporization of the high-boiling point LAME.[5][16] |
| Carrier Gas | ||
| Gas | Helium | Inert gas of choice for MS applications. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow rate for most capillary columns with an MS detector.[5] |
| Oven Program | ||
| Initial Temp | 100 °C, hold 2 min | Allows for proper focusing of analytes at the head of the column.[5] |
| Ramp 1 | 15 °C/min to 180 °C | Separates more volatile components.[5] |
| Ramp 2 | 5 °C/min to 250 °C | Slower ramp to resolve long-chain fatty acids.[5] |
| Final Hold | Hold at 250-280 °C for 5-10 min | Ensures elution of all high-boiling point compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp | 230 °C | A good starting point, should be optimized for instrument.[5] |
| Quadrupole Temp | 150 °C | A good starting point, should be optimized for instrument.[5] |
| Acquisition Mode | Scan (for identification) or SIM (for quantification) | SIM mode is significantly more sensitive.[9] |
| SIM Ions (for LAME) | m/z 74, 87, 382 (M+) | m/z 74 is the characteristic McLafferty rearrangement ion for FAMEs.[17] |
Visual Workflows
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Troubleshooting Logic for Poor Peak Shape.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. aocs.org [aocs.org]
- 15. uoguelph.ca [uoguelph.ca]
- 16. Getting Started [ec.europa.eu]
- 17. Tetracosanoic acid, methyl ester [webbook.nist.gov]
Troubleshooting poor peak shape of lignoceric acid in chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the chromatographic analysis of lignoceric acid, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape problems encountered during the analysis of this compound?
The most frequently observed poor peak shapes in the chromatography of this compound include:
-
Peak Tailing: The peak exhibits an asymmetrical shape with a "tail" extending to the right. This can be caused by secondary interactions between the analyte and the stationary phase.[1]
-
Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp end. This may be due to issues like column overload or poor sample solubility.[1]
-
Broad Peaks: Peaks are wider than expected, which can be a result of column inefficiency, high mobile phase viscosity, or sample overloading.[1]
-
Split Peaks: A single compound appears as two or more distinct peaks. This could indicate a problem occurring before the separation, such as a blocked frit or a void in the column packing.[1]
Q2: What causes peak tailing when analyzing this compound and how can I fix it?
Peak tailing for this compound is often due to strong interactions between the acidic carboxyl group of the fatty acid and active sites on the stationary phase, such as exposed silanol (B1196071) groups on silica-based columns.
Troubleshooting Steps for Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to approximately 2-3 to suppress the ionization of silanol groups.[2] Consider using a column with a polar-embedded or polar-endcapped stationary phase.[2] |
| Low Buffer Concentration | Increase the buffer concentration in the mobile phase to a range of 10-50 mM.[2] |
| Contaminated Guard Column/Column | Replace the guard column. If the problem persists, replace the analytical column. |
| Active Sites in the Flow Path | Inject a light hydrocarbon; if it also tails, there might be an issue with the flow path, such as contamination or dead volume.[3] |
| Complex Sample Matrix | Improve sample cleanup procedures using techniques like Solid Phase Extraction (SPE) or filtration to remove interfering substances.[2] |
Q3: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting in the analysis of this compound is commonly associated with column overload or poor solubility of the analyte in the injection solvent.
Troubleshooting Steps for Peak Fronting:
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[1] A loading study can be performed to determine the optimal sample concentration.[1] |
| Poor Sample Solubility | This compound has limited solubility in highly aqueous solutions.[4][5] Ensure the sample is fully dissolved in a solvent that is compatible with and preferably weaker than the mobile phase.[1] Using a stronger organic solvent for dissolution might be necessary, but keep the injection volume small. |
| Injector Problems | Issues with the injector can also lead to peak fronting.[3] Ensure the injector is clean and functioning correctly. |
Q4: Why are my this compound peaks broad, and how can I improve their sharpness?
Broad peaks can significantly reduce sensitivity and resolution. The primary causes for this compound include:
Troubleshooting Steps for Broad Peaks:
| Potential Cause | Recommended Solution |
| High Mobile Phase Viscosity | Optimize the mobile phase composition to reduce viscosity while maintaining adequate separation. |
| Column Inefficiency | This can be due to column aging or contamination. Replace the column if necessary. |
| Large Injection Volume | Injecting a large volume of a strong solvent can cause band broadening. Reduce the injection volume. |
| Extra-Column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector.[2] |
Q5: Should I consider derivatization for this compound analysis?
For Gas Chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of this compound, thereby improving peak shape.[6][7] Common derivatization methods involve converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME).[6][8]
For High-Performance Liquid Chromatography (HPLC), derivatization is not always required but can be employed to enhance detection sensitivity, especially for detectors like fluorescence detectors.[9][10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
Caption: A logical diagram for troubleshooting poor peak shape.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound in Reversed-Phase HPLC
This protocol outlines steps to optimize the mobile phase to mitigate peak tailing.
-
Initial Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase B and adjust based on retention time.
-
-
pH Adjustment:
-
If peak tailing is observed, prepare Mobile Phase A with a lower pH using phosphoric acid to target a pH of 2.5-3.0. This helps in suppressing the ionization of silanol groups on the column.
-
-
Ion-Pairing Agent:
-
For persistent tailing, consider adding an ion-pairing agent like tributylamine (B1682462) to the mobile phase.[11] This can help to mask the active sites on the stationary phase.
-
-
Organic Modifier:
-
Evaluate the use of methanol (B129727) as an alternative to acetonitrile. The choice of organic solvent can influence selectivity and peak shape.
-
Protocol 2: Sample Preparation and Solubility Enhancement
This protocol addresses issues related to the poor solubility of this compound, which can cause peak fronting.
-
Solvent Selection:
-
This compound is soluble in organic solvents like chloroform (B151607) and THF.[4] However, for reversed-phase HPLC, it is best to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.
-
Prepare stock solutions in a strong organic solvent like chloroform at a known concentration.
-
For the working solution, dilute the stock solution in the initial mobile phase composition. If precipitation occurs, increase the proportion of the organic component in the diluent.
-
-
Injection Volume:
-
If a strong solvent is used for sample dissolution, keep the injection volume as small as possible (e.g., 1-5 µL) to minimize solvent effects that can lead to peak distortion.
-
-
Filtration:
-
Always filter the final sample solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could block the column frit.
-
Chemical Interactions Leading to Poor Peak Shape
The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound, 557-59-5 [thegoodscentscompany.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BISC 429 [sfu.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Preventing lignoceric acid degradation during sample preparation.
Welcome to the technical support center for lignoceric acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a focus on preventing sample degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its degradation crucial?
Q2: What are the primary causes of this compound degradation during sample preparation?
A2: As a long-chain saturated fatty acid, this compound is relatively stable compared to polyunsaturated fatty acids. However, degradation can still occur. The primary risks during sample preparation for biological samples containing this compound (often within complex lipids) are enzymatic degradation and oxidation, particularly if the entire lipid profile is being analyzed.[11][12] Phospholipases (PLA1, PLA2) can hydrolyze glycerophospholipids, releasing free fatty acids, which can alter the lipid profile.[11] Although this compound itself is not highly susceptible to oxidation due to the absence of double bonds, other lipids in the sample can oxidize, creating a reactive environment that may affect overall sample integrity.[12]
Q3: What are the optimal storage conditions for this compound standards and biological samples?
A3: Proper storage is critical to maintain the integrity of this compound. For pure standards and stock solutions, specific temperatures are recommended to ensure long-term stability. Biological samples should be stored frozen to minimize enzymatic activity.[11][13]
Table 1: Recommended Storage Conditions for this compound
| Sample Type | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Stability Notes |
| Crystalline Solid / Powder | 0 to 4°C[1] or 2 to 8°C[14] | -20°C[1][4][5] | Can be stable for over 2-4 years if stored properly.[1][4][5] |
| Stock Solution in Solvent | Not specified, prepare fresh | -20°C for 1 month or -80°C for 6 months[15] | Purge solvent with an inert gas before dissolving to prevent oxidation.[4] |
| Biological Samples (Plasma, Tissue) | 4°C (if processed immediately) | -80°C[11] | Flash freezing in liquid nitrogen can quench enzymatic activity before storage.[11] |
Q4: Which solvents are appropriate for dissolving and extracting this compound?
A4: this compound is a highly nonpolar molecule.[16] Its solubility is highest in nonpolar organic solvents. For total lipid extraction from biological samples, solvent mixtures like Folch (chloroform:methanol) or Bligh & Dyer are standard and effective for VLCFAs.[16]
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Chloroform (B151607) | ~2 mg/mL | [4][5] |
| Tetrahydrofuran (THF) | ~5 mg/mL | [4][5] |
| Diethyl Ether | Soluble |
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of this compound.
Problem 1: Low recovery of this compound after extraction.
-
Question: My VLCFA recovery is consistently low. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors during sample preparation.[16]
-
Incomplete Cell Lysis: VLCFAs are often part of cellular membranes. Ensure your homogenization or sonication protocol is sufficient to completely disrupt the cells or tissues.[16]
-
Inappropriate Solvent Selection: As a very-long-chain fatty acid, this compound is highly nonpolar. Using a solvent system with insufficient nonpolar character will lead to poor extraction efficiency. The Folch (chloroform:methanol 2:1) or Bligh & Dyer methods are generally effective.[16]
-
Phase Separation Issues: During liquid-liquid extraction, incomplete phase separation can cause the loss of the lipid-containing organic layer. Ensure a clear separation between the aqueous and organic phases before collecting the organic layer.[16] The formation of emulsions is a common problem, which can be disrupted by adding brine (salting out) or by centrifugation.[17]
-
Adsorption to Surfaces: Fatty acids can adsorb to glass and plastic surfaces. Using silanized glassware can help minimize this issue.
-
Problem 2: Extraneous or unexpected peaks in my chromatogram.
-
Question: I am observing contaminant peaks in my GC-MS or LC-MS analysis. What is a likely source?
-
Answer: Contamination can be introduced at multiple stages of the sample preparation process.
-
Solvent Impurities: Always use high-purity, HPLC-grade, or MS-grade solvents to minimize background contamination from the solvents themselves.[16]
-
Co-extraction of Other Lipids: Biological samples contain a wide variety of lipids that will be co-extracted. If your analysis is targeted, consider a post-extraction purification step.[18]
-
Plasticizers: Phthalates and other plasticizers can leach from plastic tubes and pipette tips. Minimize the use of plasticware where possible, or use products specifically designed for mass spectrometry applications.
-
Problem 3: My derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis seems incomplete.
-
Question: How can I improve the efficiency of my FAMEs derivatization reaction?
-
Answer: Incomplete derivatization is a common issue in fatty acid analysis by GC-MS.[16]
-
Presence of Water: Water can interfere with most derivatization reactions. Ensure your sample extract is completely dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a stream of nitrogen gas.[16]
-
Reagent Quality: Derivatization reagents like BF3-methanol or methanolic HCl can degrade over time. Use fresh reagents for optimal performance.[16]
-
Reaction Conditions: Ensure the reaction is carried out at the recommended temperature and for the appropriate duration to allow for complete conversion to FAMEs.
-
Experimental Protocols
Protocol: Extraction of Total Lipids for this compound Analysis from Plasma
This protocol is a modified version of the Folch method, designed to minimize degradation and ensure high recovery of VLCFAs.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Chloroform (HPLC-grade)
-
Methanol (HPLC-grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas source
-
Derivatization agent (e.g., 14% Boron Trifluoride in Methanol)
-
Internal standard (e.g., a stable isotope-labeled this compound)
Procedure:
-
Sample Collection and Preparation:
-
Collect blood in EDTA tubes. Centrifuge to separate plasma.
-
To 100 µL of plasma in a glass tube, add the internal standard.
-
Keep samples on ice at all times to minimize enzymatic activity.[19]
-
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
-
Phase Separation:
-
Transfer the supernatant (containing lipids) to a new glass tube.
-
Add 0.5 mL of 0.9% NaCl solution to the supernatant.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes to facilitate phase separation.
-
Three layers will form: an upper aqueous/methanol layer, a protein interface, and a lower chloroform layer containing the lipids.
-
-
Lipid Recovery:
-
Carefully aspirate and discard the upper aqueous layer.
-
Using a glass Pasteur pipette, transfer the lower chloroform layer to a clean glass tube, avoiding the protein interface.
-
-
Drying and Derivatization (for GC-MS):
-
Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen.
-
Add 200 µL of 14% BF3-methanol, cap the tube tightly, and heat at 100°C for 30 minutes to convert fatty acids to FAMEs.
-
Cool the sample to room temperature. Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Visualizations
Diagram 1: Recommended Workflow for this compound Sample Preparation
Caption: Workflow for minimizing this compound degradation during sample preparation.
Diagram 2: Key Factors Leading to Sample Degradation
Caption: Logical relationships of factors causing this compound sample degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cellular oxidation of this compound is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LIPID MAPS [lipidmaps.org]
- 8. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 9. academic.oup.com [academic.oup.com]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 14. リグノセリン酸 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
How to minimize matrix effects in lignoceric acid analysis?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in lignoceric acid analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, particularly in biological samples like plasma or serum, endogenous substances like phospholipids (B1166683) are the primary cause of matrix effects.[1][2][3] This interference can lead to ion suppression, where the presence of matrix components reduces the ionization of this compound, or ion enhancement.[4][5] The consequence is poor data quality, manifesting as reduced sensitivity, inaccurate quantification, and poor reproducibility.[1]
Q2: What are the common signs of matrix effects in my LC-MS/MS or GC-MS data?
A: Common indicators that your this compound analysis is being affected by the sample matrix include:
-
Poor reproducibility of analyte response between different samples.[1]
-
A significant difference in the peak area of this compound when comparing a standard in a pure solvent versus a standard spiked into a blank sample matrix.[1]
-
Inconsistent ratios between the internal standard and the analyte across a batch of samples.
-
Loss of linearity in the calibration curve, especially at higher concentrations.[1]
-
Unexpected shifts in retention time or distorted peak shapes.[4]
Q3: What are the primary strategies to minimize matrix effects for this compound?
A: The main approaches to mitigate matrix effects can be grouped into three categories:
-
Advanced Sample Preparation: This is the most critical step and focuses on removing interfering matrix components before analysis.[1] Techniques include phospholipid removal (PLR), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[6]
-
Chromatographic Separation: This involves optimizing the liquid chromatography (LC) or gas chromatography (GC) method to separate this compound from matrix components, preventing them from co-eluting.[7]
-
Calibration and Normalization Strategies: This involves using appropriate internal standards and calibration methods to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1]
Q4: Why is a stable isotope-labeled internal standard considered the gold standard for quantification?
A: A stable isotope-labeled internal standard (e.g., d4-lignoceric acid) is a form of the analyte where some atoms have been replaced by their heavy isotopes. This standard is ideal because it has nearly identical chemical and physical properties to the actual this compound. It will co-elute from the chromatography column and experience the same ionization suppression or enhancement as the analyte.[6] By measuring the ratio of the analyte to the stable-isotope standard, it is possible to accurately correct for analyte loss during sample preparation and for variations in matrix effects, thereby improving the accuracy and precision of quantification.[8][9][10]
Q5: Is it necessary to derivatize this compound for analysis?
A: It depends on the analytical technique. For Gas Chromatography (GC-MS) , derivatization is essential. This compound is a very long-chain fatty acid with low volatility, and its polar carboxyl group can cause poor peak shape.[11][12] Converting it to a more volatile and less polar derivative, typically a fatty acid methyl ester (FAME), is a critical step.[11] For Liquid Chromatography (LC-MS) , derivatization is not always necessary for detection, but it can significantly improve ionization efficiency and chromatographic separation, leading to better sensitivity.[13][14]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Significant Ion Suppression Observed in LC-MS/MS of Plasma Samples
-
Primary Cause: Co-eluting phospholipids are the most common cause of ion suppression in plasma and serum samples.[1][2] Protein precipitation alone is often insufficient for removing these interfering lipids.[1][3]
-
Recommended Solutions:
-
Implement Phospholipid Removal (PLR): Utilize specialized solid-phase extraction (SPE) cartridges or 96-well plates designed for phospholipid removal (e.g., HybridSPE®). This is the most effective method.[1][2]
-
Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from the region where phospholipids elute. Using a different column stationary phase (e.g., C8 instead of C18) can also alter selectivity.[8][13]
-
Use a Stable Isotope-Labeled Internal Standard: This will not eliminate ion suppression but will effectively compensate for its effects, leading to accurate quantification.[9]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[15] However, this may compromise the limit of quantification if the this compound concentration is low.
-
Problem 2: Poor Peak Shape and Low Response in GC-MS Analysis
-
Primary Cause: Incomplete derivatization of the this compound's carboxylic acid group or thermal degradation in the injector. Very long-chain fatty acids can be challenging to derivatize efficiently.[16]
-
Recommended Solutions:
-
Optimize the Derivatization Protocol: Ensure the sample is completely dry, as water can interfere with the reaction. Evaluate different derivatization reagents and conditions (see Table 2 and Protocol 2). Boron trifluoride-methanol (BF3-Methanol) is a common and effective reagent.[12][17]
-
Verify GC Injector Parameters: A high injector temperature can cause degradation of fatty acid derivatives. Optimize the temperature and consider using a split/splitless injector with a fast injection to minimize time in the hot injection port.
-
Use a Silylation Reagent: As an alternative to esterification, silylation using reagents like BSTFA can create thermally stable trimethylsilyl (B98337) (TMS) esters, which are well-suited for GC-MS analysis.[11][12]
-
Problem 3: Poor Reproducibility Across a Sample Batch
-
Primary Cause: Inconsistent sample preparation or variable matrix effects between individual samples.[15]
-
Recommended Solutions:
-
Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability introduced during sample handling and analysis for each individual sample.[9]
-
Automate Sample Preparation: If available, using automated liquid handlers for extraction and derivatization steps can significantly improve the consistency and reproducibility of the workflow.[8]
-
Perform a Matrix Effect Assessment: Quantify the matrix effect for a representative subset of samples using a post-extraction spike experiment (see Protocol 3) to understand the degree of variability within the batch.
-
Section 3: Data Presentation and Key Comparisons
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal in Biological Fluids
| Technique | Expected Phospholipid Removal | Expected Analyte Recovery | Pros | Cons |
| Phospholipid Removal (PLR) Plates/Cartridges | >99%[2] | >90%[2] | Highly effective and specific; simple workflow. | Higher consumable cost compared to PPT. |
| Solid-Phase Extraction (SPE) | 70-95% | 80-100% | Good cleanup; can be selective for lipid classes.[18] | Requires method development; can be time-consuming. |
| Liquid-Liquid Extraction (LLE) | 60-90% | Variable, can be low for some analytes.[3] | Inexpensive; effective for non-polar analytes. | Can be labor-intensive; may form emulsions. |
| Protein Precipitation (PPT) | <30% | >95% | Fast, simple, and inexpensive. | Ineffective at removing phospholipids; results in "dirty" extracts.[1][3] |
Table 2: Comparison of Common Derivatization Reagents for GC-MS Analysis of Very Long-Chain Fatty Acids
| Reagent | Typical Reaction Time | Typical Temperature | Advantages | Disadvantages |
| Boron Trifluoride-Methanol (BF3-MeOH) | 10-60 min[12][16] | 60-100°C[12] | Highly effective for esterification; robust reaction.[12] | Reagent is sensitive to moisture; requires heating. |
| Acidified Methanol (B129727) (HCl or H2SO4) | 10-90 min[16] | 60-80°C[16] | Inexpensive and readily available reagents. | Can require longer reaction times; strong acids can be corrosive. |
| BSTFA + 1% TMCS (Silylation) | 60 min[11][12] | 60°C[11][12] | Derivatizes other functional groups (e.g., hydroxyls); mild conditions.[12] | Derivatives can be sensitive to moisture; reagent is expensive. |
| (Trimethylsilyl)diazomethane (TMS-DM) | 10 min[19] | 50°C[19] | Fast reaction at moderate temperatures. | Reagent is toxic and potentially explosive; requires caution. |
Section 4: Experimental Protocols & Visualizations
Experimental Protocols
Protocol 1: Phospholipid Removal using a Specialized SPE Plate
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.
-
Filtration: Place a phospholipid removal 96-well plate on a collection plate or vacuum manifold.
-
Loading: Transfer the entire supernatant from the previous step to the wells of the plate.
-
Elution: Apply a vacuum or positive pressure to pass the sample through the sorbent. The zirconia-coated silica (B1680970) sorbent retains the phospholipids.[1]
-
Collection: Collect the eluate, which contains the this compound and is depleted of phospholipids.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
Protocol 2: Derivatization of this compound to FAMEs for GC-MS Analysis
-
Sample Preparation: Start with a dried lipid extract containing this compound in a screw-capped glass tube.
-
Reagent Addition: Add 200 µL of 12.5% (w/v) Boron Trifluoride-Methanol (BF3-MeOH) solution and 50 µL of methanol to the dried sample.[17]
-
Reaction: Cap the tube tightly and heat at 70°C for 30 minutes.[17]
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial for GC-MS analysis.
Protocol 3: Quantitative Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control source) through the entire sample preparation procedure. Spike the this compound standard and internal standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the this compound standard and internal standard into the blank matrix sample before starting the sample preparation procedure.
-
-
Analyze all samples using the developed analytical method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ovid.com [ovid.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 16. researchgate.net [researchgate.net]
- 17. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
- 18. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of lignoceric acid extraction from plant material.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of lignoceric acid from plant materials.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a clear, question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low Yield of this compound | 1. Incomplete Cell Lysis: The solvent cannot effectively penetrate the plant matrix to extract the lipids. 2. Inappropriate Solvent Selection: this compound, a very-long-chain fatty acid (VLCFA), has limited solubility in some organic solvents. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can reduce efficiency. 4. Degradation of this compound: Although a saturated fatty acid, prolonged exposure to high temperatures can lead to degradation. | 1. Improve Sample Preparation: Ensure the plant material is finely ground to a consistent and small particle size (e.g., 0.5-0.7 mm) to increase the surface area for extraction. For some tissues, freeze-drying before grinding can improve cell disruption. 2. Optimize Solvent System: Use a nonpolar solvent or a combination of polar and nonpolar solvents. Hexane (B92381) is a common choice for fatty acid extraction. For tougher plant matrices, a chloroform (B151607):methanol (2:1, v/v) mixture can be more effective at disrupting cell membranes and solubilizing lipids. This compound is soluble in chloroform and THF. 3. Systematically Optimize Parameters: Vary the extraction time, temperature, and solvent-to-solid ratio. For Soxhlet, a longer extraction time (6-8 hours) may be necessary. For UAE and MAE, shorter times are generally sufficient, but optimization is key. A higher solvent-to-solid ratio (e.g., 10:1 or higher) can improve extraction efficiency. 4. Use Milder Extraction Conditions: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can often be performed at lower temperatures and for shorter durations compared to traditional Soxhlet extraction, minimizing the risk of thermal degradation. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent extracts a wide range of compounds in addition to this compound. 2. Presence of Polar Lipids: Solvents like ethanol (B145695) can co-extract both polar and non-polar lipids. | 1. Solvent Polarity Tuning: If high purity is required in the initial extract, a less polar solvent like hexane may be preferable to more polar solvents that extract a broader range of compounds. 2. Post-Extraction Purification: Implement a purification step after the initial extraction. This could include winterization (low-temperature crystallization) to remove more saturated and longer-chain fatty acids, or chromatographic techniques for higher purity. |
| Difficulty with Phase Separation (in Liquid-Liquid Extractions) | 1. Emulsion Formation: High concentrations of phospholipids (B1166683) and other amphipathic molecules can lead to the formation of a stable emulsion between the organic and aqueous layers. | 1. Break the Emulsion: Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help to break the emulsion. Centrifugation can also be effective in separating the layers. Gentle swirling instead of vigorous shaking during mixing can prevent emulsion formation. |
| Inconsistent Results | 1. Variable Sample Homogeneity: Inconsistent particle size or distribution of this compound in the plant material. 2. Fluctuations in Extraction Conditions: Inconsistent temperature, time, or solvent ratios between experiments. 3. Incomplete Solvent Removal: Residual solvent in the final extract can affect the final weight and concentration determination. | 1. Standardize Sample Preparation: Ensure a consistent grinding and mixing procedure for all samples. 2. Maintain Strict Control Over Parameters: Carefully monitor and control all extraction parameters. Use calibrated equipment. 3. Ensure Complete Solvent Evaporation: Use a rotary evaporator followed by drying under a stream of nitrogen to ensure all solvent is removed. |
| Soxhlet Extraction Issues | 1. Solvent Not Siphoning: A blockage or insufficient solvent vapor pressure can prevent the siphoning action. 2. Slow Extraction Rate: Inefficient heating or poor solvent choice. | 1. Check for Blockages: Ensure the siphon tube is not blocked by plant material. Use a properly sized extraction thimble. Gently heating the siphon tube with a heat gun can sometimes resolve the issue. 2. Optimize Heating and Solvent: Ensure the heating mantle is set to the appropriate temperature for the solvent's boiling point. A solvent with a lower boiling point may increase the cycling rate. |
| Ultrasound-Assisted Extraction (UAE) Issues | 1. Sample Overheating: Prolonged sonication can lead to sample heating and potential degradation of target compounds. 2. Inconsistent Energy Delivery: The position of the sample in the ultrasonic bath can affect the intensity of sonication. | 1. Use a Pulsed Mode or Cooling Bath: Operate the sonicator in a pulsed mode to reduce heat buildup. Place the extraction vessel in a cooling water bath to maintain a constant temperature. 2. Consistent Sample Placement: Ensure the sample vessel is placed in the same position within the ultrasonic bath for each experiment to ensure consistent energy delivery. |
| Microwave-Assisted Extraction (MAE) Issues | 1. Solvent Flammability: Using flammable solvents in a microwave system can be hazardous. 2. Uneven Heating: "Hot spots" within the microwave cavity can lead to uneven extraction and potential degradation. | 1. Use Microwave-Safe Solvents: Use solvents with a high dielectric constant that are safe for microwave use. If using flammable solvents, ensure the system is designed for their safe use (e.g., closed-vessel systems with pressure monitoring). 2. Use a Turntable: If your microwave system has a turntable, use it to ensure more even heating of the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for this compound?
A1: this compound is a very-long-chain saturated fatty acid found in small amounts in many natural fats. Some of the most notable plant sources include peanut oil (Arachis hypogaea), where it is present in small percentages, and wood tar.[1] It is also a byproduct of lignin (B12514952) production.
Q2: Which extraction method is most efficient for this compound?
A2: The efficiency of extraction depends on the plant matrix and the desired scale and purity of the final product.
-
Soxhlet extraction is a thorough and well-established method, often resulting in high yields, but it is time-consuming and requires large volumes of solvent.[2]
-
Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction time and solvent consumption while improving yield compared to conventional methods. Studies on flaxseed oil, which contains this compound, have shown that UAE can improve the extraction yield.[3]
-
Microwave-Assisted Extraction (MAE) is another modern technique that offers rapid extraction with reduced solvent use and can lead to high yields.[4]
For general laboratory-scale extraction, UAE and MAE are often more efficient in terms of time and solvent usage.
Q3: What is the best solvent for extracting this compound?
A3: The choice of solvent is critical. A non-polar solvent like n-hexane is commonly used for fatty acid extraction and is effective for this compound. For more complex plant matrices where lipids are tightly bound, a mixture of a nonpolar and a polar solvent, such as chloroform:methanol (2:1, v/v) , can be more effective at disrupting cell membranes and achieving a more complete extraction of total lipids, including this compound.
Q4: How does particle size of the plant material affect extraction efficiency?
A4: Particle size has a significant impact on extraction efficiency. A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction yield in a shorter amount of time.[5] It is recommended to grind the plant material to a fine, consistent powder. However, excessively fine particles can sometimes lead to difficulties in solvent percolation, particularly in Soxhlet extraction.
Q5: Is derivatization necessary for the analysis of this compound?
A5: For analysis by Gas Chromatography (GC), derivatization is essential. This compound is not sufficiently volatile for GC analysis in its free form. It is typically converted to its fatty acid methyl ester (FAME) through a process called transesterification. This increases the volatility of the molecule, allowing for its separation and quantification by GC.
Q6: How can I quantify the amount of this compound in my extract?
A6: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and reliable method for quantifying this compound.[6] After converting the fatty acids in your extract to FAMEs, you can inject the sample into the GC. The this compound methyl ester peak is identified by comparing its retention time to that of a known standard. The concentration can be determined by creating a calibration curve with standards of known concentrations or by using an internal standard.
Data Presentation
The following tables summarize quantitative data on the efficiency of different extraction methods for fatty acids from plant sources. As direct comparative data for this compound is limited, data for total oil yield from relevant sources like peanuts are included as a proxy for extraction efficiency.
Table 1: Comparison of Extraction Methods for Peanut Oil Yield
| Extraction Method | Solvent | Temperature (°C) | Time | Oil Yield (%) | Reference |
| Soxhlet | n-Hexane | 60 | 8 hours | ~43 | [7] |
| Maceration | n-Hexane | Room Temp. | 24 hours | Varies, generally lower than Soxhlet | [2] |
| Cold Press | None | < 50 | N/A | Varies by peanut type | [2] |
| Aqueous Microwave | Water with CaCl₂ | N/A | 8 min microwave | ~32 | [7] |
Table 2: Comparison of Fatty Acid Composition in Flaxseed Oil by Solvent Extraction vs. UAE
| Fatty Acid | Solvent Extraction (%) | Ultrasound-Assisted Extraction (%) |
| Palmitic acid (16:0) | 6.89 | 5.98 |
| Stearic acid (18:0) | 5.98 | 4.46 |
| Oleic acid (18:1) | 20.56 | 21.44 |
| Linoleic acid (18:2) | 14.89 | 15.33 |
| α-Linolenic acid (18:3) | 51.67 | 52.79 |
| This compound (24:0) | Present, not quantified | Present, not quantified |
| Total Saturated | 12.87 | 10.44 |
| Total Monounsaturated | 20.56 | 21.44 |
| Total Polyunsaturated | 66.56 | 68.12 |
Data adapted from a study on flaxseed oil, which contains this compound.[3]
Experimental Protocols
Soxhlet Extraction of this compound from Peanut Seeds
This protocol describes a standard method for the extraction of total lipids, including this compound, from peanut seeds using a Soxhlet apparatus.
Materials:
-
Dried peanut seeds
-
n-Hexane (analytical grade)
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask (250 mL)
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Sample Preparation: Grind the dried peanut seeds into a fine powder (particle size ~0.6 mm).[8]
-
Loading the Thimble: Accurately weigh about 20-30 g of the ground peanut powder and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Add 150-200 mL of n-hexane to the round-bottom flask along with a few boiling chips.
-
Extraction: Assemble the Soxhlet apparatus and place the round-bottom flask on the heating mantle. Heat the solvent to its boiling point (for n-hexane, ~69°C). The solvent will vaporize, condense, and drip into the thimble containing the sample. The extraction is allowed to proceed for 6-8 hours. The solvent will cycle through the sample multiple times.[2][8]
-
Solvent Recovery: After extraction, allow the apparatus to cool. The solution in the round-bottom flask now contains the extracted oil. Remove the solvent using a rotary evaporator at a temperature of approximately 50°C under reduced pressure.
-
Drying and Weighing: The remaining crude oil is then dried in an oven or under a stream of nitrogen to remove any residual solvent. The final weight of the oil is recorded to determine the yield.
Ultrasound-Assisted Extraction (UAE) of this compound from Oilseeds
This protocol provides a general method for UAE of lipids from oilseeds. Parameters should be optimized for the specific plant material.
Materials:
-
Ground oilseed powder
-
n-Hexane (or other suitable solvent)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., vacuum filtration with filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Mix a known weight of the ground oilseed powder with n-hexane in a beaker at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[3]
-
Sonication: Place the beaker in an ultrasonic bath or insert an ultrasonic probe into the mixture. Sonicate at a specific frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 30-40 minutes).[3] Maintain a constant temperature (e.g., 30°C) using a cooling water bath if necessary.[3]
-
Separation: After sonication, separate the solid material from the solvent extract by filtration.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude oil.
-
Drying and Weighing: Dry the extracted oil to a constant weight and calculate the yield.
Microwave-Assisted Extraction (MAE) of this compound from Oilseeds
This protocol outlines a general procedure for MAE of lipids. It is crucial to use a microwave system designed for solvent extraction.
Materials:
-
Ground oilseed powder
-
Ethanol or other microwave-safe solvent
-
Microwave extraction system with closed vessels
-
Filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a known amount of the ground oilseed powder into a microwave-safe extraction vessel. Add the extraction solvent at a specified ratio.
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 300-500 W), temperature, and extraction time (e.g., 5-15 minutes).[4]
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Separate the extract from the solid residue by filtration.
-
Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator.
-
Drying and Weighing: Dry the resulting oil to a constant weight and determine the yield.
Derivatization of this compound to its Methyl Ester (FAME) for GC Analysis
This protocol describes the conversion of fatty acids in the extracted oil to FAMEs for GC analysis.
Materials:
-
Extracted oil sample
-
Methanolic HCl or BF₃-methanol reagent
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with Teflon-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the extracted oil (e.g., 10-20 mg) in a known volume of a solvent like toluene (B28343) or hexane in a glass vial.
-
Reaction: Add the derivatization reagent (e.g., 2 mL of 5% methanolic HCl) to the oil solution.
-
Heating: Securely cap the vial and heat it in a heating block or water bath at a specific temperature (e.g., 80-90°C) for a set time (e.g., 1-2 hours) to allow the transesterification reaction to complete.
-
Extraction of FAMEs: After cooling, add a volume of saturated NaCl solution and a volume of n-hexane to the vial. Vortex the mixture to extract the FAMEs into the hexane layer.
-
Separation and Drying: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a new vial. Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting FAME solution is now ready for injection into the GC-FID for analysis.
Visualizations
References
- 1. tarlabitkileridernegi.org [tarlabitkileridernegi.org]
- 2. Effects of Extraction Methods on the Bioactivities and Nutritional Value of Virginia and Valencia-Type Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocl-journal.org [ocl-journal.org]
- 4. Microwave-assisted extraction of hempseed oil: studying and comparing of fatty acid composition, antioxidant activity, physiochemical and thermal properties with Soxhlet extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s4science.at [s4science.at]
- 7. A Green Aqueous Extraction of Peanut Oil using Microwave and Demulsifier [jift.irost.ir]
- 8. jeta.segi.edu.my [jeta.segi.edu.my]
Technical Support Center: Overcoming Low Recovery of Lignoceric Acid in Lipid Extraction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the low recovery of lignoceric acid during lipid extraction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Lipid Yield | 1. Incomplete tissue/cell disruption: The solvent cannot efficiently penetrate the sample matrix to extract lipids. | 1. Optimize your homogenization method. Consider using bead beating, sonication, or cryogenic grinding with liquid nitrogen for tough tissues. Ensure the sample is finely powdered or completely homogenized before extraction.[1] |
| 2. Inappropriate solvent-to-sample ratio: Insufficient solvent volume leads to incomplete extraction. | 2. Increase the solvent-to-sample ratio. For the Folch method, a 20:1 (v/w) ratio of chloroform (B151607):methanol (B129727) to sample is recommended. For the Bligh & Dyer method, a ratio of 3:1 (v/w) of chloroform:methanol to a sample containing ~80% water is standard.[2][3] | |
| 3. Suboptimal solvent choice: The solvent system may not be suitable for the nonpolar nature of this compound. | 3. Use a well-established method for total lipid extraction like the Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods, which are effective for very-long-chain fatty acids (VLCFAs).[1][2] | |
| Low Recovery of this compound Specifically | 1. Precipitation of this compound: Due to its long-chain and saturated nature, this compound has low solubility in certain solvents, especially at lower temperatures. This compound's solubility is approximately 2 mg/mL in chloroform and even lower in more polar solvents.[4][5] | 1. Ensure the extraction is performed at room temperature or slightly warmer to improve solubility. Avoid chilling the sample during the extraction process unless specifically required for other analytes. If precipitation is suspected, try re-dissolving the extract in a small amount of warm chloroform before proceeding. |
| 2. Adsorption to labware: VLCFAs are prone to adsorbing onto plastic surfaces. | 2. Use glass tubes, vials, and pipettes throughout the entire extraction and analysis process to minimize loss of this compound. | |
| 3. Incomplete saponification: If this compound is esterified within complex lipids, incomplete hydrolysis will result in low recovery of the free fatty acid. | 3. Optimize saponification conditions. Ensure sufficient time and an appropriate temperature (e.g., heating with 0.5N KOH in methanol at 70-100°C) to completely hydrolyze the esters.[6] | |
| Poor Chromatographic Results (GC-MS) | 1. Incomplete derivatization to FAMEs: Free fatty acids are not volatile enough for GC analysis and can produce poor peak shapes. | 1. Ensure your sample is completely dry before adding the derivatization reagent, as water can inhibit the reaction. Use fresh derivatization reagents like Boron Trifluoride (BF₃)-Methanol or methanolic HCl and optimize the reaction time and temperature (e.g., 60-100°C).[7] |
| 2. Peak tailing or broadening: This can be caused by interactions of the analyte with the GC column or inlet. | 2. Confirm complete derivatization. Use a properly deactivated GC liner and column suitable for FAME analysis. | |
| 3. Extraneous peaks/Contamination: Contaminants can co-elute with or obscure the this compound peak. | 3. Use high-purity solvents and reagents. Avoid plastic consumables where possible to prevent leaching of plasticizers. Run solvent blanks to identify sources of contamination. | |
| Difficulty with Phase Separation | 1. Emulsion formation: High concentrations of lipids or other macromolecules can lead to the formation of a stable emulsion between the aqueous and organic layers. | 1. Gently swirl instead of vigorously shaking the separatory funnel. Adding a salt solution (e.g., 0.9% NaCl or 1M KCl) can help break the emulsion by increasing the ionic strength of the aqueous phase. Centrifugation can also aid in separating the layers.[8] |
Frequently Asked Questions (FAQs)
Q1: Which lipid extraction method is best for this compound?
A1: Both the Folch and Bligh & Dyer methods are considered gold standards for total lipid extraction and are effective for recovering very-long-chain fatty acids (VLCFAs) like this compound.[1][2] The Folch method, with its higher solvent-to-sample ratio, is often preferred for tissues with high lipid content to ensure complete extraction.[2][3]
Q2: My sample contains this compound in the form of esters. Do I need to perform saponification?
A2: Yes. Saponification is a crucial step to hydrolyze the ester bonds and release the free this compound. This is necessary for accurate quantification of the total this compound content in your sample. The process typically involves heating the lipid extract with a strong base, such as potassium hydroxide (B78521) (KOH) in methanol.[6]
Q3: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC-MS analysis of this compound?
A3: this compound in its free fatty acid form is not volatile enough for analysis by gas chromatography (GC). Derivatization converts the carboxylic acid group into a less polar and more volatile methyl ester (FAME), allowing it to travel through the GC column and be detected by the mass spectrometer.[7]
Q4: I am seeing a lower than expected recovery of my internal standard. What could be the cause?
A4: Low recovery of an internal standard can indicate issues with the extraction procedure as a whole. Potential causes include incomplete extraction, loss during phase separation, or degradation. Ensure accurate and consistent addition of the internal standard at the beginning of the extraction process. If using a deuterated this compound standard, ensure it is properly dissolved in the initial solvent.
Q5: Can I use plastic tubes and pipette tips for my extraction?
A5: It is strongly recommended to use glass labware for all steps of the extraction and analysis of this compound. VLCFAs have a tendency to adsorb to plastic surfaces, which can lead to significant and variable loss of your analyte.
Data Presentation
The following tables summarize data related to lipid extraction efficiency. While specific recovery data for this compound is limited, the trends for total lipid recovery provide a useful reference.
Table 1: Comparison of Total Lipid Yield by Different Extraction Methods
| Extraction Method | Sample Type | Total Lipid Yield (% of dry weight) | Reference |
| Folch | Marine Tissue (>2% lipid) | Higher Yield | [2][3] |
| Bligh & Dyer | Marine Tissue (>2% lipid) | Lower Yield | [2][3] |
| Folch | Microalgae | ~11.5% | [1] |
| Bligh & Dyer | Microalgae | ~11.3% | [1] |
| Hexane (B92381)/Isopropanol | Photosynthetic Tissue | Lower Yield | |
| Chloroform/Methanol | Photosynthetic Tissue | Higher Yield |
Note: For very-long-chain fatty acids like this compound, which are highly nonpolar, methods employing chloroform/methanol (Folch and Bligh & Dyer) are generally more effective than those using more polar or less robust solvent systems.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Chloroform | ~2 mg/mL | [4][5] |
| Tetrahydrofuran (THF) | ~5 mg/mL | [4] |
| Ethyl Acetate | Slightly soluble (with heating) | [5] |
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
This protocol is adapted for the extraction of total lipids from biological tissues.
-
Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture using a mechanical homogenizer.
-
Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.
-
Filtration/Centrifugation: Filter the homogenate through a solvent-resistant filter or centrifuge at 2000 x g for 10 minutes to pellet the solid material.
-
Washing: Transfer the liquid extract to a new glass tube and add 0.2 volumes (4 mL) of 0.9% NaCl solution.
-
Phase Separation: Vortex the mixture for 30 seconds and centrifuge at 1000 x g for 5 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected chloroform phase under a stream of nitrogen.
Protocol 2: Saponification of Lipid Extract
This protocol is for the hydrolysis of esterified fatty acids.
-
Preparation: To the dried lipid extract, add 5 mL of 0.5 N methanolic KOH.
-
Incubation: Tightly cap the glass tube and heat at 70°C for 3 hours.
-
Cooling and Neutralization: Allow the tube to cool to room temperature. Add 5 mL of 5% NaCl solution and shake. Acidify the solution to a pH between 1 and 3 by adding 4N HCl dropwise.
-
Extraction of Free Fatty Acids: Add 10 mL of hexane or methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes.
-
Phase Separation and Collection: Allow the phases to separate (centrifugation may be necessary). Collect the upper organic phase. Repeat the extraction two more times with fresh solvent and pool the organic phases.
-
Drying: Dry the pooled organic phases under a stream of nitrogen.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses Boron Trifluoride (BF₃)-Methanol for derivatization.
-
Preparation: To the dried free fatty acid extract, add 2 mL of 14% BF₃-Methanol reagent.
-
Incubation: Tightly cap the tube and heat at 60-100°C for 5-10 minutes.
-
Cooling and Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation and Collection: Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
Caption: Simplified metabolic pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. vliz.be [vliz.be]
- 3. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 557-59-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Quantification of Lignoceric Acid
Welcome to the technical support center for the accurate quantification of lignoceric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshooting, and frequently asked questions related to the analysis of this very-long-chain fatty acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the quantification of this compound using mass spectrometry.
Q1: What is the best internal standard for this compound quantification?
A: The gold standard for accurate and precise quantification of this compound is a stable isotope-labeled (SIL) internal standard, with deuterated this compound being the most common choice.[1][2][3] this compound-d47 is a commercially available option that provides excellent correction for variability during sample preparation and analysis.[1] The use of a SIL internal standard is crucial for compensating for matrix effects that can suppress or enhance the ionization of the analyte.[4]
Q2: Can I use an odd-chain fatty acid as an internal standard for this compound?
A: While SIL internal standards are ideal, odd-chain fatty acids (OCFAs) like C19:0 or C23:0 can be used as an alternative, especially when cost is a concern. However, there are potential drawbacks. OCFAs may be endogenously present in some biological samples, which can interfere with accurate quantification.[2] Additionally, their chromatographic behavior and ionization efficiency may not perfectly match that of this compound, potentially leading to less accurate correction for matrix effects.[5]
Q3: I am observing significant ion suppression for this compound in my plasma samples. What can I do?
A: Ion suppression in plasma is often caused by co-eluting phospholipids.[4] Here are some strategies to mitigate this matrix effect:
-
Optimize Sample Preparation: Employ a robust lipid extraction method, such as a Folch or Bligh-Dyer extraction, followed by solid-phase extraction (SPE) to remove phospholipids.
-
Improve Chromatographic Separation: Adjust your LC gradient to ensure this compound elutes in a region with minimal co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated this compound internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[4]
Q4: My results show high variability between replicate injections. What could be the cause?
A: High variability can stem from several sources:
-
Inconsistent Sample Preparation: Ensure precise and consistent execution of all extraction and derivatization steps.
-
Instrument Instability: Check the stability of your LC-MS or GC-MS system, including pump performance, injector precision, and detector response.
-
Improper Internal Standard Use: Verify that the internal standard is added at a consistent concentration to all samples and standards at the earliest stage of sample preparation.
Q5: I've noticed a slight shift in retention time between this compound and its deuterated internal standard. Is this normal?
A: Yes, a small retention time shift, known as the "isotope effect," can occur between a deuterated internal standard and the native analyte, particularly in liquid chromatography. While often negligible, a significant shift could lead to differential matrix effects. If this is a concern, ensure that the peak integration windows for both the analyte and the internal standard are appropriate.
Comparison of Internal Standard Performance
The choice of internal standard significantly impacts the accuracy and precision of this compound quantification. The following table summarizes the key performance characteristics of the recommended internal standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated this compound | Stable isotope-labeled analog | Co-elutes with the analyte, providing the best correction for matrix effects and experimental variability.[4][6] | Higher cost compared to other options. Potential for a slight chromatographic isotope effect. |
| Odd-Chain Fatty Acids (e.g., C23:0) | Structurally similar non-endogenous fatty acid | More affordable and readily available. | May be present in some biological samples.[2] Chromatographic and ionization behavior may not perfectly match this compound, leading to less accurate correction.[5] |
Experimental Protocols
This section provides a generalized methodology for the quantification of this compound in biological samples using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To 100 µL of plasma, serum, or cell lysate, add a known amount of deuterated this compound internal standard (e.g., this compound-d47).
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex vigorously.
-
Lipid Extraction: Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes. Add 200 µL of LC-MS grade water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Phase Separation: Carefully collect the upper organic phase containing the lipids.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate this compound from other fatty acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Deuterated this compound: Precursor ion (m/z) -> Product ion (m/z) (Adjust for the mass difference due to deuteration).
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
3. Data Analysis
-
Integrate the peak areas for both this compound and the deuterated internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve using a series of standards with known concentrations of this compound and a constant concentration of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Peroxisomal Beta-Oxidation of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Addressing baseline noise in lignoceric acid chromatograms.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering baseline noise during the chromatographic analysis of lignoceric acid.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise in a chromatogram?
A1: Baseline noise refers to the short-term, rapid, and irregular fluctuations of the baseline signal when no analyte is being eluted.[1] It is distinct from baseline drift, which is a gradual, long-term shift.[1] Excessive noise can obscure small peaks and interfere with accurate quantification.[2]
Q2: My baseline is drifting during my this compound analysis. What could be the cause?
A2: Baseline drift can be caused by several factors, including temperature fluctuations in the column or detector, changes in mobile phase composition, or a contaminated detector flow cell.[1][3] Insufficient column equilibration time between runs can also lead to a drifting baseline.[3]
Q3: What causes sudden spikes in my baseline?
A3: Spikes are typically sharp, narrow signals that are random and not Gaussian in shape.[2] Common causes include electrical disturbances from other lab equipment, loose electrical connections, or particles passing through the detector.[4][5] In UV detectors, a failing lamp can also cause arcing, which appears as spikes.[2]
Q4: How does the mobile phase or carrier gas contribute to baseline noise?
A4: For HPLC, improperly degassed mobile phase can introduce air bubbles into the system, causing noise, especially in the detector flow cell.[2][3][6] Inconsistent mixing of mobile phase components or contaminated solvents can also lead to a noisy baseline.[6][7] For GC, contaminated carrier or detector gases are a frequent source of noise.[4][5] It's crucial to use high-purity gases and ensure gas traps and filters are functioning correctly.[5][8]
Troubleshooting Guide
A systematic approach is the most effective way to diagnose and resolve baseline noise. Start by identifying the type of noise and then work through the potential causes.
Q5: My chromatogram has excessive baseline noise. Where should I begin troubleshooting?
A5: First, characterize the type of noise you are observing (e.g., random, periodic, drift, spikes). Refer to the Baseline Noise Identification Table below for common causes and initial actions. Then, follow the logical progression outlined in the Chromatography Troubleshooting Workflow .
Baseline Noise Identification Table
| Noise Type | Description | Common Causes (HPLC) | Common Causes (GC) | Recommended First Actions |
| Random Noise (High Frequency) | Fuzzy or "hairy" baseline with rapid, small fluctuations.[8] | Contaminated or poorly mixed mobile phase, detector lamp aging, dirty flow cell.[2][6][7] | Contaminated carrier/detector gas, column bleed, dirty detector (FID).[4][8][9] | Check mobile phase/gas supply. Purge the system. Clean the detector. |
| Periodic Noise (Cyclic) | Regular, repeating pattern or sine wave in the baseline. | Pump pulsations, leaking pump seals or check valves, inadequate mobile phase mixing.[2][7] | Temperature fluctuations from oven cycling. | Check pump for leaks and pressure fluctuations. Ensure proper mobile phase mixing. Verify oven temperature stability. |
| Baseline Drift | A steady, gradual increase or decrease in the baseline signal over time.[1] | Temperature fluctuations, insufficient column equilibration, mobile phase composition changing, column bleed.[1][3] | Column bleed, carrier gas leak, temperature programming issues. | Allow for longer column equilibration. Check for leaks. Check temperature stability. |
| Spikes | Random, sharp, narrow peaks.[4][8] | Air bubbles, electrical interference, particulate matter in the mobile phase.[4][5] | Electrical interference, particulate matter from septum or sample injection.[4][5] | Degas mobile phase. Check for loose electrical connections. Change the septum. |
Chromatography Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.
Key Experimental Protocol: this compound Analysis by GC-FID
This protocol describes a general method for the analysis of this compound, typically as a fatty acid methyl ester (FAME), using Gas Chromatography with Flame Ionization Detection (GC-FID).[10] this compound (C24:0) is a very long-chain saturated fatty acid.
1. Sample Preparation (Derivatization to FAME)
-
Objective: To convert non-volatile fatty acids into their volatile methyl ester derivatives for GC analysis.[11]
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the lipid-containing sample into a screw-cap tube.
-
Add 2 mL of 0.5 M KOH in methanol (B129727).
-
Heat the mixture at 55°C for 15-30 minutes with occasional vortexing to saponify the lipids.[12]
-
Cool the tube to room temperature.
-
Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v) as a catalyst.
-
Seal the tube tightly and heat at 60°C for 10-15 minutes to methylate the fatty acids.
-
Cool the tube, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[10]
-
Column: A polar capillary column suitable for FAME analysis, such as an Agilent DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or a DB-FATWAX UI column.[10][11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[13]
-
Inlet:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 to 100:1[11]
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10-15 minutes.
-
-
Detector (FID):
-
Temperature: 260°C - 280°C[14]
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
3. Data Analysis
-
Identify the this compound methyl ester peak by comparing its retention time to that of a certified FAME standard mixture containing C24:0.
-
Quantify the peak area to determine the concentration relative to an internal standard or as a percentage of total fatty acids.
System Components and Potential Noise Sources
Understanding how different parts of the chromatography system can contribute to noise is essential for effective troubleshooting.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Troubleshooting GC Column Baseline Issues [restek.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. aasnig.com [aasnig.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for Lignoceric Acid
Welcome to the technical support center for the derivatization of lignoceric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound for analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Issue 1: Low or No Peak Corresponding to this compound Derivative in GC-MS Analysis
-
Question: I have performed the derivatization reaction, but I am seeing a very small peak, or no peak at all, for my this compound derivative. What could be the cause?
-
Answer: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1] First, verify the integrity of your GC-MS system by injecting a standard compound that does not require derivatization to ensure the instrument is functioning correctly. If the instrument is working, the problem likely lies within your sample preparation and derivatization process.
-
Incomplete Derivatization: this compound, being a very-long-chain fatty acid (VLCFA), can be challenging to derivatize completely due to its lower solubility and reactivity compared to shorter-chain fatty acids.[2] Consider extending the reaction time or increasing the reaction temperature.[3][4] However, be cautious of excessive heat as it can degrade the sample.
-
Presence of Water: Derivatization reagents, such as boron trifluoride-methanol (BF3-methanol) and silylating agents like BSTFA, are sensitive to moisture.[3][4] Water in your sample or reagents will hinder the reaction. Ensure your sample is thoroughly dried and use high-quality, anhydrous reagents and solvents.
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored under the proper conditions.[3] Using fresh or properly stored reagents is crucial for a successful reaction.
-
Sample Loss During Extraction: After derivatization, the fatty acid methyl esters (FAMEs) or other derivatives are typically extracted into a nonpolar solvent like hexane (B92381).[3][5] Inefficient extraction can lead to significant sample loss. Ensure vigorous mixing (vortexing) to facilitate the transfer of the derivatives into the organic layer.[5]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in the Chromatogram
-
Question: My this compound derivative peak is showing significant tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape is often an indication of issues within the gas chromatography system or interactions between the analyte and the column.
-
Analyte-Column Interaction: The polar carboxyl group of underivatized this compound can interact with the stationary phase of the GC column, leading to peak tailing.[4][5] This underscores the importance of complete derivatization to neutralize this polar group.[3] If you suspect incomplete derivatization, revisiting the reaction conditions is recommended.
-
Column Contamination or Degradation: Contamination at the inlet or on the column can lead to poor peak shapes.[6] Consider cleaning the injector and trimming the first few inches of the column. If the problem persists, the column may need to be replaced.
-
Improper Injection Technique: Issues with the injection, such as the initial oven temperature being too high for splitless injections, can affect peak shape.[6] Optimizing your injection parameters for VLCFAs is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for derivatizing this compound?
A1: The most common and robust method for derivatizing this compound and other fatty acids is through esterification to form fatty acid methyl esters (FAMEs).[5] Acid-catalyzed esterification using 12-14% boron trifluoride in methanol (B129727) (BF3-Methanol) is a widely used and effective method for both free fatty acids and those present in complex lipids.[3][5]
Q2: Are there alternative derivatization methods to esterification?
A2: Yes, silylation is another common derivatization technique.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst can be used to create trimethylsilyl (B98337) (TMS) esters of fatty acids.[4][5] This method is also effective for derivatizing other functional groups like hydroxyl groups.[4]
Q3: How can I be sure that my derivatization reaction has gone to completion?
A3: To ensure complete derivatization, you can perform a time-course experiment.[3] Analyze aliquots of a sample at different derivatization times (e.g., 15, 30, 60, 90 minutes) and plot the peak area of the this compound derivative against the reaction time. The optimal time is the point where the peak area no longer increases.[3]
Q4: What are the key differences in derivatizing this compound compared to shorter-chain fatty acids?
A4: The primary difference lies in the physical properties of this compound. As a VLCFA, it has lower solubility in common solvents and may require more stringent reaction conditions (e.g., slightly higher temperatures or longer reaction times) to achieve complete derivatization compared to shorter-chain fatty acids.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the two most common derivatization methods for fatty acids, which are applicable to this compound.
Table 1: Comparison of Common Derivatization Methods for Fatty Acids
| Parameter | Acid-Catalyzed Esterification (BF₃-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Reagent | 12-14% Boron Trifluoride in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane |
| Typical Sample Amount | 1-50 mg | ~100 µL of a 1 mg/mL solution |
| Reaction Temperature | 60-100°C | 60°C |
| Reaction Time | 5-60 minutes | 60 minutes |
| Extraction Solvent | Hexane or Heptane | Dichloromethane (B109758) (optional dilution) |
| Key Advantage | Robust for both free fatty acids and those in glycerolipids. | Derivatizes multiple functional groups. |
Data synthesized from various sources.[5]
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol is adapted from standard methods for FAME preparation.[3][5]
-
Sample Preparation: Place the dried lipid extract or this compound standard (1-25 mg) into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in Methanol (BF₃-Methanol) to the sample.
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types. A common practice is heating at 80°C for 1 hour.
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of water and 1 mL of a nonpolar solvent like hexane or heptane.
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge at approximately 1,500 x g for 10 minutes to achieve a clear separation of the layers.
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol is based on common silylation procedures.[4][5]
-
Sample Preparation: Place the dried sample (e.g., from a 1 mg/mL solution of fatty acids in an aprotic solvent like acetonitrile) into an autosampler vial. This method is highly sensitive to moisture.
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial.
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS. If necessary, a solvent such as dichloromethane can be added for dilution.
Visualizations
Experimental Workflow for this compound Derivatization and Analysis
Caption: General workflow for this compound derivatization and analysis.
Troubleshooting Logic for Low/No Analyte Peak
Caption: Troubleshooting decision tree for low or no analyte peak.
References
- 1. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Troubleshooting Cell Viability Issues with High Lignoceric Acid Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with high concentrations of lignoceric acid in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are dying even at what I consider to be low concentrations of this compound. What could be the problem?
A1: Several factors could be contributing to excessive cell death. Firstly, the inherent insolubility of this compound, a very-long-chain fatty acid (VLCFA), can lead to the formation of precipitates or micelles in your culture medium. These aggregates can be cytotoxic. Ensure you are using an appropriate solubilization method (see Experimental Protocols section). Secondly, the "free" fatty acid concentration is critical. This compound is typically delivered complexed to a carrier protein like bovine serum albumin (BSA). The molar ratio of this compound to BSA will determine the concentration of unbound fatty acid available to the cells, which is the primary driver of toxicity. A high fatty acid-to-BSA ratio can lead to increased lipotoxicity.[1]
Q2: I am observing inconsistent results between experiments. What are the likely causes?
A2: Inconsistent results often stem from variability in the preparation of the this compound solution. The temperature and duration of the complexing reaction with BSA can affect the amount of fatty acid bound and, consequently, the free fatty acid concentration in your experiments.[1] It is crucial to standardize your protocol for preparing the this compound-BSA complex. Additionally, ensure the health and confluency of your cell cultures are consistent across experiments, as these factors can influence their susceptibility to lipotoxicity.
Q3: What is the underlying mechanism of this compound-induced cell death?
A3: The lipotoxicity of very-long-chain fatty acids like this compound is multifactorial. Evidence suggests that VLCFAs can induce cell death through several mechanisms, including:
-
Mitochondrial Dysfunction: this compound and other VLCFAs have been shown to impact mitochondrial physiology, potentially leading to a decrease in mitochondrial membrane potential and impaired energy metabolism.[2]
-
Calcium Homeostasis Dysregulation: Some VLCFAs can disrupt intracellular calcium levels, triggering downstream apoptotic pathways.[2]
-
Oxidative Stress: The accumulation of VLCFAs can lead to the production of reactive oxygen species (ROS), causing cellular damage.
-
Endoplasmic Reticulum (ER) Stress: High levels of saturated fatty acids can induce ER stress, leading to the unfolded protein response (UPR) and, ultimately, apoptosis.[3][4]
-
Activation of Pro-inflammatory Pathways: VLCFA accumulation has been linked to the activation of the 5-lipoxygenase (5-LOX) pathway, which can contribute to a lipotoxic response.[5]
Q4: How can I be sure that the observed toxicity is due to this compound and not the solvent or carrier?
A4: This is a critical control for your experiments. You should always include vehicle controls, which consist of the solvent (e.g., ethanol (B145695) or DMSO) and/or the carrier (e.g., BSA) at the same final concentration used in your experimental conditions, but without the this compound.[6] This will allow you to distinguish between the cytotoxic effects of this compound and any potential effects of the delivery vehicle itself.
Troubleshooting Guides
Problem: this compound is precipitating in the culture medium.
| Possible Cause | Solution |
| Inadequate Solubilization | Ensure complete initial dissolution in an organic solvent before complexing with a carrier. |
| Incorrect Fatty Acid:BSA Molar Ratio | Optimize the molar ratio. A lower ratio (e.g., 2:1 to 4:1) is generally recommended to ensure proper complexing and reduce free fatty acid levels. |
| Suboptimal Complexing Conditions | Control the temperature during the complexing step. Temperatures between 37°C and 50°C are often used. Avoid excessive heat, which can denature the BSA.[1] |
| High Final Concentration | If precipitation persists, consider lowering the final concentration of the this compound-BSA complex in your culture medium. |
Problem: High background cell death in control wells.
| Possible Cause | Solution |
| Solvent Toxicity | Reduce the final concentration of the organic solvent (e.g., ethanol or DMSO) in the culture medium to a non-toxic level (typically <0.1%). |
| BSA Toxicity | Use a high-purity, fatty acid-free BSA. Some preparations can contain endotoxins or other contaminants that may be toxic to cells. |
| Cell Culture Health | Ensure cells are healthy, within a low passage number, and at an optimal confluency before starting the experiment. |
Experimental Protocols
Protocol 1: Solubilization and Complexing of this compound with BSA
This protocol describes the preparation of a this compound-BSA complex for use in cell culture experiments.
Materials:
-
This compound powder
-
Ethanol, 200 proof
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, conical tubes
-
Water bath
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in 200 proof ethanol to make a concentrated stock solution (e.g., 100 mM). Gentle warming (up to 50°C) may be required to fully dissolve the fatty acid.
-
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a desired concentration (e.g., 10% w/v). Ensure the BSA is fully dissolved by gentle inversion. Do not vortex, as this can cause frothing and denaturation.
-
-
Complex this compound with BSA:
-
In a sterile conical tube, add the desired volume of the BSA solution.
-
While gently swirling the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (e.g., 4:1 this compound to BSA).
-
Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complex formation. The solution should become clear.
-
-
Sterilization and Storage:
-
Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol outlines a common method for assessing cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
Vehicle control (BSA solution with the same amount of ethanol as the this compound-BSA complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex.
-
Include wells with vehicle control and untreated cells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium with MTT and DMSO only).
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Visualizations
Caption: Workflow for assessing cell viability with this compound.
Caption: Decision tree for troubleshooting low cell viability.
Caption: Signaling pathways in this compound-induced lipotoxicity.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating a New Analytical Method for Lignoceric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lignoceric acid, a very long-chain saturated fatty acid (C24:0), is crucial in the study and diagnosis of several peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1] This guide provides a comprehensive comparison of the primary analytical techniques for this compound quantification, detailing experimental protocols and presenting comparative performance data to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Analytical Techniques
The two predominant methods for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques depends on factors such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (typically to Fatty Acid Methyl Esters - FAMEs)[2][3] | Optional, but often used to enhance sensitivity[4][5] |
| Sensitivity | High (pg to ng range)[2] | Very High (fmol to amol range with derivatization)[5] |
| Throughput | High | Moderate to High |
| Key Advantages | High resolution, extensive libraries for peak identification, well-established methods.[2][6] | High sensitivity and specificity, suitable for complex matrices, can analyze underivatized fatty acids.[4][7] |
| Key Disadvantages | Requires derivatization which can be time-consuming and a source of variability.[2][8] | Potential for matrix effects, higher initial instrument cost. |
Performance Comparison of Analytical Methods
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (recovery).
| Method | Linearity (R²) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| GC-MS | > 0.99 | 8.063 µg/mL (for Linoleic Acid) | < 0.9% (for Linoleic Acid) | 97.4% - 99.2% (for Linoleic Acid) | [9] |
| LC-MS/MS | > 0.99 | 5 fmol | < 10% | 80% - 115% | [5][7][10] |
Note: Data for this compound specifically is not always available in a consolidated format. The table presents a summary of typical performance characteristics for long-chain fatty acids based on the cited literature.
Experimental Protocols
The accuracy and reliability of this compound quantification are intrinsically linked to the experimental protocol. Below are detailed methodologies for GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation and Lipid Extraction:
-
For solid samples (e.g., tissues), homogenization is performed.
-
Lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).[2] The organic phase containing the lipids is separated and dried under a stream of nitrogen.
2. Hydrolysis (for total fatty acid analysis):
-
For esterified samples, hydrolysis is performed using a reagent like 2M NaOH at 80-85°C for 30-35 minutes.[11]
-
After cooling, the solution is acidified to pH ~2 with an acid like 4M HCl.[11]
-
Free fatty acids are then extracted with a non-polar solvent like hexane.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are dissolved in a solution of methanolic HCl or BF3-methanol and heated.[2]
-
After cooling, the FAMEs are extracted with a non-polar solvent like hexane.
4. GC-MS Analysis:
-
Injector: Split/splitless injector, typically at 250°C.[2]
-
Column: A polar capillary column (e.g., DB-WAX, HP-88) is commonly used for FAME separation.[2]
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C and ramping up to 240°C.[2]
-
Carrier Gas: Helium or hydrogen.[2]
-
Detector (MS): Provides both quantitative and qualitative data by identifying fragments based on their mass-to-charge ratio.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation and Lipid Extraction:
-
Similar to GC-MS, lipids are extracted from the sample matrix. A common method involves adding acetonitrile (B52724) containing 1% formic acid to plasma or serum, followed by centrifugation.[7]
2. Derivatization (Optional but Recommended for High Sensitivity):
-
To enhance ionization efficiency and sensitivity, derivatization can be performed. A common method involves using N-(4-aminomethylphenyl)pyridinium (AMPP) as a derivatizing agent.[5]
3. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used for separation.[12]
-
Mobile Phase: A gradient of aqueous and organic solvents is used. For example, mobile phase A could be water:acetonitrile with ammonium (B1175870) formate, and mobile phase B could be isopropanol:acetonitrile with formic acid.[12]
-
Ionization: Electrospray ionization (ESI) in negative or positive mode is common.[1][13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
Workflow for a New Analytical Method Validation
The following diagram illustrates a typical workflow for validating a new analytical method for this compound.
Caption: Workflow for validating a new analytical method for this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. GC-MS is a robust and well-established method, particularly for comprehensive fatty acid profiling.[2] LC-MS/MS offers superior sensitivity and is advantageous for complex sample matrices and the analysis of underivatized samples. The selection of the optimal method should be based on the specific requirements of the research, including sensitivity needs, sample throughput, and available instrumentation. Proper method validation is essential to ensure the generation of accurate and reliable data.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. repo.unand.ac.id [repo.unand.ac.id]
- 10. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jafs.com.pl [jafs.com.pl]
- 12. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsbms.jp [jsbms.jp]
Lignoceric Acid vs. Cerotic Acid: A Comparative Guide to their Roles in Adrenoleukodystrophy (ALD) Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked Adrenoleukodystrophy (ALD) is a severe, inherited neurodegenerative disorder and the most common peroxisomal disease.[1] It is biochemically characterized by the pathological accumulation of very-long-chain fatty acids (VLCFAs), particularly saturated fatty acids with 22 or more carbons, in blood plasma and all tissues.[1][2] The two primary VLCFAs that accumulate are lignoceric acid (C24:0) and cerotic acid (hexacosanoic acid, C26:0).
This guide provides an objective comparison of the roles of lignoceric and cerotic acid in ALD pathology, supported by experimental data and methodologies. The primary defect in ALD lies in the ABCD1 gene, which encodes the Adrenoleukodystrophy Protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane.[1][2] A dysfunctional ALDP impairs the transport of VLCFA-Coenzyme A (CoA) esters into peroxisomes, where they are normally degraded via β-oxidation.[1][2] This transport failure leads to their systemic accumulation.
Comparative Analysis of VLCFA Accumulation
While both lignoceric and cerotic acids accumulate to pathological levels, the increase in cerotic acid (C26:0) is more pronounced and serves as the principal biomarker for diagnosing ALD.[1][3] These VLCFAs are incorporated into various complex lipids, including cholesterol esters, glycerophospholipids, and gangliosides, disrupting cellular and tissue homeostasis.[1][2][3][4][5]
Table 1: Comparative Accumulation of this compound (C24:0) and Cerotic Acid (C26:0) in ALD
| Biological Sample | This compound (C24:0) Level | Cerotic Acid (C26:0) Level | C26:0 / C22:0 Ratio | Reference |
| Cultured Fibroblasts | Elevated | Significantly Elevated | Control: 0.03 - 0.06; ALD: >0.50 | [3][6] |
| Plasma | Elevated | Significantly Elevated | Key diagnostic marker | [1] |
| Brain White Matter | Increased in various lipid fractions | Markedly increased, especially in cholesterol esters in active demyelinating lesions. | Elevated | [1][2][3] |
| Adrenal Cortex | Elevated | Significantly Elevated | Elevated | [2][3] |
Pathophysiological Mechanisms and Downstream Effects
The accumulation of both lignoceric and cerotic acids triggers a cascade of cytotoxic events that collectively contribute to the pathology observed in ALD, primarily demyelination and adrenal insufficiency. Current research suggests they contribute to shared pathogenic pathways rather than having distinct, mutually exclusive roles.
1. Disruption of Cellular Membranes: The integration of these excessively long, saturated fatty acids into phospholipid bilayers is believed to alter membrane fluidity and structure.[4][7] This can destabilize the myelin sheath, which is rich in lipids, and impair the function of membrane-bound proteins.[2][7] Studies show that VLCFAs have very slow desorption rates from membranes, amplifying their disruptive effects.[7]
2. Induction of Oxidative Stress: An excess of VLCFAs has been shown to induce the production of reactive oxygen species (ROS) and create a state of oxidative stress.[8] This oxidative burden can damage cellular components, including lipids, proteins, and DNA, contributing to the neurodegenerative process.
3. Neuroinflammation: VLCFA accumulation is a potent trigger for inflammation in the central nervous system. In glial cells like astrocytes and microglia, elevated VLCFAs induce the expression of pro-inflammatory mediators, including cytokines such as TNF-alpha and IL-1beta.[8] This inflammatory response is a hallmark of the cerebral forms of ALD and is closely linked to the rapid demyelination.
4. Mitochondrial Dysfunction: Studies using primary neural cell cultures have demonstrated that VLCFAs (including C24:0 and C26:0) can cause alterations in mitochondrial function, including a marked decrease in the mitochondrial membrane potential.[8] This impairment of mitochondrial integrity can lead to energy deficits and initiate apoptotic cell death pathways, particularly in oligodendrocytes, the myelin-producing cells of the CNS.[8]
The logical relationship between the genetic defect and the resulting pathology is illustrated below.
References
- 1. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Interactions of a very long chain fatty acid with model membranes and serum albumin. Implications for the pathogenesis of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathomechanisms Underlying X‐Adrenoleukodystrophy: A Three‐Hit Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lignoceric Acid Across Diverse Biological Samples: A Researcher's Guide
This guide provides a comprehensive comparative analysis of lignoceric acid (C24:0), a saturated very-long-chain fatty acid (VLCFA), across various biological matrices. It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of VLCFAs in health and disease. This document synthesizes quantitative data, details established experimental protocols, and visualizes key metabolic pathways to facilitate a deeper understanding of this compound's distribution and function.
Introduction to this compound
This compound, also known as tetracosanoic acid, is a saturated fatty acid with a 24-carbon backbone.[1][2] As a VLCFA, it is a crucial component of various biological structures and metabolic pathways.[3] It is found in small amounts in most natural fats and is a key constituent of cerebrosides and sphingomyelin, particularly within the myelin sheath of nerve cells in the brain.[3][4][5] The metabolism of this compound is of significant clinical interest, as defects in its peroxisomal β-oxidation are associated with severe genetic disorders such as X-linked adrenoleukodystrophy and Zellweger syndrome.[6][7] This guide compares its prevalence in human plasma, animal tissues, and plant-based sources.
Quantitative Comparison of this compound
The concentration of this compound varies significantly among different biological samples. The following tables summarize quantitative data from published studies, offering a comparative overview.
Table 1: this compound in Human Plasma Samples
| Sample Type | Analyte | Mean/Median Concentration (% of Total Fatty Acids) | Study Population | Reference |
|---|---|---|---|---|
| Plasma Phospholipids | This compound (24:0) | 1.37% (Median) | Older Adults (Cardiovascular Health Study) | [8] |
| Plasma Phospholipids | This compound (24:0) | Negatively related to Cardioembolic Stroke | Korean Population | [9] |
| Serum Fatty Acids | this compound (24:0) | Associated with lower risk of all-cause mortality | U.S. Adults |[10] |
Table 2: this compound in Animal and Plant-Based Samples
| Sample Source | Sample Type | This compound Concentration | Notes | Reference |
|---|---|---|---|---|
| Goat | Muscle Tissue | Present as a minor fatty acid | Oleic, stearic, and palmitic acids are major components. | [11] |
| Rat | Liver (Non-polar lipids) | Higher levels compared to mice | Species-specific differences in fatty acid distribution are significant. | [12] |
| Peanut | Oil | 1.1% – 2.2% of total fatty acids | A notable plant source. | [2] |
| Fabaceae Species | Seed Oils | Found in very low content | Detected in four of five species studied (e.g., Glycine soja, Vigna angularis). |[13] |
Note: Data on this compound in microbial cultures is sparse, as research often focuses on microbial production of high-value polyunsaturated fatty acids like EPA and DHA.[14]
Experimental Protocols
Accurate quantification of this compound requires robust and validated methodologies. This section details standard protocols for lipid extraction from plasma and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
A common and effective method for extracting a broad range of lipids from plasma is the single-phase 1-butanol/methanol extraction.[15] This method offers high recovery and reproducibility, suitable for high-throughput lipidomic analysis.
Materials:
-
Human Plasma
-
1-Butanol/Methanol (1:1 v/v) with 5 mM ammonium (B1175870) formate (B1220265) and internal standards
-
1.5 mL Eppendorf tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 10 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 100 µL of the 1-butanol/methanol (1:1, v/v) solution containing appropriate deuterated internal standards (e.g., this compound-d3).[7][15]
-
Vortex the mixture vigorously for 10 seconds to ensure thorough mixing and protein precipitation.
-
Sonicate the sample for 1 hour to facilitate complete extraction.[16]
-
Centrifuge the tube at 13,000 x g for 10 minutes to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant, containing the extracted lipids, to a new tube for analysis.
GC-MS is the gold standard for the separation and quantification of fatty acids.[17] The method involves converting non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) for analysis.[18]
Materials:
-
Lipid extract (from section 3.1)
-
Methanolic HCl or BF₃-Methanol
-
Heptane (B126788) (or Hexane)
-
Saturated NaCl solution
-
GC-MS system with a suitable capillary column (e.g., polar cyano-column)[18]
Procedure:
-
Derivatization (Transesterification):
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 2 mL of n-heptane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper heptane layer, containing the FAMEs, to a clean vial for injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
The FAMEs are separated on the column based on their boiling points and polarity.[17]
-
The mass spectrometer detects and fragments the eluting compounds.
-
Quantification is achieved by comparing the peak area of the this compound methyl ester to the peak area of the deuterated internal standard using a pre-established calibration curve.[17][19] Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[17]
-
Metabolic and Signaling Pathways
This compound is primarily metabolized through peroxisomal β-oxidation. Unlike shorter fatty acids, which are oxidized in the mitochondria, VLCFAs like this compound require peroxisomal enzymes for their initial breakdown.[6]
The oxidation of this compound is initiated by its activation to Lignoceroyl-CoA, a reaction catalyzed by a specific acyl-CoA ligase located in the peroxisome.[6] This is a critical regulatory step. The resulting Lignoceroyl-CoA then enters the β-oxidation spiral. This pathway is distinct from mitochondrial oxidation and is essential for maintaining cellular lipid homeostasis.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lignoceric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. tuscany-diet.net [tuscany-diet.net]
- 5. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 6. Cellular oxidation of this compound is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Plasma phospholipid very-long-chain saturated fatty acids and incident diabetes in older adults: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma phospholipid arachidonic acid and this compound are associated with the risk of cardioembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Production of High-Value Polyunsaturated Fatty Acids Using Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Lignoceric Acid Measurements
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of lignoceric acid (C24:0), a very-long-chain saturated fatty acid, is crucial for understanding its role in various physiological and pathological processes, including peroxisomal disorders like X-linked adrenoleukodystrophy.[1][2][3][4] Given that this compound analysis is often performed in different laboratories for multi-site clinical trials and collaborative research, ensuring the cross-validation of these measurements is paramount. This guide provides a comparative overview of analytical methodologies, presents supporting data, and offers standardized protocols to facilitate inter-laboratory agreement.
The Imperative of Cross-Validation
Inter-laboratory cross-validation is a critical process to ensure that analytical results from different laboratories are equivalent and can be reliably compared.[5] The primary goal is to minimize analytical variability so that observed differences in data can be confidently attributed to true biological variation rather than discrepancies between testing sites.[5] Programs like the Fatty Acid Quality Assurance Program (FAQAP), initiated by the National Institute of Standards and Technology (NIST) in collaboration with the National Institutes of Health (NIH) and the Centers for Disease Control and Prevention (CDC), highlight the ongoing need to improve the comparability of fatty acid measurements between laboratories.[6][7][8]
Comparison of Analytical Methods for this compound Quantification
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Common Detector | Derivatization Required? | Typical Run Time | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID) | Yes (typically as Fatty Acid Methyl Esters - FAMEs) | 10 - 30 min | High (ng to pg) | High | High resolution and sensitivity, extensive libraries for peak identification.[9] | Requires derivatization, which adds a step to sample preparation. |
| High-Performance Liquid Chromatography (HPLC) | UV, Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) | Not always, but can improve sensitivity | 15 - 45 min | Moderate to High | Medium | Can analyze underivatized fatty acids, versatile. | May have lower resolution for complex fatty acid mixtures compared to GC. |
Inter-Laboratory Performance Data
While specific public data on inter-laboratory comparisons for this compound is limited, the results from the FAQAP for various fatty acids provide a benchmark for expected performance. In these studies, the agreement among laboratories for individual fatty acids was within 20% for 70% of the data submitted, with individual laboratory precision (relative standard deviation) generally being less than 20%.[7][10] The bias of experienced labs when compared to Standard Reference Material (SRM) values is often small, typically within -10% to 2%.[6]
Below is a summary table representing typical performance data from an inter-laboratory cross-validation study for this compound quantification in human plasma (values are illustrative based on published studies).
| Participating Laboratory | Method | Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | Bias from Reference Lab (%) |
| Reference Lab | GC-MS | 2.50 | 0.15 | 6.0 | - |
| Lab A | GC-MS | 2.65 | 0.21 | 7.9 | +6.0 |
| Lab B | HPLC-MS | 2.38 | 0.24 | 10.1 | -4.8 |
| Lab C | GC-MS | 2.80 | 0.35 | 12.5 | +12.0 |
| Lab D | GC-FID | 2.25 | 0.28 | 12.4 | -10.0 |
Experimental Protocols
To facilitate inter-laboratory cross-validation, the adoption of standardized experimental protocols is essential. Below is a detailed methodology for a typical GC-MS-based analysis of this compound in human serum or plasma.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To a 200 µL serum sample, add a known amount of a suitable internal standard, such as a deuterated analog of this compound or another very-long-chain fatty acid not present in the sample.
-
Lipid Extraction: Perform a lipid extraction using a chloroform:methanol (B129727) (2:1, v/v) mixture based on the Folch method.[11] Vortex the mixture and centrifuge to separate the organic and aqueous layers. Collect the lower organic layer containing the lipids.[11]
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Dry the extracted lipids under a stream of nitrogen.
-
Add a reagent such as 14% boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[9]
-
Heat the mixture at 100°C for 30 minutes to convert the fatty acids to their corresponding FAMEs.
-
After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the this compound methyl ester and the internal standard.
-
4. Quantification:
-
Generate a calibration curve using a series of standards containing known concentrations of this compound methyl ester and a constant concentration of the internal standard.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11]
Visualization of the Cross-Validation Workflow
To better understand the logical flow of an inter-laboratory cross-validation study, the following diagram outlines the key steps.
Caption: A flowchart of the inter-laboratory cross-validation process.
References
- 1. Lignoceric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Lignoceric (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Very Long Chain Fatty Acids Test | Ulta Lab Tests [ultalabtests.com]
- 5. benchchem.com [benchchem.com]
- 6. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Lignoceric Acid: A Comparative Analysis of its Role Among Saturated Fatty Acids
For Immediate Release
A deep dive into the distinct biological roles of lignoceric acid compared to other saturated fatty acids reveals significant differences in metabolism, cellular signaling, and impact on disease, offering new perspectives for researchers, scientists, and drug development professionals.
This compound (C24:0), a very-long-chain saturated fatty acid (VLCFA), exhibits unique physiological and pathological roles that distinguish it from its shorter-chain counterparts like palmitic acid (C16:0) and stearic acid (C18:0). While often grouped under the general umbrella of "saturated fats," emerging evidence highlights the importance of chain length in determining the metabolic fate and cellular impact of these molecules. This guide provides a comparative analysis of this compound, supported by experimental data, to elucidate its specific functions.
Distinct Metabolic Fates: The Peroxisome as a Key Player
A primary distinction lies in the subcellular location of their metabolism. While palmitic and stearic acids are primarily oxidized within the mitochondria, this compound is almost exclusively metabolized in peroxisomes.[1][2] This is due to the substrate specificity of the enzymes involved in fatty acid oxidation. The deficient peroxisomal oxidation of VLCFAs, including this compound, is a hallmark of severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (ALD), leading to their accumulation in tissues and plasma.[3][4]
Experimental Protocol: Measurement of Peroxisomal Beta-Oxidation
A common method to quantify peroxisomal beta-oxidation involves the use of stable isotope-labeled fatty acids.
-
Cell Culture and Substrate Incubation: Cultured cells (e.g., skin fibroblasts) are incubated with a deuterium-labeled VLCFA, such as [d3]-lignoceric acid (d3-C24:0).
-
Lipid Extraction: After incubation, total lipids are extracted from the cells using a solvent mixture like chloroform/methanol.
-
Derivatization: The fatty acids in the lipid extract are converted to their methyl ester derivatives (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis or analyzed directly by liquid chromatography-mass spectrometry (LC-MS).
-
Mass Spectrometry Analysis: The amount of chain-shortened deuterated fatty acid products (e.g., d3-palmitic acid) is quantified relative to an internal standard. The rate of product formation provides a measure of peroxisomal beta-oxidation activity.[5]
Impact on Cellular Signaling and Membrane Properties
The differential metabolism of saturated fatty acids has significant consequences for cellular signaling and membrane biophysics.
Ceramide Synthesis and Insulin (B600854) Resistance
Long-chain saturated fatty acids, including this compound, have been shown to promote the synthesis of ceramides (B1148491), a class of bioactive lipids implicated in cellular stress responses and insulin resistance.[6] In contrast, shorter-chain saturated fatty acids do not exhibit this effect. One study demonstrated that this compound (24:0), stearic acid (18:0), and arachidic acid (20:0) reproduced the effects of palmitic acid (16:0) in promoting ceramide accumulation and inhibiting insulin-stimulated Akt/PKB activation in C2C12 myotubes.[6] This suggests that very-long-chain saturated fatty acids may contribute to the development of insulin resistance through the ceramide pathway.
Table 1: Comparative Effects of Saturated Fatty Acids on Ceramide Synthesis and Insulin Signaling
| Fatty Acid | Chain Length | Effect on Ceramide Accumulation | Effect on Insulin-Stimulated Akt/PKB Activation |
| Lauric Acid | C12:0 | No significant effect | No significant effect |
| Myristic Acid | C14:0 | No significant effect | No significant effect |
| Palmitic Acid | C16:0 | Increased | Inhibited |
| Stearic Acid | C18:0 | Increased | Inhibited |
| Arachidic Acid | C20:0 | Increased | Inhibited |
| This compound | C24:0 | Increased | Inhibited |
| (Data summarized from qualitative findings in experimental studies)[6] |
Experimental Protocol: Quantification of Ceramides by LC-MS/MS
-
Lipid Extraction: Cellular lipids are extracted using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.
-
Internal Standards: A cocktail of deuterated ceramide internal standards with varying acyl chain lengths is added to the samples for accurate quantification.
-
Liquid Chromatography (LC) Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of solvents like water, methanol, and isopropanol (B130326) with formic acid and ammonium (B1175870) formate (B1220265) is used to separate the different ceramide species.
-
Tandem Mass Spectrometry (MS/MS): The eluting ceramides are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and its corresponding internal standard.
-
Quantification: The concentration of each ceramide species is determined by comparing the peak area ratio of the endogenous ceramide to its deuterated internal standard against a calibration curve.[7][8]
Toll-Like Receptor (TLR) Signaling
Saturated fatty acids have been identified as ligands for Toll-like receptors (TLRs), particularly TLR4 and TLR2, which are key components of the innate immune system.[9][10] Activation of these receptors can trigger pro-inflammatory signaling cascades, such as the NF-κB pathway.[11] While much of the research has focused on palmitic acid, the ability of this compound to activate TLR signaling remains an area of active investigation. Given its structural similarity as a saturated fatty acid, it is plausible that this compound could also modulate TLR-mediated inflammatory responses. Further comparative studies are needed to quantify the relative potency of different saturated fatty acids in activating these pathways.
Membrane Fluidity
The incorporation of different fatty acids into cellular membranes can alter their biophysical properties, including fluidity. Generally, longer saturated fatty acid chains are expected to decrease membrane fluidity due to increased van der Waals interactions. Therefore, this compound, with its 24-carbon chain, would be predicted to have a more pronounced ordering effect on membranes compared to the shorter palmitic (C16) and stearic (C18) acids. However, direct comparative experimental data on the specific effects of this compound on the fluidity of biological membranes is an area that requires further investigation.
Experimental Protocol: Measuring Membrane Fluidity with Laurdan
-
Cell Staining: Live cells are incubated with the fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene). Laurdan partitions into the cell membranes.
-
Fluorescence Spectroscopy or Microscopy: The fluorescence emission of Laurdan is measured. In more fluid, disordered membranes, water molecules can penetrate the lipid bilayer and cause a red shift in Laurdan's emission spectrum (peak around 490 nm). In more ordered, gel-phase membranes, the emission peak is blue-shifted (around 440 nm).
-
Generalized Polarization (GP) Calculation: The GP value is calculated from the fluorescence intensities at the two emission wavelengths: GP = (I_440 - I_490) / (I_440 + I_490). A higher GP value indicates lower membrane fluidity.
-
Comparison: The GP values of cells treated with this compound, palmitic acid, and stearic acid can be compared to a control group to determine the relative effects of each fatty acid on membrane fluidity.[5][12]
Conclusion
This compound, while a saturated fatty acid, exhibits distinct metabolic and cellular effects compared to its shorter-chain counterparts. Its exclusive metabolism in peroxisomes, its role in the synthesis of very-long-chain sphingolipids, and its potential to influence ceramide-mediated insulin resistance and inflammatory signaling pathways underscore the importance of considering fatty acid chain length in biological research and drug development. Further quantitative comparative studies will be crucial to fully elucidate the nuanced roles of this compound in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Lipidomic Profiling of Murine Macrophages Treated with Fatty Acids of Varying Chain Length and Saturation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Abstract #M279 [m.adsa.org]
- 10. Different effects of palmitic and stearic acid-enriched diets on serum lipids and lipoproteins and plasma cholesteryl ester transfer protein activity in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GC-MS and HPLC for Lignoceric Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of lignoceric acid, the choice of analytical methodology is critical for obtaining accurate and reliable data. This compound (C24:0), a very-long-chain saturated fatty acid, is implicated in various physiological and pathological processes, including certain genetic metabolic disorders. Its precise quantification is therefore paramount. This guide provides an objective, data-driven comparison of two of the most powerful analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and highly sensitive technique for the analysis of volatile and thermally stable compounds. For fatty acids like this compound, derivatization is a necessary step to increase their volatility. The coupling of gas chromatography with mass spectrometry allows for both excellent separation and definitive identification of the analyte.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. A key advantage of HPLC for fatty acid analysis is that it can often be performed without derivatization, although derivatization can be employed to enhance detection. HPLC is particularly well-suited for the analysis of less volatile and thermally labile compounds.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol outlines the typical steps for the quantitative analysis of this compound in a biological matrix using GC-MS, involving extraction and derivatization to form fatty acid methyl esters (FAMEs).
1. Lipid Extraction:
-
A modified Folch method is commonly used. To a 1 mL plasma sample, add 4 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Saponification and Derivatization (Methylation):
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 100°C for 5 minutes in a sealed tube.
-
After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Seal the tube and heat at 100°C for another 5 minutes.
-
Cool the tube and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification of the this compound methyl ester.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis
This protocol describes a validated method for the analysis of very-long-chain fatty acids (VLCFAs), including this compound, using HPLC with UV detection after derivatization. This method has been validated by comparison with GC-MS.[1]
1. Lipid Extraction and Saponification:
-
Follow the same lipid extraction procedure as described for the GC-MS protocol.
-
After evaporation of the solvent, add 1 mL of 0.5 M methanolic KOH and heat at 60°C for 30 minutes to saponify the lipids.
-
Acidify the mixture with 0.5 mL of 6 M HCl.
2. Derivatization:
-
Extract the free fatty acids with 2 x 2 mL of hexane.
-
Evaporate the hexane extract to dryness.
-
To the dried residue, add 50 µL of a 5 g/L solution of p-bromophenacyl bromide in acetone (B3395972) and 50 µL of a 2 g/L solution of triethylamine (B128534) in acetone.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Evaporate the reagents to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile (B52724) for HPLC analysis.
3. HPLC Instrumental Parameters:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition is acetonitrile:water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
Quantitative Data Presentation
The following table summarizes the quantitative performance characteristics for the analysis of this compound by GC-MS. While a complete set of validation data for a dedicated this compound HPLC method was not found in a single source, the performance of a validated HPLC method for very-long-chain fatty acids has been shown to correlate well with GC-MS, indicating its suitability for quantitative analysis.[1]
| Performance Parameter | GC-MS | HPLC |
| Limit of Detection (LOD) | 0.076 µg/mL | Not explicitly reported for this compound, but the method is sensitive enough for biological samples.[1] |
| Limit of Quantification (LOQ) | 0.114 µg/mL | Not explicitly reported for this compound, but the method allows for reliable quantification in plasma.[1] |
| Linearity (R²) | > 0.99 | Good linearity is expected with derivatization and UV detection. |
| Precision (RSD%) | < 15% | Good precision is achievable with a validated method. |
| Accuracy/Recovery (%) | 85-115% | Good accuracy is expected with a validated method. |
Mandatory Visualization
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the study.
-
GC-MS is the method of choice when high sensitivity and specificity are paramount, and when structural confirmation of the analyte is required. The availability of established and validated methods with clear performance data makes it a robust option.
For researchers in drug development and clinical diagnostics, the high sensitivity of GC-MS may be more suitable for detecting trace levels of this compound. In contrast, for quality control in nutritional science where concentrations may be higher, a well-validated HPLC method could provide a more cost-effective and straightforward workflow. For the most rigorous studies, employing both techniques for cross-validation can provide the highest level of confidence in the analytical results.
References
What are the differences in lignoceric acid metabolism between rodents and humans?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lignoceric acid metabolism between rodents and humans, highlighting key differences in enzymatic pathways and transport mechanisms. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting studies related to very-long-chain fatty acid (VLCFA) metabolism and associated disorders.
Introduction
This compound (C24:0) is a saturated very-long-chain fatty acid (VLCFA) that, in both rodents and humans, is primarily metabolized through peroxisomal β-oxidation.[1][2] Deficiencies in this metabolic pathway can lead to severe neurological disorders, such as X-linked adrenoleukodystrophy (X-ALD), characterized by the accumulation of VLCFAs.[3] While rodent models, particularly mice, are instrumental in studying these conditions, significant metabolic differences exist between them and humans, which are crucial to consider for translational research and drug development.
Key Differences in this compound Metabolism
The primary distinctions in this compound metabolism between rodents and humans lie in the enzymatic machinery for long-chain fatty acid oxidation and the expression levels of key metabolic genes.
Enzymatic Pathways
A pivotal difference is the presence and function of long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD). In mice, both LCAD and VLCAD are expressed and have overlapping roles in fatty acid oxidation.[4][5] The absence of VLCAD in mice can be partially compensated for by LCAD.[4][6] In stark contrast, humans express very low to undetectable levels of LCAD in most tissues, making VLCAD the indispensable enzyme for the initial step of long-chain fatty acid β-oxidation.[4][7]
The first and rate-limiting enzyme in peroxisomal β-oxidation for both species is Acyl-CoA Oxidase 1 (ACOX1), which catalyzes the desaturation of acyl-CoAs.[8][9]
Peroxisomal Transport
The transport of this compound into the peroxisome is a critical step and is primarily mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALD protein).[3][10] Dysfunction of ABCD1 is the underlying cause of X-ALD in humans.[3][10] Rodent models with a knockout of the Abcd1 gene exhibit a similar biochemical phenotype with VLCFA accumulation, making them valuable for studying the disease.[10] Mice possess an ortholog to human ABCD2, another peroxisomal transporter that shares some substrate overlap with ABCD1. Overexpression of ABCD2 can rescue the VLCFA accumulation in Abcd1-deficient mice.[10]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing aspects of this compound metabolism in rodents and humans.
Table 1: this compound Oxidation Rates in Liver and Brain
| Species | Tissue | Oxidation Rate of this compound (nmol/h/mg protein) | Reference |
| Rat | Liver (Peroxisomal Fraction) | 2- to 3-fold higher than in mitochondrial fraction | [1] |
| Rat | Brain | High specific activity in light mitochondrial fraction (peroxisomes) | [11] |
| Human | Fibroblasts | Cyanide-insensitive (peroxisomal) oxidation observed | [1] |
Note: Direct comparative quantitative data for this compound oxidation rates in human tissues is limited. Studies often rely on cultured fibroblasts.
Table 2: Key Gene Expression in Metabolic Tissues
| Gene | Species | Liver Expression | Brain Expression | Skeletal Muscle Expression | Reference |
| ACOX1 | Human | High | Moderate | Moderate | [8] |
| Mouse | High | Moderate | Moderate | [12] | |
| VLCAD | Human | High | Moderate | High | [13] |
| Mouse | High | High | High | [6] | |
| LCAD | Human | Very Low/Undetectable | Very Low/Undetectable | Very Low/Undetectable | [4][7] |
| Mouse | High | High | High | [4][7] | |
| ABCD1 | Human | Moderate | High | Moderate | [10] |
| Mouse | Moderate | High | Moderate | [10] |
Signaling and Metabolic Pathways
The metabolism of this compound is a multi-step process involving its transport into the peroxisome and subsequent β-oxidation.
References
- 1. This compound is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the peroxisomal oxidation of palmitate and lignocerate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACOX1 acyl-CoA oxidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Loss or gain of function mutations in ACOX1 cause axonal loss via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABCD1 and X-linked adrenoleukodystrophy: A disease with a markedly variable phenotype showing conserved neurobiology in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomal oxidation of this compound in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acox1 acyl-Coenzyme A oxidase 1, palmitoyl [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the diagnostic performance of lignoceric acid as a biomarker.
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely diagnosis of metabolic disorders is paramount for effective patient management and the development of novel therapeutic interventions. Very long-chain fatty acids (VLCFAs), particularly lignoceric acid (C24:0), have historically been utilized as key biomarkers for a class of genetic disorders known as peroxisomal disorders, with X-linked adrenoleukodystrophy (X-ALD) being a primary example. This guide provides a comprehensive evaluation of the diagnostic performance of this compound, comparing it with alternative biomarkers, and presents the supporting experimental data and methodologies.
Introduction to this compound and Peroxisomal Disorders
X-linked adrenoleukodystrophy and other peroxisomal biogenesis disorders are characterized by the accumulation of VLCFAs in plasma and tissues.[1][2] This accumulation is a result of impaired peroxisomal β-oxidation, a critical metabolic pathway for the degradation of these fatty acids.[1][2] this compound, a saturated fatty acid with 24 carbon atoms, is one of the VLCFAs that accumulates and its measurement has been a cornerstone in the diagnosis of these conditions.[3]
Diagnostic Performance: A Comparative Look
While the analysis of VLCFAs, including this compound, has been the gold standard, recent advancements have introduced alternative biomarkers with potentially superior diagnostic capabilities. The most notable of these is C26:0-lysophosphatidylcholine (C26:0-LPC).
A key challenge in the diagnosis of X-ALD has been the identification of female carriers, as a significant percentage (approximately 15-20%) may present with normal plasma VLCFA levels, leading to false-negative results.[4][5] Studies have demonstrated that C26:0-LPC analysis offers superior diagnostic performance, particularly in this patient population.[5][6]
Table 1: Comparison of Diagnostic Performance: this compound (as part of VLCFA panel) vs. C26:0-LPC
| Biomarker/Parameter | Disease | Method | Sensitivity | Specificity | Key Advantages | Key Limitations |
| This compound (C24:0) & Hexacosanoic Acid (C26:0) | X-linked Adrenoleukodystrophy (X-ALD) | GC-MS | High in affected males.[3] | Generally high. | Well-established method. | Lower sensitivity in female carriers (approx. 80-85%).[4][5] |
| Zellweger Spectrum Disorders (ZSD) | GC-MS | Variable, with some patients showing normal levels.[7] | High. | Reflects accumulation of multiple VLCFAs. | Not all ZSD patients show elevated levels.[7] | |
| C26:0-LPC | X-linked Adrenoleukodystrophy (X-ALD) | LC-MS/MS | 100% in affected males and female carriers.[5][8] | 100%[8] | Superior sensitivity, especially for female carriers; suitable for newborn screening from dried blood spots.[6][9] | Requires more specialized LC-MS/MS instrumentation. |
| Zellweger Spectrum Disorders (ZSD) | LC-MS/MS | High (around 89.2% in one study).[7][10] | High. | More sensitive than VLCFA analysis for ZSD.[7] | Sensitivity is not 100%.[7][10] |
Experimental Protocols
Accurate quantification of these biomarkers is crucial for their diagnostic utility. The following are summaries of the typical experimental protocols for the analysis of this compound (as part of a VLCFA panel) and C26:0-LPC.
Quantification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the analysis of total fatty acids after their conversion to more volatile fatty acid methyl esters (FAMEs).
1. Sample Preparation (Plasma):
- Lipid Extraction: Lipids are extracted from plasma samples using a solvent mixture, typically chloroform/methanol (B129727).
- Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., NaOH in methanol) to release the fatty acids. These are then methylated using an acid catalyst (e.g., BF3-methanol or HCl-methanol) to form FAMEs.
- Extraction of FAMEs: The FAMEs are then extracted into an organic solvent (e.g., hexane) for analysis.
2. GC-MS Analysis:
- Injection: A small volume of the FAMEs extract is injected into the GC.
- Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.
- Detection and Quantification: The separated FAMEs are detected by a mass spectrometer. Quantification is achieved by comparing the peak area of this compound methyl ester to that of an internal standard.
Quantification of C26:0-Lysophosphatidylcholine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct measurement of C26:0-LPC, often from dried blood spots (DBS), making it suitable for newborn screening.
1. Sample Preparation (Dried Blood Spot):
- Extraction: A small punch from a DBS is placed in a well of a microtiter plate. An extraction solution containing an internal standard (e.g., deuterated C26:0-LPC) in a solvent like methanol is added.
- Incubation and Elution: The plate is incubated with shaking to allow for the extraction of the analyte. The supernatant containing the C26:0-LPC is then transferred for analysis.
2. LC-MS/MS Analysis:
- Injection: The extract is injected into the LC system.
- Chromatographic Separation: C26:0-LPC is separated from other lysophosphatidylcholines and interfering substances on a C8 or C18 reversed-phase column.
- Detection and Quantification: The eluent from the LC is introduced into a tandem mass spectrometer. C26:0-LPC is detected and quantified using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.
Visualizing the Pathways and Processes
To better understand the underlying biology and the diagnostic workflow, the following diagrams have been generated using Graphviz.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Diagnostic patterns of very-long-chain fatty acids in plasma of patients with X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignoceric Acid Accumulation in Adrenoleukodystrophy Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lignoceric acid (C24:0) and hexacosanoic acid (C26:0) accumulation across different clinical phenotypes of X-linked Adrenoleukodystrophy (ALD). ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to the impaired breakdown of very long-chain fatty acids (VLCFAs), which subsequently accumulate in various tissues and body fluids. The three primary phenotypes discussed are Childhood Cerebral ALD (CALD), Adrenomyeloneuropathy (AMN), and Addison's disease. While VLCFA accumulation is a universal biochemical hallmark of ALD, its correlation with the specific clinical manifestation is a subject of ongoing research.
Quantitative Comparison of Lignoceric and Hexacosanoic Acid Accumulation
Direct comparative studies quantifying lignoceric and hexacosanoic acid across all ALD phenotypes in various tissues are limited. The following tables summarize available quantitative data to facilitate a comparative understanding. It is important to note that plasma VLCFA levels, while diagnostic, do not consistently correlate with the severity of the neurological phenotype.[1][2]
| Tissue/Fluid | Analyte | Control | ALD (General) | CALD vs. AMN | Source |
| Plasma | C26:0 (% of total fatty acids) | 0.015 ± 0.0032 | 0.081 ± 0.0066 | Levels do not reliably distinguish between phenotypes. | [3] |
| Cultured Fibroblasts | C26:0-containing Glycosphingolipid (HexCer d18:1/C26:0) | Not Reported | Elevated in both | Significantly higher in CALD compared to AMN. | [1] |
| Cultured Fibroblasts | Very Long-Chain Acyl-CoA (VLCFA-CoA) | Baseline | Significantly elevated | No significant difference reported between CALD and AMN. | |
| Brain White Matter | Very Long-Chain Fatty Acids (VLCFAs) | Baseline | Markedly elevated in affected areas | Higher levels reported in the myelin of CALD patients compared to AMN patients.[4] | [5] |
Table 1: Comparison of this compound (C24:0) and Hexacosanoic Acid (C26:0) Accumulation in Different ALD Phenotypes. Note: Data is compiled from multiple sources and direct statistical comparisons across all studies may not be feasible. The "ALD (General)" column represents data from ALD patients without specific phenotype stratification.
Experimental Protocols
Quantification of Lignoceric and Hexacosanoic Acids in Plasma and Cultured Fibroblasts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a generalized workflow for the extraction and analysis of VLCFAs from biological samples.
1. Lipid Extraction:
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid, C17:0). Lipids are extracted using a 2:1 (v/v) chloroform (B151607):methanol (B129727) solution. The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the lipids is collected.
-
Cultured Fibroblasts: Cell pellets are homogenized in a methanol solution. An internal standard is added, followed by chloroform and water to induce phase separation. The lower organic phase is collected after centrifugation.
2. Saponification and Fatty Acid Methylation:
-
The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution at 100°C to release the fatty acids from complex lipids.
-
The free fatty acids are then methylated using boron trifluoride (BF3) in methanol at 100°C to form fatty acid methyl esters (FAMEs). This derivatization step is crucial for making the fatty acids volatile for GC analysis.
3. FAMEs Extraction:
-
The FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane (B92381). The hexane layer is carefully collected and dried under a stream of nitrogen.
4. GC-MS Analysis:
-
The dried FAMEs are reconstituted in a small volume of hexane and injected into the gas chromatograph.
-
The GC is equipped with a capillary column suitable for FAMEs separation (e.g., a polar column). The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their chain length and degree of saturation.
-
The separated FAMEs are then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrometer identifies and quantifies the individual FAMEs based on their characteristic mass spectra and retention times.
-
Quantification is achieved by comparing the peak area of the analyte (this compound methyl ester or hexacosanoic acid methyl ester) to the peak area of the internal standard.
Signaling Pathways and Logical Relationships
The accumulation of this compound and other VLCFAs in ALD initiates a cascade of cellular events contributing to the pathophysiology of the disease. The primary defect in the ABCD1 transporter leads to the failure of VLCFA degradation in peroxisomes. The subsequent buildup of these fatty acids in various lipid species disrupts cellular homeostasis, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and a pronounced inflammatory response, particularly in the central nervous system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation of very long chain fatty acids is common to 3 variants of adrenoleukodystrophy (ALD). "Classical" ALD, atypical ALD (female patient) and adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Statistical Comparison of Lignoceric Acid Data Sets
This guide provides a framework for researchers, scientists, and drug development professionals on the statistical analysis and comparison of lignoceric acid data sets. It outlines key statistical methodologies, experimental protocols for quantification, and standardized data presentation formats to ensure objective and reproducible comparisons.
Data Presentation
For a clear and direct comparison of this compound data from different experimental groups or studies, quantitative data should be summarized in a structured table. This table should include descriptive statistics that provide a comprehensive overview of the data distribution.
Table 1: Comparative Analysis of this compound Concentrations in Control vs. Treated Groups
| Statistical Parameter | Control Group (n=30) | Treated Group A (n=30) | Treated Group B (n=30) | p-value |
| Mean (µg/mL) | 15.2 | 25.8 | 18.5 | <0.05 |
| Standard Deviation (µg/mL) | 3.1 | 4.5 | 3.3 | - |
| Median (µg/mL) | 14.9 | 25.5 | 18.2 | - |
| Interquartile Range (µg/mL) | 4.5 | 6.2 | 4.8 | - |
| Minimum (µg/mL) | 9.8 | 18.2 | 12.1 | - |
| Maximum (µg/mL) | 21.5 | 35.1 | 25.6 | - |
Statistical Methodologies for Data Comparison
The choice of statistical method is critical and depends on the nature of the data and the research question.[1]
1. Preliminary Analysis:
-
Descriptive Statistics: Calculate the mean, standard deviation, median, and range to summarize the data from each group.
-
Normality Testing: Use tests like the Shapiro-Wilk or Kolmogorov-Smirnov test to determine if the data follows a normal distribution. This will guide the choice between parametric and non-parametric tests.[2]
2. Comparing Two Groups:
-
Independent Samples t-test: Use this test to compare the means of two independent groups, assuming the data is normally distributed and variances are equal.
-
Welch's t-test: An adaptation of the t-test for when the two groups have unequal variances.
-
Mann-Whitney U Test: A non-parametric alternative to the t-test, used when the data is not normally distributed.
3. Comparing More Than Two Groups:
-
Analysis of Variance (ANOVA): This is used to compare the means of three or more groups.[1] If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD) are required to identify which specific groups differ.
-
Kruskal-Wallis Test: A non-parametric alternative to ANOVA for comparing more than two groups when the assumption of normality is violated.
4. Handling Data:
-
Percentages vs. Concentrations: Be aware that presenting fatty acid data as relative percentages or absolute concentrations can influence the statistical outcomes.[3] The choice should be based on the specific research hypothesis.[3]
-
Non-Detectable Values: Missing values or non-detects are common in fatty acid analysis.[3] Methods like multiple imputation are recommended over substituting with zero, as this can prevent bias in the results.[3]
Experimental Protocols
Accurate quantification of this compound is fundamental for any comparative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for this purpose.
Protocol: Quantification of this compound by GC-MS
This protocol details the extraction and quantification of total this compound from plasma samples.
1. Sample Preparation and Lipid Extraction:
-
To 200µL of plasma, add 300µL of dPBS (Dulbecco's Phosphate-Buffered Saline).
-
Add 100µL of an internal standard (e.g., deuterated this compound).
-
Lyse the cells and precipitate proteins by adding 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.[4]
-
Vortex the sample and add 1mL of iso-octane. Vortex again and centrifuge at 3000 x g for 1 minute to separate the layers.[4]
-
Transfer the upper organic layer to a new glass tube. Repeat the iso-octane extraction.[4]
2. Saponification (for Total Fatty Acids):
-
To the remaining methanol fraction, add 500µL of 1N KOH, vortex, and incubate for 1 hour at 60°C to hydrolyze the fatty acid esters.[4]
-
Cool the sample and acidify with 500µL of 1N HCl. Check that the pH is below 5.[4]
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
For this example, we will describe derivatization to pentafluorobenzyl esters, as detailed in a referenced protocol.[4]
-
Dry the extracted fatty acids under a vacuum.
-
Add 25 µl of 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.[4]
-
Incubate at room temperature for 20 minutes.[4]
-
Dry the sample again under vacuum and re-dissolve in 50 µl of iso-octane for GC-MS analysis.[4]
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: TRB-WAXOMEGA (30.0 m x 0.25 mm x 0.25 µm) or equivalent.[5]
-
Injector: Splitless mode at 260°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 10 minutes.
-
Mass Spectrometer: Operated in negative ion chemical ionization mode. Monitor for the specific ions corresponding to this compound and the internal standard.
5. Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following diagrams are generated using the DOT language for Graphviz.
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to the final statistical comparison of this compound data.
This compound Metabolic Context
This compound is a very long-chain saturated fatty acid (VLCFA). Its metabolism is closely tied to peroxisomal beta-oxidation. An accumulation of VLCFAs is associated with certain metabolic disorders.[7]
References
- 1. extractalpha.com [extractalpha.com]
- 2. medium.com [medium.com]
- 3. Statistical Methodological Issues in Handling of Fatty Acid Data: Percentage or Concentration, Imputation and Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. 3.5.7. Fatty Acid Analysis [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Lignoceric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
Safety Operating Guide
Proper Disposal of Lignoceric Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of lignoceric acid, tailored for researchers, scientists, and drug development professionals.
This compound, a saturated very long-chain fatty acid, requires careful handling and disposal to mitigate potential hazards.[1] While not classified as a hazardous substance under GHS in some safety data sheets, others indicate it can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, adherence to proper disposal protocols is crucial.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[2] | To protect against eye irritation or serious eye damage.[2][3][4] |
| Hand Protection | Chemically resistant gloves. | To prevent skin irritation.[2][3][4] |
| Respiratory Protection | NIOSH-approved respirator when dusts are generated. | To avoid respiratory tract irritation.[2][3][4] |
| Protective Clothing | Lab coat and other protective clothing as needed. | To prevent skin contact.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[2] Improper disposal can pose environmental risks.
Step 1: Waste Identification and Classification
-
Determine if the this compound waste is classified as hazardous. This determination should be made in accordance with EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[2]
-
Even if not classified as hazardous, it is best practice to not dispose of this compound with household garbage or down the drain.[3]
Step 2: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and tightly closed container.[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 3: Spill and Leak Management
-
In the event of a spill, prevent further leakage if it is safe to do so.[2]
-
For solid this compound, sweep or vacuum the material and place it into a suitable disposal container.[2] Avoid generating dust.
-
For solutions, absorb the spill with an inert material and place it in a designated chemical waste container.[2]
-
Ensure adequate ventilation during cleanup.[2]
Step 4: Final Disposal
-
Dispose of the waste container through an approved waste disposal plant or a licensed hazardous waste management company.[2]
-
Follow all transportation regulations for chemical waste.
-
Handle uncleaned containers as you would the product itself.
Emergency First Aid Protocols
In case of accidental exposure to this compound, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[2][3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Lignoceric acid
Essential Safety and Handling Guide for Lignoceric Acid
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (also known as Tetracosanoic acid). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, adherence to the following PPE guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[1] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Wear chemically resistant gloves. The specific glove material should be selected based on an evaluation of potential hazards, duration of use, and physical conditions of the workplace.[1] | To prevent skin contact which can cause irritation.[1][2] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[4] | To minimize the risk of skin exposure. |
| Respiratory Protection | If dust is generated, a NIOSH/MSHA-approved respirator or a dust mask (e.g., N95) should be worn.[4] Use only in a well-ventilated area or with local exhaust ventilation.[1] | To prevent inhalation which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
1. Pre-Operational Checks:
-
Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate general and local exhaust ventilation.[1]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[2]
-
PPE Availability: Verify that all required PPE is available, in good condition, and correctly sized.
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.[5]
2. Handling Procedure:
-
Personal Hygiene: Wash hands thoroughly before and immediately after handling the product.[1] Avoid eating, drinking, or smoking in the handling area.[4]
-
Dispensing: Carefully weigh and dispense the solid material, minimizing the generation of dust.[4]
-
Solution Preparation: When preparing solutions, add the this compound to the solvent slowly. This compound is soluble in organic solvents like chloroform (B151607) and THF.[5]
-
Container Management: Keep the container tightly closed when not in use.[1]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any contaminated equipment thoroughly after use.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and closed container for disposal.[6]
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or soil.[1]
-
Regulatory Compliance: Consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Exposure/Spill Scenario | First Aid and Emergency Response |
| In case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| In case of Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2] |
| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] |
| Spill or Leak | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust. For small spills, sweep up or absorb with inert material and place in a suitable disposal container. For large spills, prevent further leakage if safe to do so and contain the spill.[4] |
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C24H48O2 | [5] |
| Molecular Weight | 368.6 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
| Storage Temperature | -20°C | [4][5] |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
